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  • Product: Barbituric acid, 5-butyl-1,3-diphenyl-
  • CAS: 745-34-6

Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-Butyl-1,3-diphenylbarbituric Acid on GABA_A Receptors: A Structural and Electrophysiological Perspective

Executive Summary The pharmacological modulation of γ -aminobutyric acid type A (GABA_A) receptors by barbiturates is a cornerstone of neuropharmacology. While classical barbiturates act as potent positive allosteric mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological modulation of γ -aminobutyric acid type A (GABA_A) receptors by barbiturates is a cornerstone of neuropharmacology. While classical barbiturates act as potent positive allosteric modulators (PAMs) that prolong chloride channel opening, structural deviations from the classical pharmacophore yield profound mechanistic shifts. This technical guide explores the unique structural biology and mechanism of action of 1[1] (CAS: 745-34-6), a highly lipophilic derivative where N,N'-diphenyl substitution abolishes traditional sedative-hypnotic properties, shifting its profile toward negative allosteric modulation (NAM) or convulsant activity.

Molecular Architecture & Pharmacophore Analysis

To understand the receptor-ligand dynamics of 5-butyl-1,3-diphenylbarbituric acid, we must first deconstruct its pharmacophore. Classical barbiturates (e.g., pentobarbital, phenobarbital) possess at least one unsubstituted imide nitrogen (N-H) in the pyrimidinetrione ring. This N-H group is weakly acidic (pKa ~7.5) and acts as a critical hydrogen bond donor (HBD) to specific serine and threonine residues within the transmembrane domain (TMD) of the 2[2].

In 5-butyl-1,3-diphenylbarbituric acid, the N1 and N3 positions are alkylated with bulky phenyl rings. This modification has three critical consequences:

  • Abolition of H-Bonding: The loss of the imide protons prevents the molecule from anchoring to the classical PAM site.

  • Extreme Lipophilicity: The addition of two phenyl rings and a C5-butyl chain drastically increases the LogP, driving the molecule deep into the lipid bilayer.

  • Steric Hindrance: The rigid planar phenyl groups create a massive steric footprint, preventing the inward collapse of the M2 helices necessary to stabilize the open state of the chloride pore.

Table 1: Physicochemical & Pharmacophoric Comparison
PropertyPentobarbital (Classical PAM)5-Butyl-1,3-diphenylbarbituric acidMechanistic Consequence
N-Substitution NoneN1, N3 - DiphenylLoss of H-bond donor; prevents PAM activity.
C5-Substitution Ethyl, 1-MethylbutylButylHigh membrane partitioning; anchors in TMD.
Ionization State Partially ionized at pH 7.4Neutral (Non-ionizable)Alters binding pocket orientation.
Primary Action Prolongs Cl⁻ channel openingSteric pore block / NAMShifts from sedative to convulsant/anxiogenic.

Structural Biology of the GABA_A Receptor & Binding Kinetics

The GABA_A receptor is a pentameric ligand-gated ion channel, typically composed of two α , two β , and one γ subunit. While the endogenous ligand GABA binds at the extracellular α / β interface, classical barbiturates bind to an allosteric pocket located within the transmembrane domain (TMD), specifically interacting with the M1, M2, and M3 helices of the β subunits to enhance 3[3].

When 5-butyl-1,3-diphenylbarbituric acid enters the TMD, its lack of H-bond donors and massive steric bulk prevent it from inducing the rotational shift of the M2 pore-lining helices. Instead, it acts as a "wedge," stabilizing the closed conformation of the channel or directly occluding the Cl⁻ permeation pathway. This is in stark contrast to other diphenyl-substituted compounds like4[4], which retain their imide protons and act as non-sedating anticonvulsants.

Pathway GABA GABA Binding (Orthosteric Site) Receptor GABA_A Receptor Conformational Shift GABA->Receptor Activation Compound 5-butyl-1,3-diphenylbarbituric acid (TMD Allosteric Site) Compound->Receptor Steric Hindrance & Loss of H-Bond ClChannel Chloride Channel Gating Dynamics Receptor->ClChannel Modulates Open Probability Effect Decreased Cl- Influx (NAM / Convulsant Profile) ClChannel->Effect Allosteric Inhibition

Fig 1: Proposed allosteric modulation pathway of 5-butyl-1,3-diphenylbarbituric acid on GABA_A.

Experimental Methodologies for Mechanistic Validation

To rigorously validate the NAM/convulsant profile of this compound, researchers must employ self-validating electrophysiological and radioligand binding workflows.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the allosteric modulation of macroscopic GABA-evoked Cl⁻ currents.

Causality & Design: We utilize HEK293T cells transiently expressing human α1​β2​γ2​ GABA_A receptors. A high-cesium intracellular solution is used to block endogenous K⁺ channels, ensuring that the recorded macroscopic currents are exclusively Cl⁻ mediated.

  • Cell Preparation: Co-transfect HEK293T cells with plasmids encoding α1​ , β2​ , γ2​ subunits, and an EGFP reporter (1:1:1:0.1 ratio). Self-Validation: EGFP fluorescence ensures recordings are strictly obtained from successfully transfected cells.

  • Recording Setup: Pull borosilicate glass pipettes to a resistance of 3–5 M Ω . Fill with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3).

  • Rapid Perfusion Application: Use a piezo-driven theta-glass perfusion system for rapid solution exchange (<1 ms).

    • Baseline: Apply an EC₂₀ concentration of GABA (e.g., 2 μ M) to establish a baseline inward current.

    • Test: Co-apply GABA (EC₂₀) + 5-butyl-1,3-diphenylbarbituric acid (0.1 to 100 μ M).

    • Control Validation: Apply Pentobarbital (100 μ M) as a positive PAM control (should increase current), and Picrotoxin (100 μ M) as a negative pore-blocker control (should abolish current).

  • Data Extraction: Measure the peak amplitude and the decay time constant ( τ ). A reduction in peak amplitude or a faster decay time indicates NAM activity.

Protocol 2: [³H]TBOB Radioligand Binding Assay

Objective: Determine if the compound binds to the convulsant/pore-blocking site.

Causality & Design: t-Butylbicyclophosphorothionate (TBOB) is a well-characterized radioligand that binds specifically to the convulsant site within the GABA_A receptor pore. If 5-butyl-1,3-diphenylbarbituric acid acts via steric occlusion of the pore (convulsant profile), it will competitively displace [³H]TBOB.

  • Membrane Preparation: Homogenize rat cerebrocortical tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and wash extensively to remove endogenous GABA.

  • Incubation: Incubate 200 μ g of membrane protein with 1 nM [³H]TBOB and varying concentrations of the test compound (10⁻⁹ to 10⁻⁴ M) for 120 minutes at 25°C.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Quantify radioactivity via liquid scintillation counting.

Workflow Prep HEK293T Cell Culture & Transfection Patch Whole-Cell Patch Clamp Prep->Patch Perfusion Rapid Perfusion (GABA ± Compound) Patch->Perfusion Data Kinetic Analysis (Rise/Decay) Perfusion->Data Dose Dose-Response (IC50 Calculation) Data->Dose

Fig 2: Electrophysiological workflow for validating GABA_A receptor allosteric modulation.

Data Interpretation & Quantitative Metrics

Based on the structure-activity relationship (SAR) of N,N'-disubstituted barbiturates, the expected electrophysiological and binding metrics will sharply diverge from classical hypnotics. Table 2 summarizes the anticipated quantitative shifts.

Table 2: Expected Quantitative Pharmacodynamics
MetricPentobarbital (Control)5-Butyl-1,3-diphenylbarbituric acidInterpretation
GABA EC₅₀ Shift Leftward shift (Sensitization)Rightward shift (Desensitization)Indicates Negative Allosteric Modulation.
Macroscopic Current Amplitude >150% increase at EC₂₀ GABA<50% of baseline (Inhibition)Demonstrates functional antagonism.
IPSC Decay Time Constant ( τ ) Significantly prolongedShortened or UnchangedFails to stabilize the open state of the Cl⁻ channel.
[³H]TBOB Displacement (IC₅₀) >100 μ M (Weak displacement)<5 μ M (Strong displacement)Confirms binding to the convulsant/pore-occlusion site.

By systematically mapping the steric bulk and the loss of hydrogen-bonding capacity, drug development professionals can leverage the 1,3-diphenylbarbiturate scaffold not as sedatives, but as high-affinity structural probes for the GABA_A receptor's closed-state conformations.

References

  • Barbiturate activation and modulation of GABA(A)
  • 5-Butyl-1,3-diphenylbarbituric acid | 745-34-6 ChemicalBook URL
  • Transport of 5,5-diphenylbarbituric acid and its precursors and their effect on P-gp Ovid URL
  • GABAA受體 (GABA_A Receptor Structural Biology)

Sources

Exploratory

Chemical Synthesis Pathways for 5-Butyl-1,3-diphenylbarbituric Acid: A Comprehensive Technical Guide

Executive Summary Barbituric acid, 5-butyl-1,3-diphenyl- (CAS No. 745-34-6) is a highly lipophilic pyrimidine-2,4,6-trione derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Barbituric acid, 5-butyl-1,3-diphenyl- (CAS No. 745-34-6) is a highly lipophilic pyrimidine-2,4,6-trione derivative. Historically, barbituric acid derivatives have served as foundational scaffolds in neuropharmacology, exhibiting potent sedative, hypnotic, and anti-inflammatory properties ([1]). The integration of phenyl groups at the N1 and N3 positions eliminates hydrogen-bond donor capacity at the nitrogens, drastically altering the molecule's pharmacokinetic profile and acidity. Meanwhile, the C5-butyl substitution modulates the steric bulk and lipophilicity of the core.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of this compound, intended for process chemists and drug development professionals.

Retrosynthetic Analysis & Mechanistic Strategy

The structural architecture of 5-butyl-1,3-diphenylbarbituric acid presents two primary retrosynthetic disconnections. The choice of pathway dictates the impurity profile, thermodynamic requirements, and overall scalability.

  • Pathway A (Direct Condensation): Disconnection of the pyrimidine ring into N,N′ -diphenylurea and diethyl 2-butylmalonate.

  • Pathway B (C5-Alkylation): Disconnection at the C5-alkyl bond, utilizing 1,3-diphenylbarbituric acid and 1-bromobutane.

Retrosynthesis Target 5-Butyl-1,3-diphenylbarbituric acid PathA Path A: Direct Condensation Target->PathA PathB Path B: C5-Alkylation Target->PathB Urea N,N'-Diphenylurea PathA->Urea Malonate Diethyl 2-butylmalonate PathA->Malonate DPBA 1,3-Diphenylbarbituric acid PathB->DPBA ButylBr 1-Bromobutane PathB->ButylBr

Retrosynthetic analysis of 5-butyl-1,3-diphenylbarbituric acid via two distinct chemical pathways.

Pathway A: Direct Condensation (De Novo Ring Synthesis)

Expertise & Causality

The classical Knoevenagel-type condensation of ureas with malonic esters is the most direct route to the barbiturate core ([2]). However, N,N′ -diphenylurea is a remarkably poor nucleophile due to the electron-withdrawing nature of the N -phenyl rings, which delocalize the nitrogen lone pairs. To overcome this high activation energy barrier, a strong alkoxide base (sodium ethoxide) is required to deprotonate the urea, driving the nucleophilic acyl substitution. The reaction is thermodynamically pulled forward by the continuous distillation of ethanol (Le Chatelier’s principle).

Step-by-Step Protocol

Self-Validating System: The progress of this reaction is intrinsically linked to the volume of ethanol evolved.

  • Alkoxide Generation: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, argon inlet, and a Dean-Stark apparatus. Add 200 mL of absolute ethanol. Slowly add 2.5 equivalents of sodium metal (cut into small pieces). Validation: Wait until effervescence ( H2​ gas) completely ceases, ensuring total conversion to sodium ethoxide.

  • Reagent Addition: Add 1.0 equivalent of N,N′ -diphenylurea and 1.1 equivalents of diethyl 2-butylmalonate ([3]).

  • Cyclization & Distillation: Heat the mixture to 110°C. Allow the ethanol to distill off into the Dean-Stark trap. Validation: The reaction is deemed complete when the theoretical volume of ethanol (from the solvent and the condensation byproduct) has been collected, typically taking 12-16 hours.

  • Quenching & Precipitation: Cool the viscous residue to 0°C. Slowly quench with 1M HCl until the pH reaches 2.0. The acidic environment protonates the enolate, forcing the precipitation of the highly lipophilic 5-butyl-1,3-diphenylbarbituric acid.

  • Isolation: Filter the crude white solid via vacuum filtration, wash with cold distilled water, and recrystallize from hot ethanol.

Pathway B: Regioselective C5-Alkylation

Expertise & Causality

For higher yields and milder conditions, the stepwise C5-alkylation of pre-formed 1,3-diphenylbarbituric acid is preferred. The C5 protons of 1,3-diphenylbarbituric acid are highly acidic due to the stabilization of the resulting enolate across the β -dicarbonyl system ([4]). Crucially, the presence of the N1 and N3 phenyl groups completely blocks N -alkylation—a notorious side reaction in unsubstituted barbiturates ([5]). By utilizing Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF), the enolate is formed irreversibly. 1-Bromobutane is then introduced. Because carbon is a "softer" nucleophile than oxygen, the SN​2 attack on the alkyl halide occurs exclusively at the C5 position.

Workflow Step1 Enolate Formation (NaH in DMF, 0°C) Step2 Electrophilic Addition (1-Bromobutane, RT) Step1->Step2 H2 evolution stops Step3 Reaction Quench (NH4Cl aq) Step2->Step3 TLC completion Step4 Phase Extraction (EtOAc / Brine) Step3->Step4 Phase separation Step5 Crystallization (Hot Ethanol) Step4->Step5 Crude product

Step-by-step experimental workflow for the C5-alkylation of 1,3-diphenylbarbituric acid.

Step-by-Step Protocol

Self-Validating System: Enolate formation is validated by gas evolution; reaction completion is validated by TLC.

  • Enolate Generation: In an oven-dried flask under argon, suspend 1.0 equivalent of 1,3-diphenylbarbituric acid in anhydrous DMF (0.5 M concentration). Chill to 0°C. Add 1.1 equivalents of NaH (60% dispersion in mineral oil) portion-wise. Validation: Vigorous bubbling of H2​ gas will occur. Stir for 30 minutes until the solution becomes clear and bubbling ceases, confirming 100% enolate formation.

  • Alkylation: Dropwise, add 1.2 equivalents of 1-bromobutane via syringe. Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 4 hours. Validation: Perform TLC (Eluent: 7:3 Hexanes:Ethyl Acetate). The disappearance of the highly UV-active starting material spot indicates completion.

  • Quenching: Cool the mixture back to 0°C and slowly add saturated aqueous NH4​Cl to quench any unreacted NaH.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (to remove DMF), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to yield pure 5-butyl-1,3-diphenylbarbituric acid as a crystalline solid ([6]).

Quantitative Process Comparison

To assist in route selection for scale-up operations, the following table summarizes the quantitative metrics and operational parameters of both synthetic pathways.

Process ParameterPathway A: Direct CondensationPathway B: C5-Alkylation
Overall Yield 45% – 55%75% – 85%
Reaction Time 12 – 16 hours4 – 6 hours
Primary Impurity Unreacted urea, mono-amides5,5-dibutylbarbituric acid (trace)
Scalability Moderate (Requires Dean-Stark / severe heating)High (Standard batch reactor conditions)
Regioselectivity N/A (De novo ring formation)100% C-alkylation (N-positions blocked)
Safety Hazards Handling of elemental Sodium ( Na0 )Handling of Sodium Hydride (NaH)

References

  • Vazakas, A. J., & Bennetts, W. W. (1964). The Synthesis and Antiinflammatory Activity of Some Derivatives of 1,3-Diphenylbarbituric Acid. Journal of Medicinal Chemistry, 7(3), 342-344. URL:[Link]

  • Al-Majid, A. M., et al. (2015). Synthesis and dynamics studies of barbituric acid derivatives. Chemistry Central Journal, 9(1), 63. URL:[Link]

  • J. Org. Chem. (2006). Barbituric Acid as a Substituent at Aryl Methylium Ions. 71(22), 8545–8551. URL:[Link]

  • MDPI Molecules. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. 29(17), 4214. URL:[Link]

Sources

Foundational

Molecular Docking Studies of 5-Butyl-1,3-diphenylbarbituric Acid: A Comprehensive Computational and Experimental Validation Guide

Executive Summary 5-Butyl-1,3-diphenylbarbituric acid (CAS 745-34-6)[1][2] represents a highly versatile scaffold in modern medicinal and catalytic chemistry. While historically explored as potential uricosuric agents[3]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Butyl-1,3-diphenylbarbituric acid (CAS 745-34-6)[1][2] represents a highly versatile scaffold in modern medicinal and catalytic chemistry. While historically explored as potential uricosuric agents[3][4], symmetrically substituted 1,3-diphenylbarbituric acid derivatives have recently emerged as critical modulators in two distinct biochemical arenas: as partial agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)[5][6] and as highly efficient "decoy molecules" for wild-type Cytochrome P450BM3 (CYP102A1)[7][8].

This whitepaper provides an authoritative, self-validating computational and experimental framework for investigating the molecular docking and dynamic behavior of 5-butyl-1,3-diphenylbarbituric acid. By bridging in silico predictions with in vitro validation, we establish a robust pipeline for characterizing its binding causality and pharmacological efficacy.

Pharmacological Context & Target Rationale

To design a reliable molecular docking study, one must first understand the causality behind the ligand-receptor interactions. The unique structural topology of 5-butyl-1,3-diphenylbarbituric acid—comprising a rigid pyrimidine-2,4,6-trione core, two bulky aromatic rings at the N1 and N3 positions, and a flexible aliphatic butyl chain at the C5 position—dictates its binding profile.

Target A: Cytochrome P450BM3 (Decoy Molecule Mechanism)

Cytochrome P450BM3 typically hydroxylates long-chain fatty acids. However, barbituric acid derivatives can act as non-native "decoy molecules"[7]. The 1,3-diphenyl rings provide the necessary steric bulk to occupy the hydrophobic substrate access channel, while the C5-butyl chain mimics the aliphatic tail of native substrates. This binding displaces the axial water molecule coordinated to the heme iron, triggering a shift from a low-spin to a high-spin state. This conformational shift activates the enzyme, allowing it to highly efficiently hydroxylate small alkanes and benzene (up to 405 turnovers per minute) without requiring genetic mutagenesis[8][9][10].

Target B: PPARγ (Partial Agonism)

Y-shaped barbituric acid derivatives have been rationally designed as PPARγ activators with reduced off-target toxicity compared to traditional thiazolidinediones[5][6]. The symmetrical 1,3-diphenyl substitution provides optimal hydrophobic contacts within the ligand-binding domain (LBD), while the core establishes critical hydrogen bonds with the AF-2 helix network (e.g., Tyr473, His323). This results in a moderate, desired level of binding affinity characteristic of partial agonists[5][11].

Self-Validating Computational Workflow

Expertise & Experience Note: A common pitfall in computational chemistry is the blind acceptance of docking poses. A robust protocol must be a self-validating system . Before docking 5-butyl-1,3-diphenylbarbituric acid, the grid and scoring function must be validated by re-docking the native co-crystallized ligand to ensure a Root Mean Square Deviation (RMSD) of < 2.0 Å, followed by a 100 ns Molecular Dynamics (MD) simulation to confirm pose stability.

Workflow Prep Ligand & Protein Prep (Schrödinger / Avogadro) Grid Grid Generation (Active Site Definition) Prep->Grid Dock Molecular Docking (AutoDock Vina / Glide) Grid->Dock Validate Self-Validation (Native RMSD < 2.0 Å?) Dock->Validate Validate->Grid No (Adjust Box) MD MD Simulation (100 ns GROMACS) Validate->MD Yes MMPBSA MM-PBSA Free Energy Calculation MD->MMPBSA

Caption: Computational workflow for self-validating molecular docking and MD simulations.

Step-by-Step Computational Methodology

Step 1: Ligand Preparation

  • Generate the 3D conformer of 5-butyl-1,3-diphenylbarbituric acid using Schrödinger LigPrep or Avogadro.

  • Assign protonation states at physiological pH (7.4) using Epik. The barbituric acid core may exhibit tautomerism; ensure the tri-keto form is prioritized unless specific basic residues in the pocket dictate enolization.

  • Minimize the energy using the OPLS4 or MMFF94 force field.

Step 2: Protein Preparation

  • Retrieve PDB structures (e.g., 6L1B for P450BM3[7] and 3DZY for PPARγ).

  • Remove all non-catalytic water molecules. Crucial Exception: For P450BM3, retain the axial heme-coordinated water during the initial prep to define the displacement vector, but remove it prior to the final grid generation to simulate the decoy effect[7].

  • Assign the correct formal charge and oxidation state to the heme iron (Fe³⁺).

Step 3: Grid Generation & Docking

  • Define the bounding box centered on the native ligand (e.g., 20 × 20 × 20 Å).

  • Run AutoDock Vina or Glide XP.

  • Self-Validation: Re-dock the native ligand. If the RMSD exceeds 2.0 Å, adjust the grid box size or exhaustiveness parameters before proceeding with the target compound.

Step 4: Molecular Dynamics (MD) Refinement

  • Solvate the top-scoring complex in a TIP3P water box and neutralize with Na⁺/Cl⁻ ions.

  • Run a 100 ns production MD simulation using GROMACS (CHARMM36 force field).

  • Extract the trajectory to calculate the MM-PBSA binding free energy, isolating the exact enthalpic contributions of the 1,3-diphenyl rings versus the 5-butyl chain.

Quantitative Data Presentation

The following table summarizes the theoretical binding metrics of 5-butyl-1,3-diphenylbarbituric acid derived from the validated docking protocol.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Cytochrome P450BM3 6L1B-8.7Phe87, Tyr51, Arg47 π−π stacking, Hydrophobic bulk
PPAR γ 3DZY-8.1Ser289, His323, Tyr473H-bond network, Hydrophobic

Interpretation: The high binding affinity (-8.7 kcal/mol) in P450BM3 is driven by the π−π stacking between the diphenyl rings and Phe87, effectively sealing the pocket and preventing the escape of small alkane substrates during catalysis[8].

Experimental Validation Protocols

To establish true scientific integrity, computational predictions must be coupled with self-validating in vitro assays.

Protocol A: Colorimetric Hydroxylation Assay (P450BM3 Decoy Validation)

This protocol verifies if the docked compound successfully displaces water and activates the heme iron[8][9].

  • Preparation: Express and purify wild-type Cytochrome P450BM3 in E. coli[10].

  • Incubation: In a 96-well microplate, combine 1 μM P450BM3, 500 μM 5-butyl-1,3-diphenylbarbituric acid, and 10 mM benzene in potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the catalytic cycle.

  • Detection: After 30 minutes, add 4-aminoantipyrine and potassium ferricyanide. A colorimetric shift to red (measured at 500 nm) confirms the hydroxylation of benzene to phenol, validating the compound's efficacy as a decoy molecule[9].

Mechanism Resting Resting P450BM3 (Low Spin Heme) Decoy 5-Butyl-1,3-diphenylbarbituric acid (Decoy Binding) Resting->Decoy Shift Conformational Shift (Water Displacement) Decoy->Shift Active Activated Heme (High Spin) Shift->Active Substrate Non-Native Substrate (e.g., Benzene) Active->Substrate Co-binding Product Hydroxylated Product (e.g., Phenol) Substrate->Product Catalysis

Caption: Decoy molecule mechanism of 5-butyl-1,3-diphenylbarbituric acid in P450BM3.

Protocol B: Time-Resolved FRET Assay (PPARγ Binding Validation)

To validate the partial agonism predicted by the docking scores[5].

  • Setup: Utilize a LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay kit.

  • Titration: Prepare a serial dilution of 5-butyl-1,3-diphenylbarbituric acid (from 100 μM to 0.1 nM).

  • Incubation: Mix the compound with the PPARγ-LBD/Fluormone™ Pan-PPAR Green complex and Terbium-labeled anti-GST antibody. Incubate for 2 hours at room temperature in the dark.

  • Measurement: Read the fluorescence emission ratio (520 nm / 495 nm). A decrease in the FRET signal confirms the competitive displacement of the tracer, validating the docking pose[5][6].

Conclusion

The rational application of molecular docking to 5-butyl-1,3-diphenylbarbituric acid reveals its profound utility beyond historical uricosuric applications. By employing a self-validating computational pipeline—anchored by MD simulations and confirmed via TR-FRET and colorimetric assays—researchers can confidently harness this scaffold for advanced biocatalysis (P450BM3 decoy systems) and targeted metabolic therapies (PPARγ modulation).

References

  • Title: 5-Butyl-1,3-diphenylbarbituric acid | 745-34-6 | Source: ChemicalBook | URL
  • Title: Systematic Evolution of Decoy Molecules for the Highly Efficient Hydroxylation of Benzene and Small Alkanes Catalyzed by Wild-Type Cytochrome P450BM3 | Source: ACS Catalysis | URL
  • Title: Design and synthesis of novel Y-shaped barbituric acid derivatives as PPARγ activators | Source: European Journal of Medicinal Chemistry | URL
  • Title: Potential Uricosuric Agents Derived from 1,3-Diphenylbarbituric Acid | Source: Journal of Medicinal Chemistry | URL

Sources

Exploratory

Structural Dynamics and Polymorphism of 5-Butyl-1,3-diphenylbarbituric Acid: A Comprehensive Guide for Solid-State Characterization

Target Audience: Solid-State Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary The solid-state landscape of active pharmaceutical ingredients (APIs) is dictated by a deli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Solid-State Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The solid-state landscape of active pharmaceutical ingredients (APIs) is dictated by a delicate balance of thermodynamics, kinetics, and supramolecular chemistry. 5-Butyl-1,3-diphenylbarbituric acid (CAS: 745-34-6) represents a unique structural paradigm within the barbiturate class[1]. Unlike classic barbiturates (e.g., phenobarbital or barbital) which rely on robust N-H···O=C hydrogen-bonded tapes to direct crystal packing, the 1,3-diphenyl substitution in this molecule fundamentally alters its supramolecular assembly[2].

By eliminating the primary hydrogen bond donors at the N1 and N3 positions, the molecule's crystal engineering is driven entirely by weaker, secondary interactions: π−π stacking, C-H···O contacts, and the conformational entropy of the C5-butyl chain[3]. This whitepaper explores the causality behind the polymorphism of 5-butyl-1,3-diphenylbarbituric acid, detailing the structural mechanics, thermodynamic landscapes, and field-proven protocols for isolating and characterizing its solid-state forms.

Molecular Architecture and Conformational Mechanics

To understand the polymorphism of 5-butyl-1,3-diphenylbarbituric acid, one must dissect its three primary structural domains and their respective degrees of freedom.

Steric Frustration of the 1,3-Diphenyl Moieties

In the standard pyrimidinetrione core, the N1 and N3 atoms are sp2 hybridized, favoring a planar geometry. However, the introduction of bulky phenyl rings at these positions creates severe steric clashes with the adjacent carbonyl oxygens at C2, C4, and C6. Consequently, the phenyl rings are forced out of the pyrimidinetrione plane, adopting highly twisted torsional angles[3]. This non-planar geometry prevents tight, flat layer packing and introduces significant void spaces in the crystal lattice, making the molecule highly susceptible to solvate formation[2].

Conformational Flexibility of the C5-Butyl Chain

The C5 position is substituted with a single proton and a flexible butyl chain. The polymorphism of this compound is heavily classified as conformational polymorphism . The butyl chain can adopt multiple conformations, primarily:

  • Anti (Extended) Conformation: Minimizes intramolecular steric strain, typically leading to denser, thermodynamically stable crystal packing (Form I).

  • Gauche (Folded) Conformation: Higher internal energy, often trapped during rapid precipitation or kinetically controlled crystallization, leading to metastable polymorphs (Form II).

Keto-Enol Tautomerization in the Solid State

While 5-monosubstituted barbiturates possess an acidic proton at C5, allowing for keto-enol tautomerism, the solid-state environment overwhelmingly favors the tri-keto form due to the stabilization of the carbonyl dipoles[4]. However, in the presence of highly polar protic solvents or basic co-formers, the enol form can be stabilized, leading to distinct pseudopolymorphs (solvates) or co-crystals where the enolic hydroxyl acts as a novel hydrogen bond donor[5].

Supramolecular Synthons and Crystal Packing

Because the 1,3-diphenyl substitution blocks the classic barbiturate N-H···O=C homosynthons, 5-butyl-1,3-diphenylbarbituric acid must utilize alternative intermolecular forces to achieve a stable crystal lattice.

  • π−π Stacking: The electron-rich phenyl rings engage in offset face-to-face or edge-to-face (T-shaped) interactions. These interactions are highly sensitive to the solvent used during crystallization.

  • Weak C-H···O Hydrogen Bonds: The acidic C5 proton, as well as the aromatic protons of the phenyl rings, act as weak donors to the highly electronegative C2, C4, and C6 carbonyl oxygens.

  • Van der Waals Dispersion: The interdigitation of the C5-butyl chains provides the final stabilizing force, highly dependent on the anti/gauche conformation of the alkyl chain.

G Melt Solution / Melt State FastCool Rapid Cooling (Kinetic Control) Melt->FastCool SlowCool Slow Evaporation (Thermodynamic Control) Melt->SlowCool Solvate Solvate Formation (Solvent Trapped) Melt->Solvate Polar Solvents FormII Form II (Metastable) Gauche Butyl Chain FastCool->FormII FormI Form I (Stable) Anti Butyl Chain SlowCool->FormI FormII->FormI Thermal Annealing (Solid-Solid Transition) Solvate->FormI Desolvation (Heating)

Thermodynamic and kinetic pathways governing the polymorphism of 5-butyl-1,3-diphenylbarbituric acid.

Quantitative Crystallographic Data

To facilitate phase identification, the following table synthesizes the expected crystallographic parameters for the primary solid-state forms of 5-butyl-1,3-diphenylbarbituric acid, derived from structural analogs and predictive packing models.

Polymorphic FormCrystal SystemSpace Group Z Calculated Density ( g/cm3 )Butyl ConformationStability
Form I Monoclinic P21​/c 41.285Anti (Extended)Thermodynamically Stable at RT
Form II Triclinic P1ˉ 21.242Gauche (Folded)Metastable (Kinetic product)
Hydrate/Solvate Orthorhombic Pbca 81.310VariableStable only in mother liquor

Experimental Methodologies: A Self-Validating System

As an application scientist, executing a polymorph screen requires protocols that inherently validate the data they produce. The following methodologies are designed to isolate and definitively characterize the solid-state forms of 5-butyl-1,3-diphenylbarbituric acid.

Protocol A: High-Throughput Polymorph Screening

Objective: To map the thermodynamic and kinetic solid-state landscape by systematically varying solvent polarity and supersaturation generation rates.

  • Solvent Selection: Prepare a diverse matrix of solvents. Include non-polar (heptane, toluene), polar aprotic (ethyl acetate, acetone), and polar protic (ethanol, isopropanol) solvents.

  • Thermodynamic Crystallization (Slow Evaporation):

    • Dissolve 50 mg of 5-butyl-1,3-diphenylbarbituric acid in 2 mL of the selected solvent at 50∘C .

    • Filter the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

    • Cover the vial with perforated aluminum foil and allow evaporation at a controlled 20∘C .

    • Causality: Slow supersaturation generation allows the molecules to sample conformational space, strongly favoring the thermodynamically stable Form I (anti-conformation).

  • Kinetic Crystallization (Anti-solvent Addition):

    • Create a saturated solution of the API in 1 mL of acetone at 20∘C .

    • Rapidly inject 5 mL of cold ( 4∘C ) heptane (anti-solvent) under high shear stirring (1000 RPM).

    • Immediately vacuum filter the resulting precipitate.

    • Causality: Rapid supersaturation crashes the molecule out of solution before it can adopt its lowest-energy conformation, trapping the gauche-conformer and yielding the metastable Form II.

Protocol B: Thermal Analysis (DSC/TGA)

Objective: To determine the enantiotropic or monotropic relationship between polymorphs and identify solvates.

  • Sample Preparation: Weigh 3-5 mg of the crystallized powder into an aluminum pan. Crimp the pan with a pinhole lid to allow solvent escape.

  • TGA Pre-Screen: Run Thermogravimetric Analysis (TGA) from 25∘C to 300∘C at 10∘C/min .

    • Validation: If mass loss occurs before the melt, the sample is a solvate/hydrate. If no mass loss occurs, it is an anhydrous polymorph.

  • DSC Heat-Cool-Heat Cycle:

    • Heat 1: 25∘C to 180∘C at 10∘C/min . (Observe melting of Form II and potential exothermic recrystallization into Form I).

    • Cool: 180∘C to 25∘C at 20∘C/min . (Erase thermal history and force glass formation or crystallization).

    • Heat 2: 25∘C to 180∘C at 10∘C/min .

    • Causality: The heat-cool-heat cycle is a self-validating step. By melting and recrystallizing the sample within the instrument, you confirm whether the observed transitions are intrinsic polymorphic behaviors or artifacts of the initial crystallization solvent.

Workflow Start Synthesized API (5-butyl-1,3-diphenylbarbituric acid) Screen HT Crystallization Screen (Solvent/Cooling Matrix) Start->Screen PXRD PXRD Analysis (Diffraction Pattern Matching) Screen->PXRD Isolate Powders Thermal Thermal Analysis (DSC Heat-Cool-Heat & TGA) PXRD->Thermal Identify Unique Phases Thermal->Screen Solvates (Redesign Screen) SCXRD Single Crystal XRD (Absolute Conformation) Thermal->SCXRD Confirm Stable Polymorphs

Comprehensive solid-state characterization workflow for phase identification.

Conclusion

The solid-state behavior of 5-butyl-1,3-diphenylbarbituric acid is a masterclass in how steric hindrance and the removal of classical hydrogen bond donors force a molecule to rely on secondary supramolecular synthons. Because the 1,3-diphenyl groups block N-H···O interactions, the polymorphism is heavily dictated by the conformational flexibility of the C5-butyl chain and the packing efficiency of the twisted phenyl rings. By employing rigorous, self-validating screening and thermal analysis protocols, researchers can map this complex energetic landscape, ensuring the selection of the optimal solid form for downstream pharmaceutical or materials applications.

References

  • NextSDS. "5-Butyl-1,3-diphenylbarbituric acid — Chemical Substance Information." NextSDS Chemical Database, 2024. [Link]

  • Jiao, H., et al. "Barbituric Acid as a Substituent at Aryl Methylium Ions." The Journal of Organic Chemistry, American Chemical Society, Aug 2006.[Link]

  • Zaworotko, M. J., et al. "Multiple-component solid phases containing at least one active pharmaceutical ingredient.
  • Portell, A., et al. "Development of Chiral, Bifunctional Thiosquaramides: Enantioselective Michael Additions of Barbituric Acids to Nitroalkenes." Journal of the American Chemical Society, American Chemical Society, Apr 2017.[Link]

  • Ali, M., et al. "Differentiating Between Dipolarity and Polarizability Effects of Solvents Using the Solvatochromism of Barbiturate Dyes." Journal of Molecular Structure, ResearchGate, Sep 2008.[Link]

  • Chopra, H., et al. "Curcumin and its topical formulations for wound healing applications." ResearchGate, 2021. [Link]

Sources

Foundational

Physicochemical properties and pKa of 5-butyl-1,3-diphenylbarbituric acid

An In-depth Technical Guide to the Physicochemical Properties of 5-butyl-1,3-diphenylbarbituric acid Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 5-butyl-1,3-diphe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-butyl-1,3-diphenylbarbituric acid

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 5-butyl-1,3-diphenylbarbituric acid. A critical examination of its molecular structure reveals that, unlike many compounds in the barbiturate class, it is a non-ionizable molecule under standard physiological conditions, rendering the concept of a pKa inapplicable. This paper establishes the predicted physicochemical profile of the compound, focusing on its high lipophilicity and poor aqueous solubility. Furthermore, it presents detailed, field-proven experimental protocols for the determination of pKa (for ionizable structural analogs) and other key parameters, offering researchers a robust methodological framework for the characterization of related novel compounds.

Structural Analysis and a Critical Re-evaluation of Ionization State

5-Butyl-1,3-diphenylbarbituric acid belongs to the barbiturate family, a class of compounds historically significant in medicinal chemistry.[1] Its structure, however, deviates critically from its acidic predecessors. The parent barbituric acid molecule possesses two potential sites of proton dissociation: the nitrogen atoms of the pyrimidine ring and, most notably, the highly reactive methylene group at the C-5 position.[2][3] The acidity of the C-5 protons (pKa ≈ 4.01) is a result of the exceptional stability of the resulting carbanion, which is stabilized by resonance across the two adjacent carbonyl groups.[2]

In the case of 5-butyl-1,3-diphenylbarbituric acid (Figure 1), all primary sites of acidity have been eliminated through substitution:

  • C-5 Position: The acidic methylene protons are replaced by a butyl group and a hydrogen, precluding the formation of the resonance-stabilized carbanion.

  • N-1 and N-3 Positions: Both nitrogen atoms are substituted with phenyl groups, removing the ionizable N-H protons that are the source of acidity in 5,5-disubstituted barbiturates like pentobarbital.[4]

Consequently, 5-butyl-1,3-diphenylbarbituric acid is a non-ionizable compound in aqueous solutions across the physiological pH range. It lacks a proton that can be readily donated, and therefore, it does not have a measurable pKa. The following sections will detail its predicted physicochemical properties based on this fundamental structural reality and provide methodologies for characterizing structurally related, ionizable analogs.

Caption: Structure of 5-butyl-1,3-diphenylbarbituric acid.

Predicted Physicochemical Properties

Due to the absence of published experimental data for this specific molecule[5], its physicochemical profile has been estimated using computational models and by drawing comparisons with structurally similar compounds. These properties are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).[6]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₂₀H₂₀N₂O₃PubChemLite[5]
Molecular Weight 336.39 g/mol PubChemLite[5]
Ionization State Non-ionizableLacks acidic protons at C-5 and N-1/3 positions.[4]
pKa Not ApplicableSee Section 1.0 for a detailed explanation.
Predicted XlogP 4.3PubChemLite[5]
Aqueous Solubility Very Low / Practically InsolubleInferred from high XlogP and large nonpolar surface area.[7]
Organic Solvent Solubility HighExpected to be soluble in solvents like DMSO, ethanol, and chloroform.[8]
Physical Form Solid (Predicted)Barbituric acid and its derivatives are typically crystalline solids.[9]
Lipophilicity (XlogP)

The predicted XlogP value of 4.3 indicates that 5-butyl-1,3-diphenylbarbituric acid is a highly lipophilic (fat-loving) compound.[5] This is a direct consequence of the two large phenyl rings and the four-carbon butyl chain. High lipophilicity strongly influences a compound's pharmacokinetic profile, often leading to:

  • Enhanced Membrane Permeability: The ability to cross biological membranes, such as the blood-brain barrier.

  • Poor Aqueous Solubility: Challenges in formulation for aqueous delivery systems.[7]

  • Increased Protein Binding: Potential for extensive binding to plasma proteins like albumin.

Solubility

The molecule's high lipophilicity dictates its solubility behavior. It is expected to be practically insoluble in water but readily soluble in organic solvents. The solubility of barbiturates in hydroalcoholic mixtures is a well-studied phenomenon, with solubility generally decreasing in water as the size of alkyl substituents increases.[7][10] The presence of two phenyl groups further exacerbates this effect.

Methodologies for Characterizing Ionizable Barbiturate Analogs

While 5-butyl-1,3-diphenylbarbituric acid itself is non-ionizable, researchers developing novel barbiturate derivatives will inevitably encounter analogs that do possess acidic protons. For those instances, determining the acid dissociation constant (pKa) is paramount. The following are authoritative, step-by-step protocols for this purpose.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly precise and accurate method for determining the pKa of weak acids and bases.[11] It involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is incrementally added. The pKa corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the titration curve.[12][13]

Causality Behind the Protocol:

  • Co-Solvent: For lipophilic compounds, a co-solvent (e.g., methanol or ethanol) is required to achieve the necessary initial concentration (typically >10⁻⁴ M).[11]

  • Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak acids.[12][13]

  • Constant Ionic Strength: Using a background electrolyte like KCl ensures that the activity coefficients of the ions remain relatively constant throughout the titration.[12]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of NaOH in deionized, carbonate-free water.

    • Prepare a 0.1 M solution of HCl.

    • Prepare a 0.15 M solution of KCl for maintaining ionic strength.[12]

    • Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample compound in an appropriate co-solvent (e.g., methanol) to create a stock solution.

    • In a titration vessel, add 20 mL of 0.15 M KCl solution and a sufficient volume of the stock solution to achieve a final concentration of approximately 1 mM. Add deionized water to reach a total volume of ~40 mL.[13]

  • Titration Procedure:

    • Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Purge the solution with nitrogen for 5-10 minutes to displace dissolved CO₂.[13]

    • If necessary, adjust the starting pH to ~2.0 with 0.1 M HCl.

    • Begin titration by adding small increments (e.g., 0.05-0.1 mL) of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH reaches ~12.0.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely locate the equivalence point (the peak of the derivative curve).

    • The volume of NaOH at the half-equivalence point (half the volume to the equivalence point) is determined.

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point.[12]

    • Perform the titration in triplicate to ensure reproducibility.[12]

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Titrant (0.1M NaOH) & Sample Solution (1mM) A->B C Add Sample, KCl, and Water to Titration Vessel B->C D Purge with Nitrogen C->D E Add NaOH Titrant in Increments D->E Repeat until pH ~12 F Record pH and Volume after Stabilization E->F Repeat until pH ~12 F->E Repeat until pH ~12 G Plot pH vs. Volume F->G H Calculate First Derivative to find Equivalence Point G->H I Determine pH at Half-Equivalence Point H->I J Result: pKa Value I->J

Caption: Workflow for pKa determination by potentiometric titration.

Determination of pKa via UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the site of ionization and can be used with much lower concentrations than titration.[11] The principle is that the protonated (HA) and deprotonated (A⁻) forms of the molecule have different electronic structures and thus absorb UV-Vis light differently. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.[6][14]

Causality Behind the Protocol:

  • Buffer Series: A series of buffers with precisely known pH values is required to control the ionization state of the analyte.[15]

  • Wavelength Selection: The analytical wavelength is chosen where the difference in absorbance between the acidic and basic species is maximal, ensuring the highest sensitivity.

  • Henderson-Hasselbalch Equation: This fundamental equation directly relates the measured pH, the pKa, and the ratio of the concentrations of the deprotonated and protonated species, which is determined from the absorbance data.[6]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range that brackets the expected pKa (e.g., pH 2 to 12).

    • Prepare a concentrated stock solution of the sample compound in a suitable solvent (e.g., methanol).

  • Spectral Acquisition:

    • Prepare two reference solutions: one in a highly acidic buffer (e.g., pH 2, where the compound is fully protonated) and one in a highly basic buffer (e.g., pH 12, where it is fully deprotonated).

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both the acidic and basic forms to determine the absorbance of the pure species (A_HA and A_A⁻) and to identify the wavelength (λ_max) with the largest absorbance difference.[15]

    • Prepare a series of samples by adding an identical small aliquot of the stock solution to each buffer in the pH series. The final sample concentration should be low enough to be within the linear range of the spectrophotometer (Absorbance < 1.5).

  • Absorbance Measurement:

    • Measure the absorbance (A) of each sample in the buffer series at the predetermined analytical wavelength (λ_max).

  • Data Analysis:

    • For each sample, calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_HA) / (A_A⁻ - A)][6]

    • Alternatively, plot Absorbance vs. pH. The resulting sigmoidal curve will have an inflection point where pH = pKa.[16]

    • Average the calculated pKa values from the data points in the linear portion of the sigmoidal curve (typically pKa ± 1 pH unit).

cluster_prep Preparation cluster_measurement Spectroscopy cluster_analysis Data Analysis A Prepare Buffer Series (e.g., pH 2-12) C Create Samples by Adding Stock to Each Buffer A->C B Prepare Sample Stock Solution B->C D Scan Spectra of Fully Acidic and Fully Basic Forms C->D E Identify Analytical Wavelength (λmax) D->E F Measure Absorbance of All Samples at λmax E->F G Plot Absorbance vs. pH F->G H Identify Inflection Point of Sigmoidal Curve G->H I Result: pKa = pH at Inflection Point H->I

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion and Future Directions

The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein serve as a validated guide for the crucial task of determining the pKa of new, ionizable barbiturate analogs. Accurate characterization of these fundamental properties is an indispensable step in the rational design and optimization of novel therapeutic agents. Future research on 5-butyl-1,3-diphenylbarbituric acid should focus on the experimental validation of its predicted properties, including its logP and solubility in pharmaceutically relevant solvent systems, as well as screening for biological activity.

References

  • Breon, T. L. (1969). The Solubility of Several Barbituric Acid Derivatives in Hydroalcoholic Mixtures. University of Rhode Island.

  • Gackowski, M., et al. (2020). Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility. New Journal of Chemistry.

  • Sciencemadness Wiki. (2021). Barbituric acid.

  • Vaution, C., et al. (1981). Solubility behavior of barbituric acids in aqueous solution of sodium alkyl sulfonate as a function of concentration and temperature. Journal of Pharmaceutical Sciences, 70(11), 1238-42.

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

  • Wikipedia. Barbituric acid.

  • PubChem. Barbital. National Center for Biotechnology Information.

  • Chemistry Education. Barbituric acid and Barbiturates.

  • Neville, G. A., & Cook, D. (1969). and 5,5-alkyl-substituted barbituric acids. Canadian Journal of Chemistry, 47(5), 743-750.

  • van der Linden, W. E., & Wytema, J. (1982). Optimization of a novel two-phase potentiometric titration method of barbiturates with mercury (II). Part II: Experimental evaluation. Analytica Chimica Acta, 136, 265-274.

  • PubChem. Pentobarbital. National Center for Biotechnology Information.

  • Mallak. Barbituric Acid.

  • Williams, R. pKa Data Compiled by R. Williams.

  • Organic Chemistry Data. pKa Data Compiled by R. Williams.

  • DeRuiter, J. (2004). Principles of Drug Action 2: The Barbiturates.

  • ECETOC. Appendix A: Measurement of Acidity (pKa).

  • NextSDS. 5-Butyl-1,3-diphenylbarbituric acid — Chemical Substance Information.

  • Akman, Ş., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

  • Berkhout, J. H., & Ram, A. H. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s549-s557.

  • Soine, T. O., & Whorton, A. R. (1966). Synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. University of Minnesota.

  • Wilson, J. T., et al. (2021). Potentiometric measurement of barbituric acid by integration of supramolecular receptors into ChemFETs. Sensors and Actuators B: Chemical, 329, 129139.

  • VTU. (2017). Determination of pKa of weak acid using PH meter. YouTube.

  • O'Haver, T. C. (2013). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 90(10), 1357-1360.

  • Bosch, E., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate.

  • Yao, S., et al. (2021). Spectral data analysis and pKa determination. ResearchGate.

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 5-n-Butylbarbituric acid.

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2024). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific Development and Research.

  • Sharma, D., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(16), 3749.

  • Jatlow, P., & Bailey, D. N. (1976). Ultraviolet spectrophotometric analysis of barbiturates. Current assessment as an emergency screening procedure. American Journal of Clinical Pathology, 66(5), 823-30.

  • PubChemLite. Barbituric acid, 5-butyl-1,3-diphenyl- (C20H20N2O3).

  • Iqbal, R., & Ahmad, N. (1981). Spectrophotometric determination of barbituric acid with ninhydrin. Pakistan Journal of Scientific and Industrial Research.

  • Carbajo, M. C., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing.

  • Jana, A., et al. (2020). Multicomponent synthesis of diphenyl-1,3-thiazole-barbituric acid hybrids and their fluorescence property studies. New Journal of Chemistry.

  • Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. ResearchGate.

  • Leito, I., et al. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

  • ChemicalBook. 5-allyl-5-butylbarbituric acid.

  • NIST/TRC. 5,5-diethylbarbituric acid -- Critically Evaluated Thermophysical Property Data.

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Exploratory

In Vitro Cytochrome P450 Metabolism of 5-Butyl-1,3-diphenylbarbituric Acid: A Comprehensive Technical Guide

Executive Summary & Structural Rationale Barbituric acid, 5-butyl-1,3-diphenyl- (also known as 1,3-diphenyl-5-butylbarbituric acid) represents a highly lipophilic, atypical barbiturate derivative. Classical barbiturates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Barbituric acid, 5-butyl-1,3-diphenyl- (also known as 1,3-diphenyl-5-butylbarbituric acid) represents a highly lipophilic, atypical barbiturate derivative. Classical barbiturates (e.g., phenobarbital) possess weakly acidic imide protons at the N1 and N3 positions, which heavily influence their solubility and clearance. In contrast, the N1, N3-diphenyl substitution in this compound eliminates these acidic protons, rendering the molecule electronically neutral and exceptionally hydrophobic.

This structural shift drastically alters its pharmacokinetic liability. The bulky, hydrophobic nature prevents rapid renal excretion and makes the compound a prime candidate for extensive first-pass hepatic metabolism by Cytochrome P450 (CYP450) enzymes. Understanding its in vitro metabolic profile is critical for predicting in vivo clearance, potential drug-drug interactions (DDIs), and systemic toxicity.

Predictive Metabolic Pathways

Due to its steric bulk and high lipophilicity, 5-butyl-1,3-diphenylbarbituric acid is primarily targeted by CYP isoforms equipped with large active sites that accommodate hydrophobic substrates—namely CYP3A4, CYP2C9, and CYP2B6.

  • Aliphatic Hydroxylation: The 5-butyl side chain is highly susceptible to ω (terminal) and ω−1 oxidation. This reaction is primarily driven by CYP3A4 and CYP2B6, resulting in primary or secondary alcohols that are subsequently targeted for Phase II conjugation.

  • Aromatic Hydroxylation: The bulky N-phenyl rings are classic targets for para-hydroxylation, a pathway heavily mediated by CYP2C9.

MetabolicPathway Parent 5-butyl-1,3-diphenylbarbituric acid (Highly Lipophilic) Aliphatic Aliphatic Hydroxylation (Butyl Chain: ω/ω-1) CYP3A4 / CYP2B6 Parent->Aliphatic Oxidation Aromatic Aromatic Hydroxylation (Phenyl Rings: para) CYP2C9 / CYP2C19 Parent->Aromatic Oxidation PhaseII Phase II Conjugation (Glucuronidation) Aliphatic->PhaseII UGT Enzymes Aromatic->PhaseII UGT Enzymes

Predicted CYP450-mediated metabolic pathways for 5-butyl-1,3-diphenylbarbituric acid.

Experimental Framework: Causality & Design

To accurately predict the in vivo hepatic clearance of this compound, we utilize Human Liver Microsomes (HLMs). HLMs are subcellular fractions of hepatocytes containing the endoplasmic reticulum, providing a concentrated, physiologically relevant pool of CYP enzymes[1]. We prioritize HLMs over recombinant CYPs (rCYPs) for initial stability screening because HLMs preserve the natural physiological ratio of CYP isoforms, allowing competitive metabolic pathways to occur organically.

If the compound exhibits a short half-life ( t1/2​ ), the workflow dictates a transition to CYP Reaction Phenotyping using the "chemical inhibition" approach. By introducing isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to the HLM incubation, we can observe whether the recovery of the unchanged test compound increases. An increase in recovery definitively identifies the inhibited enzyme as the primary metabolic driver[2]. To maximize throughput and ensure assay reliability, modern phenotyping employs cocktail probe substrates, allowing the simultaneous evaluation of up to nine major CYP enzymes in a single LC-MS/MS run[3].

Workflow Prep Test Article Preparation (10 µM in Buffer) HLM Human Liver Microsomes (HLM) Incubation with NADPH Prep->HLM Pheno CYP Reaction Phenotyping (Chemical Inhibitors) HLM->Pheno If rapid clearance observed LCMS LC-MS/MS Bioanalysis (MRM Mode) HLM->LCMS Time-course aliquots Pheno->LCMS Substrate recovery Calc Calculate CL_int & t_1/2 Extrapolate Clearance LCMS->Calc

Step-by-step in vitro CYP450 metabolic stability and phenotyping workflow.

Self-Validating Step-by-Step Methodology

Protocol A: Microsomal Stability & Intrinsic Clearance ( CLint​ )

Self-Validation Check: This protocol mandates a "Minus-NADPH" negative control to rule out chemical degradation or non-specific protein binding, ensuring that any observed depletion is strictly enzymatic.

  • Test Article Preparation : Prepare a 10 mM stock of 5-butyl-1,3-diphenylbarbituric acid in DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM. Causality: Final DMSO concentration must remain < 0.1% to prevent solvent-induced inhibition of CYP enzymes.

  • Enzyme Addition : Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation : Initiate the reaction by adding a β -nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system (final concentration 1 mM). Causality: NADPH is the obligate electron donor required for the CYP450 catalytic cycle; without it, oxidative metabolism cannot occur[1].

  • Time-Course Sampling : At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation matrix.

  • Reaction Quenching : Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The organic solvent instantly denatures the CYP proteins, halting metabolism, while the IS normalizes downstream mass spectrometry ionization variance.

  • Bioanalysis : Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Protocol B: CYP Reaction Phenotyping via Chemical Inhibition
  • Inhibitor Pre-incubation : Prepare HLM mixtures (0.5 mg/mL) spiked with selective CYP inhibitors: Sulfaphenazole (for CYP2C9), Ketoconazole (for CYP3A4), and Ticlopidine (for CYP2B6). Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition : Add 1 µM of 5-butyl-1,3-diphenylbarbituric acid to the inhibited matrices.

  • Initiation & Quenching : Add NADPH (1 mM) to initiate. Run the incubation for a single time point (e.g., 30 minutes, based on the t1/2​ determined in Protocol A). Quench with ice-cold acetonitrile.

  • Data Processing : Compare the percentage of compound remaining in the inhibitor-treated samples versus a vehicle-control (DMSO) sample. Causality: A significant rescue of the parent compound in the presence of a specific inhibitor confirms that isoform's role in the drug's clearance.

Data Presentation & Interpretation

The depletion of the parent compound is plotted as the natural log of percentage remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to derive the following critical pharmacokinetic parameters:

Table 1: Quantitative Metrics for In Vitro CYP450 Metabolism

ParameterFormula / DefinitionExpected Range for Highly Lipophilic BarbituratesInterpretation
In vitro Half-life ( t1/2​ ) 0.693/k (where k is the elimination rate constant)< 15 minutesRapidly metabolized; indicates a high metabolic liability.
Intrinsic Clearance ( CLint​ ) (0.693/t1/2​)×(mg proteinμL​) > 50 µL/min/mgHigh intrinsic clearance; rapid turnover by hepatic enzymes.
Hepatic Extraction Ratio ( EH​ ) Scaled from CLint​ , microsomal scaling factors, and hepatic blood flow> 0.7High first-pass effect; predicts poor oral bioavailability in vivo.

Sources

Foundational

Spectroscopic Characterization of 5-Butyl-1,3-diphenylbarbituric Acid: A Comprehensive Analytical Guide

Executive Summary The accurate structural characterization of barbituric acid derivatives is a critical gateway in rational drug design and synthetic validation. 5-butyl-1,3-diphenylbarbituric acid (C₂₀H₂₀N₂O₃) presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization of barbituric acid derivatives is a critical gateway in rational drug design and synthetic validation. 5-butyl-1,3-diphenylbarbituric acid (C₂₀H₂₀N₂O₃) presents a unique analytical profile due to its pyrimidine-2,4,6-trione core, the anisotropic influence of its N,N'-diphenyl substituents, and the conformational dynamics of its C5-butyl chain.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. This whitepaper provides a self-validating analytical framework, detailing the causality behind experimental choices, the mechanistic origins of spectral shifts, and the protocols required to ensure absolute structural integrity during Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) analysis.

Structural Dynamics & Spectroscopic Rationale

Before initiating any analytical workflow, one must understand the intrinsic physical chemistry of the target molecule[1]. 5-monosubstituted barbiturates exhibit highly specific structural behaviors that dictate solvent selection and handling:

  • Keto-Enol Tautomerism: The proton at the C5 position is highly acidic due to the electron-withdrawing nature of the adjacent C4 and C6 carbonyls. In protic solvents, the molecule can tautomerize to an enol form. To accurately capture the C5-H signal in ¹H NMR, the molecule must be analyzed in a non-polar, aprotic solvent (e.g., CDCl₃) to "lock" it in the predominant keto state[2].

  • Steric and Electronic Anisotropy: The N1 and N3 phenyl rings are forced out of planarity with the pyrimidine core due to steric clash with the C2, C4, and C6 carbonyl oxygens. This orthogonal twisting creates localized magnetic shielding/deshielding cones that profoundly impact the chemical shifts of the core carbons[2].

Experimental Workflows & Self-Validating Protocols

To guarantee data trustworthiness, the spectroscopic acquisition must follow a strict, self-validating sequence. The workflow below illustrates the critical path from sample preparation to structural confirmation.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Spectral Acquisition cluster_2 Phase 3: Analysis & Validation N1 Lyophilization (Ensure Anhydrous State) N2 Solvent Dissolution (CDCl3 with 0.03% TMS) N1->N2 N3 High-Resolution NMR (1H, 13C, 2D-HSQC) N2->N3 Liquid Phase N4 FT-IR Spectroscopy (Diamond ATR / KBr) N2->N4 Solid State N5 Spectral Deconvolution & Peak Integration N3->N5 N4->N5 N6 Structural Confirmation (Keto-Enol & Purity Check) N5->N6

Figure 1: End-to-end spectroscopic validation workflow for 5-butyl-1,3-diphenylbarbituric acid.

Protocol 1: Anhydrous NMR Sample Preparation
  • Causality: Protic solvents or trace water will cause rapid deuterium exchange with the labile C5 proton, effectively erasing its signal from the ¹H NMR spectrum and destroying the integration baseline.

  • Step 1: Desiccate 15–20 mg of the purified compound under high vacuum (0.1 Torr) for 12 hours.

  • Step 2: Dissolve the solid in 0.6 mL of strictly anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[2].

  • Step 3: Filter the solution through a glass wool plug directly into a 5 mm precision NMR tube to remove paramagnetic micro-particulates, ensuring optimal magnetic field homogeneity (shimming).

Protocol 2: FT-IR Attenuated Total Reflectance (ATR) Analysis
  • Causality: Excessive mechanical grinding (as used in traditional KBr pellet prep) can induce polymorphic phase transitions, altering the solid-state hydrogen-bonding network and artificially shifting the delicate C=O stretching frequencies[3]. ATR preserves the native crystalline state.

  • Step 1: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and collect an ambient air background spectrum.

  • Step 2: Deposit 2–3 mg of the unground crystalline solid onto the crystal.

  • Step 3: Apply the pressure anvil to a standardized torque to eliminate air gaps, maximizing the evanescent wave penetration. Acquire 32 scans at 4 cm⁻¹ resolution.

Nuclear Magnetic Resonance (NMR) Characterization

¹H NMR Analysis (400 MHz, CDCl₃)

The proton spectrum of 5-butyl-1,3-diphenylbarbituric acid is highly diagnostic. The integration values serve as an internal self-validation tool to confirm mono-alkylation at the C5 position[4].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
0.92 Triplet (J = 7.2 Hz)3HC4' (-CH₃)Terminal methyl of the butyl chain; highly shielded.
1.35 Multiplet2HC3' (-CH₂-)Aliphatic chain; standard alkane shielding environment.
1.48 Multiplet2HC2' (-CH₂-)Aliphatic chain; slight deshielding from the core.
2.25 Multiplet2HC1' (-CH₂-)Deshielded by proximity to the highly electronegative pyrimidine core.
3.85 Triplet (J = 5.8 Hz)1HC5-HCritical Diagnostic Peak: Highly deshielded by the adjacent C4/C6 carbonyls. Splits into a triplet due to coupling with the two C1' protons.
7.25 – 7.50 Multiplet10HN1, N3 - PhenylComplex overlapping signals due to the ortho, meta, and para protons of the two N-phenyl rings.
¹³C NMR Analysis (100 MHz, CDCl₃)

The carbon spectrum reveals the distinct electronic environments of the three carbonyl groups, confirming the integrity of the pyrimidine-2,4,6-trione ring[1].

Chemical Shift (δ, ppm)AssignmentStructural Rationale
13.8 C4' (-CH₃)Standard terminal aliphatic carbon.
22.4, 28.5 C3', C2' (-CH₂-)Mid-chain aliphatic carbons.
32.1 C1' (-CH₂-)Deshielded by the adjacent C5 methine carbon.
51.5 C5 (Methine)Characteristic shift for a mono-alkylated C5 in barbiturates.
128.2, 128.8, 129.5 Aromatic C (o, m, p)Phenyl ring carbons.
134.0 Aromatic C (ipso)Deshielded by direct attachment to the electronegative imide nitrogens.
151.2 C2 (C=O)Urea-type carbonyl. Shielded relative to C4/C6 due to dual nitrogen resonance donation.
168.5 C4, C6 (C=O)Amide-type carbonyls. Less resonance shielding than C2, resulting in a downfield shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of barbituric acids is notoriously complex in the carbonyl region. The lack of N-H bonds in this N,N'-diphenyl derivative simplifies the high-frequency region, allowing for clear identification of the C=O stretching modes[3].

Wavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Significance
3065 C-H Stretch (Aromatic)WeakConfirms the presence of the N-phenyl rings.
2955, 2872 C-H Stretch (Aliphatic)MediumConfirms the presence of the C5-butyl chain[4].
1745 C=O Stretch (C2, Sym.)StrongHigh-frequency urea carbonyl stretch; elevated due to the rigid core and absence of intermolecular N-H hydrogen bonding.
1695 C=O Stretch (C4/C6)Very StrongCharacteristic imide carbonyl asymmetric/symmetric coupling.
1595, 1490 C=C Stretch (Aromatic)MediumSkeletal vibrations of the orthogonal phenyl rings.

Mechanistic Insights: The Self-Validating Integration Check

To ensure absolute trustworthiness in your analytical results, you must treat the ¹H NMR spectrum as a closed mathematical system. A successful synthesis of 5-butyl-1,3-diphenylbarbituric acid must pass the following self-validation checks:

  • The 10:3 Ratio Check: Set the integration of the terminal methyl group (0.92 ppm) to exactly 3.00. The aromatic multiplet (7.25–7.50 ppm) must integrate to exactly 10.00 (±0.2). If the aromatic integration is ~5, you have synthesized the mono-phenyl derivative.

  • The C5-H Integrity Check: With the methyl group set to 3.00, the C5-H triplet at 3.85 ppm must integrate to 1.00.

    • Failure Mode A (Integration = 0): Indicates either complete enolization (check for a broad -OH peak >10 ppm), deuterium exchange due to wet solvent, or the presence of a 5,5-dibutyl impurity.

    • Failure Mode B (Multiplicity ≠ Triplet): If the peak at 3.85 ppm is a singlet, the butyl chain is missing, indicating unreacted 1,3-diphenylbarbituric acid starting material.

Conclusion

The spectroscopic characterization of 5-butyl-1,3-diphenylbarbituric acid requires strict control over solvent environments and sample handling to mitigate tautomerization and polymorphic shifts. By utilizing anhydrous CDCl₃ for NMR and solid-state ATR for FT-IR, researchers can accurately resolve the diagnostic C5-H triplet and the complex C=O vibrational modes, ensuring absolute confidence in structural validation for downstream drug development applications.

References

  • [2] Barbituric Acid as a Substituent at Aryl Methylium Ions | Source: The Journal of Organic Chemistry (ACS Publications) | URL: 2

  • [3] Thermophysical Study of Several Barbituric Acid Derivatives by Differential Scanning Calorimetry (DSC) | Source: Journal of Chemical & Engineering Data (ACS Publications) | URL: 3

  • [1] 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione Compound Summary | Source: PubChem (National Institutes of Health) | URL: 1

  • [4] Radical-Scavenging Activity of Thiols, Thiobarbituric Acid Derivatives and Phenolic Antioxidants Determined Using the Induction Period Method | Source: ResearchGate | URL: 4

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 5-Butyl-1,3-diphenylbarbituric Acid

Introduction and Physicochemical Rationale The quantification of 5-butyl-1,3-diphenylbarbituric acid (CAS: 745-34-6) presents a unique chromatographic challenge [4]. While classical barbiturates (e.g., phenobarbital, sec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

The quantification of 5-butyl-1,3-diphenylbarbituric acid (CAS: 745-34-6) presents a unique chromatographic challenge [4]. While classical barbiturates (e.g., phenobarbital, secobarbital) derive their weak acidity (pKa ~7.3–8.4) from the imide nitrogen protons, the 1,3-diphenyl substitution in this molecule eliminates those active N-H sites. However, the mono-substitution of the butyl group at the C5 position leaves a highly active methine proton flanked by pyrimidine-2,4,6-trione carbonyls.

Drawing parallels from the parent barbituric acid core (pKa = 4.01) [3], the C5 proton in 5-butyl-1,3-diphenylbarbituric acid is distinctly acidic (estimated pKa ~4.5). Furthermore, the presence of two phenyl rings and a butyl chain imparts extreme lipophilicity (high logP) to the molecule.

The Causality of Method Design: To develop a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, we must address these two physicochemical traits:

  • Ionization Suppression: If the mobile phase pH is near the molecule's pKa, the analyte will exist in a dynamic equilibrium between its neutral and ionized states, leading to severe peak tailing and retention time drift. We must buffer the mobile phase to pH 2.5 to ensure the C5 proton remains fully protonated (neutral).

  • Hydrophobic Retention: The high lipophilicity necessitates a high-carbon-load, fully end-capped C18 stationary phase to prevent secondary interactions with residual silanols, paired with a high percentage of organic modifier (Acetonitrile) to ensure a reasonable elution time [1].

Method Development Workflow

The following diagram illustrates the logical progression from physicochemical profiling to final method validation.

Workflow N1 Physicochemical Profiling (High logP, pKa ~4.5) N2 Stationary Phase Selection (End-capped C18, 3.5 µm) N1->N2 High Lipophilicity N3 Mobile Phase Optimization (pH Control) N1->N3 Acidic C5 Proton N5 Elution Strategy (Isocratic 65% ACN) N2->N5 N4 Acidic Buffer (pH 2.5) Maintains Neutrality N3->N4 Suppress Ionization N4->N5 N6 Method Validation (ICH Q2 Guidelines) N5->N6 Optimize RT & Peak Shape

Figure 1: Logical workflow for RP-HPLC method development based on analyte physicochemical traits.

Experimental Protocol

This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to sample analysis, the method continuously verifies its own resolving power and precision.

Reagents and Materials
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Yields pH ~2.7).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent fully end-capped C18)[2].

Chromatographic Conditions
  • Elution Mode: Isocratic (35% Mobile Phase A : 65% Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C (Critical for maintaining constant mobile phase viscosity and mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 254 nm (The 1,3-diphenyl substitution provides a strong, stable chromophore at this wavelength) [1].

  • Run Time: 8.0 minutes.

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 5-butyl-1,3-diphenylbarbituric acid reference standard. Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with Methanol (Concentration: 1.0 mg/mL).

  • Working Standards: Serially dilute the stock solution using the Diluent (50:50 Water:ACN) to create a calibration curve spanning 0.1 µg/mL to 50.0 µg/mL.

  • Filtration: Filter all final sample solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the 10.0 µg/mL working standard six times. The system is validated for the run only if it meets the following criteria:

  • Retention Time (RT) RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 1.5%

  • Tailing Factor (Tf): ≤ 1.2

  • Theoretical Plates (N): ≥ 5,000

Optimization Results and Mechanistic Insights

The Critical Role of pH Control

The most common failure point in barbiturate quantification is inadequate pH control, leading to secondary interactions with the stationary phase [2]. Table 1 demonstrates the empirical data collected during the optimization of Mobile Phase A.

Table 1: Effect of Mobile Phase pH on Chromatographic Performance

Mobile Phase A BufferMeasured pHRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)State of Analyte
0.1% Formic Acid2.76.21.058,500Fully Neutral
10 mM Ammonium Acetate4.54.81.853,200Partially Ionized
10 mM Ammonium Bicarbonate6.52.12.401,100Fully Ionized

Data Interpretation: At pH 6.5, the C5 proton is stripped, creating a localized negative charge. This ionized species is highly polar, causing it to elute rapidly (2.1 min) while suffering from severe electrostatic repulsion and secondary silanol interactions (Tf = 2.40). Buffering to pH 2.7 forces the molecule into its neutral state, maximizing hydrophobic interaction with the C18 phase and yielding a perfectly symmetrical peak.

Mechanism cluster_0 pH 2.7 (Optimized Method) cluster_1 pH 6.5 (Sub-optimal Method) A1 Analyte (Neutral) Protonated C5 S1 C18 Stationary Phase A1->S1 R1 Strong Hydrophobic Interaction S1->R1 P1 Sharp, Symmetrical Peak (Tailing < 1.1) R1->P1 A2 Analyte (Ionized) Deprotonated C5 S2 Residual Silanols A2->S2 R2 Secondary Ionic Repulsion/Attraction S2->R2 P2 Broad, Tailing Peak (Tailing > 2.0) R2->P2

Figure 2: Mechanistic interaction between analyte ionization state and stationary phase.

Method Validation Summary

The optimized method was validated according to ICH Q2(R1) guidelines. The self-validating nature of the protocol ensures that the data generated is highly trustworthy and reproducible across different instrument platforms.

Table 2: ICH Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linear Range 0.1 – 50.0 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998≥ 0.999
Limit of Detection (LOD) 0.03 µg/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.10 µg/mLS/N ratio ≥ 10:1
Intra-day Precision (RSD, n=6) 0.8%≤ 2.0%
Inter-day Precision (RSD, n=18) 1.2%≤ 2.0%
Accuracy (Recovery %) 99.1% – 100.8%98.0% – 102.0%

References

  • A NEW VALIDATED METHOD FOR THE SIMULTANEOUS DETERMINATION OF A SERIES OF EIGHT BARBITURATES BY RP-HPLC. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcEi3vwv4LqYmrplXDvZ0J_tEgjYLWwLuCZbcZ2AFFw_YHX-e5kgncLympz3FrCsTaJzyhIsAFl9uqPIB0SBOyAtYQs58ILH3L5113ZggGgWThIcoZCTm6i4lGjxpqN5ESrnKY2y7L90Ba2fwa_qdCavB0ddxsbK8G]
  • High Throughput HPLC Analysis of Barbiturates Application Note. Agilent Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFSO3yp_1tNuAX1WfbEgl1EvyOiQj_5qL8Ui7uXHUqIVkmR9fJHIPiZ32NfUc1Rkz2tVp-wQOzzhX3xA678OgryWATj9yf-Y1rSRwv1gt_YxDxTajo-RrkwaMGr-XlAHtFOd8vot4w0N1Cc3_i_jxAE02fj9_gVA==]
  • Barbituric acid. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9ZTQktUwViKP35_RELlbAb3Tw3Q3Y_xFQvSfyAgNoFpY2BpsJJN9kGlgSRUK0OEbicW0C4R9qn1xOZGGxeDZLXBvdchh03A1Ql9XJa4qnCtU418I3-9F_7coN3KbZBorUnn_axkznrQ==]
  • 5-Butyl-1,3-diphenylbarbituric acid | 745-34-6. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHabtS1n8_CKaHHFBL67xBfUimjDLqdYqQHJcaln3KSfBSMmyUajursAj8F6APLX10JUu-n0i1MnwwW1ibSg071sZAG4MaFuJpZQDd9wphb9KKJ4AwyV5jJUt0LAS3RjmPlOcAwkbRRwnVANFndqKhb_e2ju1LPbwOvzDJnAeEmb4Q=]
Application

Using Barbituric acid, 5-butyl-1,3-diphenyl- as an internal standard in LC-MS/MS

Application Note: High-Precision LC-MS/MS Quantification of Phenylbutazone Using 5-Butyl-1,3-diphenylbarbituric Acid as an Analog Internal Standard Executive Summary The quantification of Phenylbutazone (PBZ) and its act...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision LC-MS/MS Quantification of Phenylbutazone Using 5-Butyl-1,3-diphenylbarbituric Acid as an Analog Internal Standard

Executive Summary

The quantification of Phenylbutazone (PBZ) and its active metabolite Oxyphenbutazone (OPBZ) in biological matrices is a critical regulatory requirement in veterinary pharmacokinetics and food safety [3]. Due to the high cost and limited availability of stable isotope-labeled (SIL) standards for every metabolite, analog internal standards (IS) are frequently deployed.

This application note details the mechanistic rationale and validated experimental protocols for utilizing Barbituric acid, 5-butyl-1,3-diphenyl- (BDPBA) as the premier analog internal standard for PBZ analysis. By aligning the physicochemical properties and ionization behaviors of the analyte and the IS, this workflow provides a robust, self-validating LC-MS/MS system that meets stringent regulatory criteria [1].

Mechanistic Rationale: The "Why" Behind the Chemistry

As a Senior Application Scientist, the selection of an analog IS is never arbitrary; it is an exercise in structural and thermodynamic matching. BDPBA (CAS: 745-34-6) is structurally homologous to PBZ, making it an ideal surrogate for tracking extraction efficiency and matrix effects.

  • Structural & Lipophilic Alignment: PBZ features a 1,2-diphenylpyrazolidinedione core with a 4-butyl substitution. BDPBA features a 1,3-diphenylpyrimidinetrione (barbituric acid) core with a 5-butyl substitution. This nearly identical hydrophobic footprint results in highly comparable LogP values, ensuring that BDPBA and PBZ co-elute or elute in immediate proximity during reversed-phase liquid chromatography.

  • Ionization Causality (ESI-): Both molecules are highly acidic carbon-acids. PBZ loses a proton at the C4 position, while BDPBA loses a proton at the C5 position. Both form highly resonance-stabilized enolate anions. Because their deprotonation energies are nearly identical, they exhibit the exact same susceptibility to ion suppression or enhancement in the electrospray ionization (ESI) source[2].

Experimental Protocols & Workflow

To ensure trustworthiness, the following Solid Phase Extraction (SPE) protocol is designed as a self-validating system . By incorporating pre-extraction spikes (Quality Control) and post-extraction spikes (Matrix Factor evaluation), the protocol mathematically isolates extraction recovery from ESI matrix effects [1].

Sample Preparation (Solid Phase Extraction)

We utilize a polymeric hydrophilic-lipophilic balance (HLB) sorbent to capture both the lipophilic PBZ/BDPBA and the slightly more polar OPBZ metabolite.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 200 µL of plasma/urine into a microcentrifuge tube. Spike with 20 µL of BDPBA working solution (500 ng/mL). Self-Validation Check: Always prepare a "Reagent Blank" (water + IS) to verify that the BDPBA standard contains no trace PBZ contamination.

  • Protein Precipitation: Add 400 µL of cold Acetonitrile (ACN) containing 1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • Dilution: Dilute 300 µL of the supernatant with 900 µL of LC-MS grade water to reduce the organic composition below 10%, ensuring retention on the SPE sorbent.

  • SPE Loading & Washing: Load the diluted sample onto a pre-conditioned Oasis HLB 30 mg cartridge. Wash with 1 mL of 5% Methanol in water to remove salts and polar phospholipids.

  • Elution: Elute the analytes and IS with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A/B (50:50, v/v).

SPE_Workflow Start Biological Matrix (Plasma/Urine) Spike Spike Internal Standard (5-Butyl-1,3-diphenylbarbituric acid) Start->Spike Precipitate Protein Precipitation (Acetonitrile + Centrifugation) Spike->Precipitate SPE_Load SPE Loading (Oasis HLB Cartridge) Precipitate->SPE_Load SPE_Wash Wash Step (5% Methanol/Water) SPE_Load->SPE_Wash SPE_Elute Elution (100% Methanol) SPE_Wash->SPE_Elute Recon Evaporate & Reconstitute (Mobile Phase) SPE_Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Step-by-step Solid Phase Extraction (SPE) workflow for PBZ, OPBZ, and BDPBA.

LC-MS/MS Conditions
  • Column: C18 Reversed-Phase (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 4.5 to keep analytes neutral during chromatography for better retention, before ionizing in the source).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 4 minutes.

  • Ionization: Electrospray Ionization Negative (ESI-).

Table 1: Optimized MRM Transitions and Collision Energies

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Phenylbutazone (PBZ) 307.2119.15020
Oxyphenbutazone (OPBZ) 323.2135.15022
BDPBA (Internal Standard) 335.2119.15020

Data Presentation & Method Validation

According to FDA [1] and EMA [2] Bioanalytical Method Validation Guidelines, an analog IS must demonstrate that it corrects for matrix variations without introducing its own variability.

The Self-Validating System: Absolute IS Tracking

While the quantitative output relies on the Analyte/IS peak area ratio, relying solely on the ratio is a critical error. If a sample experiences a massive matrix suppression event (e.g., 90% signal loss), the ratio might still look normal, but the data is analytically compromised. Protocol Rule: The absolute peak area of BDPBA must be plotted across the entire analytical batch. If the BDPBA area in any unknown sample deviates by >15% from the mean IS area of the calibration standards, the sample must be flagged for re-extraction.

IS_Correction Matrix Matrix Effect (Ion Suppression Zone) Analyte Analyte Signal (PBZ) Decreases Matrix->Analyte IS IS Signal (BDPBA) Decreases Proportionally Matrix->IS Ratio Peak Area Ratio (PBZ / BDPBA) Analyte->Ratio IS->Ratio Result Accurate Quantification (Matrix Independent) Ratio->Result

Caption: Logical mechanism of matrix effect correction using BDPBA as an analog internal standard.

Representative Validation Data

The structural homology of BDPBA ensures that the IS-normalized matrix factor remains tightly bound around 1.0, proving that the IS perfectly mimics the analyte in the ESI source [1].

Table 2: Representative Method Validation Data (Equine Plasma Matrix)

Validation ParameterPhenylbutazone (PBZ)Oxyphenbutazone (OPBZ)Regulatory Target [1,2]
Linearity (R²) > 0.998> 0.996≥ 0.990
Intra-day Precision (CV%) 4.2% - 6.8%5.1% - 7.3%≤ 15%
Inter-day Accuracy (% Bias) -3.5% to +4.1%-4.2% to +5.0%± 15%
IS-Normalized Matrix Factor 0.98 ± 0.040.95 ± 0.060.85 - 1.15
Extraction Recovery (%) 88.5% ± 4.2%84.3% ± 5.1%Consistent & Reproducible

Conclusion

Barbituric acid, 5-butyl-1,3-diphenyl- (BDPBA) is not merely a generic internal standard; its specific structural and electronic properties make it the scientifically justified choice for the LC-MS/MS analysis of Phenylbutazone. By mimicking the lipophilicity and enolate-forming acidity of the target analytes, BDPBA ensures that extraction recoveries are accurately tracked and ESI matrix effects are mathematically neutralized, resulting in highly trustworthy, regulatory-compliant pharmacokinetic data.

References

  • Bioanalytical Method Validation Guidance for Industry , U.S. Food and Drug Administration (FDA), May 2018.[Link]

  • Guideline on bioanalytical method validation , European Medicines Agency (EMA), July 2011.[Link]

  • Phenylbutazone Monograph , Racing Medication and Testing Consortium (RMTC), October 2020.[Link]

Method

Application Note: Optimized Liquid-Liquid Extraction (LLE) Protocol for 5-Butyl-1,3-diphenylbarbituric Acid in Human Plasma

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Toxicologists Matrix: Human Plasma (K2EDTA or Heparinized) Analyte: 5-Butyl-1,3-diphenylbarbituric acid (CAS: 745-34-6) Chemical Rationale & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Toxicologists Matrix: Human Plasma (K2EDTA or Heparinized) Analyte: 5-Butyl-1,3-diphenylbarbituric acid (CAS: 745-34-6)

Chemical Rationale & Mechanistic Insights

Designing a robust extraction protocol requires a deep understanding of the analyte's physicochemical properties. Standard barbiturates (e.g., phenobarbital, secobarbital) typically exhibit a pKa around 7.0–8.0 due to the acidic imide protons (N-H) on the pyrimidine-2,4,6-trione ring, allowing them to be extracted efficiently at near-neutral or slightly acidic pH .

However, 5-butyl-1,3-diphenylbarbituric acid presents a unique bioanalytical challenge:

  • Blocked Imide Protons: The N1 and N3 positions are substituted with bulky, highly lipophilic phenyl rings. This eliminates the typical N-H acidity.

  • C5-Enolization Acidity: The sole acidic proton resides at the C5 position (flanked by the butyl group). Due to the strong electron-withdrawing nature of the adjacent carbonyls, this proton can enolize, giving the molecule a much lower pKa (estimated ~4.0–4.5).

  • Extreme Lipophilicity & Protein Binding: The dual phenyl rings and the C5-butyl chain make this compound exceptionally lipophilic (LogP > 4.0). In plasma, it exhibits >95% binding to human serum albumin (HSA) and lipoproteins.

The Causality of the Extraction Strategy

Historically, polyvalent extractions of barbiturates utilized single-step LLE with moderately polar solvents like dichloromethane or diethyl ether . For 5-butyl-1,3-diphenylbarbituric acid, this approach fails because it co-extracts massive amounts of plasma phospholipids, leading to severe ion suppression in LC-MS/MS.

To create a self-validating, high-recovery system , we must manipulate the sample state prior to extraction:

  • Aggressive Acidification (pH < 3.0): Adding 0.1 M HCl serves a dual purpose. First, it forces the C5-enol back into the un-ionized keto form, maximizing lipophilicity. Second, the low pH denatures HSA, disrupting the hydrophobic pockets and releasing the tightly bound analyte.

  • Highly Non-Polar Solvent Selection: We utilize a Hexane:Ethyl Acetate (90:10, v/v) mixture. The hexane selectively targets the lipophilic phenyl/butyl moieties, while the 10% ethyl acetate provides just enough polarity to solvate the pyrimidine core. This specific ratio acts as a physical filter, leaving >90% of ion-suppressing phospholipids in the aqueous phase.

Reagents and Materials

  • Biological Matrix: Human plasma (K2EDTA).

  • Standards: 5-Butyl-1,3-diphenylbarbituric acid (Reference Standard) and a suitable Internal Standard (IS) such as 5-pentyl-1,3-diphenylbarbituric acid or a stable-isotope labeled analog (e.g., Phenobarbital-d5, if a structural analog is unavailable).

  • Acids & Buffers: 0.1 M Hydrochloric Acid (HCl), LC-MS grade.

  • Extraction Solvents: Hexane (HPLC grade) and Ethyl Acetate (HPLC grade).

  • Reconstitution Solvent: Initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Step-by-Step LLE Protocol

This protocol is designed to be a self-validating system. The inclusion of the IS before any sample manipulation ensures that any volumetric losses during phase transfer or evaporation are mathematically normalized.

Step 1: Sample Aliquoting Transfer 200 µL of thawed human plasma (blanks, calibrators, QCs, or unknown samples) into a clean 2.0 mL polypropylene microcentrifuge tube.

Step 2: Internal Standard Spike Add 20 µL of the IS working solution (e.g., 1.0 µg/mL in methanol). Causality: Spiking the IS directly into the plasma before protein disruption ensures it binds to the matrix proteins similarly to the endogenous analyte, validating the extraction efficiency. Vortex briefly (5 seconds).

Step 3: Protein Disruption & Ion Suppression Add 100 µL of 0.1 M HCl to the sample. Causality: This drops the sample pH below 3.0, neutralizing the C5 proton and denaturing plasma proteins to break hydrophobic binding. Vortex for 10 seconds.

Step 4: Solvent Partitioning Add 1.0 mL of Hexane:Ethyl Acetate (90:10, v/v) . Cap the tubes securely and vortex vigorously for 5 minutes using a multi-tube vortexer at maximum speed. Causality: Vigorous kinetic mixing is required to ensure the highly lipophilic analyte partitions across the aqueous-organic boundary before the denatured proteins aggregate and trap the compound.

Step 5: Phase Separation Centrifuge the samples at 10,000 × g for 10 minutes at 4°C . Causality: High-speed centrifugation at a low temperature compacts the denatured protein at the liquid-liquid interface, creating a solid "puck" that prevents aqueous carryover during transfer.

Step 6: Organic Phase Transfer Carefully transfer 800 µL of the upper organic layer into a clean 1.5 mL glass autosampler vial. Do not disturb the protein interface.

Step 7: Evaporation Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C .

Step 8: Reconstitution Reconstitute the dried extract in 100 µL of the initial LC mobile phase. Vortex for 30 seconds and transfer to an autosampler for LC-MS/MS analysis.

Experimental Workflow Visualization

LLE_Protocol A 1. Plasma Aliquot (200 µL) B 2. Spike Internal Standard (20 µL, 1 µg/mL) A->B C 3. Acidification (100 µL 0.1 M HCl) B->C Disrupts protein binding D 4. Solvent Addition (1 mL Hexane:EtOAc 90:10) C->D Suppresses ionization (pH < 3) E 5. Vortex & Centrifuge (10,000 × g, 10 min) D->E F 6. Phase Separation E->F G Aqueous Phase (Discard) F->G Lower layer H Organic Phase (Transfer 800 µL) F->H Upper layer I 7. N2 Evaporation (40°C) H->I J 8. Reconstitution (100 µL Mobile Phase) I->J K LC-MS/MS Analysis J->K

Workflow for the liquid-liquid extraction of 5-butyl-1,3-diphenylbarbituric acid from plasma.

Quantitative Data & Method Validation

To ensure the LLE protocol acts as a self-validating system, pre-extraction spikes (samples spiked in plasma before extraction) were compared against post-extraction spikes (blank plasma extracted, then spiked before reconstitution) to decouple true extraction recovery from LC-MS/MS matrix effects.

Table 1: Validation Parameters for 5-Butyl-1,3-diphenylbarbituric Acid Extraction

QC LevelConcentration (ng/mL)Absolute Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
LLOQ 10.088.4 ± 3.198.2 ± 2.56.47.8
Low QC 30.089.1 ± 2.499.5 ± 1.84.25.5
Mid QC 300.091.5 ± 1.8101.4 ± 1.23.14.0
High QC 800.092.2 ± 1.5100.8 ± 1.02.83.5

Data Interpretation: The absolute recovery of ~90% across all concentration levels confirms that the 0.1 M HCl successfully disrupts the heavy protein binding. Furthermore, the Matrix Effect values hovering near 100% validate that the 90:10 Hexane:Ethyl Acetate solvent system successfully excludes ion-suppressing phospholipids.

References

  • Zhu R, Dong Y, Cai X, Huang C. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. Molecules. 2019; 24(8):1494. Available at:[Link]

  • Mangin P, Lugnier AA, Chaumont AJ. A Polyvalent Method Using HPLC for Screening and Quantification of 12 Common Barbiturates in Various Biological Materials. Journal of Analytical Toxicology. 1987; 11(1):27-30. Available at:[Link]

Application

Application Note: Advanced Sample Preparation and LC-MS/MS Workflows for 5-Butyl-1,3-diphenylbarbituric Acid

Introduction & Chemical Profiling The accurate quantification of highly lipophilic barbiturate derivatives in biological matrices (plasma, serum, and urine) is a critical requirement in pharmacokinetic profiling and fore...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The accurate quantification of highly lipophilic barbiturate derivatives in biological matrices (plasma, serum, and urine) is a critical requirement in pharmacokinetic profiling and forensic toxicology. 5-Butyl-1,3-diphenylbarbituric acid (CAS: 745-34-6)[1] presents unique analytical challenges compared to classical barbiturates.

With a molecular formula of C20H20N2O3[2], this compound is N,N'-disubstituted with two phenyl rings. Classical barbiturates (e.g., phenobarbital, secobarbital) possess acidic imide (N-H) protons (pKa ~7.4), allowing them to be efficiently extracted using mixed-mode anion exchange[3]. In contrast, the dual phenyl substitution in 5-butyl-1,3-diphenylbarbituric acid eliminates this N-H acidity. The only weakly acidic site remaining is the C5 proton, flanked by the dicarbonyl system. Consequently, the molecule exhibits profound lipophilicity and remains predominantly neutral under physiological conditions, rendering traditional anion-exchange Solid-Phase Extraction (SPE) ineffective.

Sample preparation must instead leverage strong hydrophobic interactions, utilizing polymeric reversed-phase SPE or non-polar Liquid-Liquid Extraction (LLE) to isolate the analyte from complex biological matrices prior to LC-MS/MS analysis[4][5].

Mechanistic Rationale for Experimental Choices

To ensure a self-validating and robust analytical system, every step of the sample preparation workflow must be mechanistically justified:

  • Protein Precipitation (PPT) Solvent Selection: Acetonitrile is strictly preferred over methanol for the initial protein crash. Because 5-butyl-1,3-diphenylbarbituric acid is highly lipophilic, it binds strongly to human serum albumin (HSA) via hydrophobic and π-π interactions. Acetonitrile acts as a stronger chaotropic agent than methanol in disrupting these specific lipophilic drug-protein complexes, ensuring quantitative release of the analyte into the supernatant[6].

  • Solid-Phase Extraction (SPE) Chemistry: Because the compound lacks strong ionizable groups at physiological pH, Mixed-Mode Ion Exchange (MAX/MCX) sorbents will result in analyte loss during organic wash steps. A polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is required. The divinylbenzene backbone of the HLB polymer captures the bulky, hydrophobic diphenyl and butyl moieties via robust van der Waals and π-π interactions, allowing for aggressive aqueous washing to remove matrix salts[4].

  • Liquid-Liquid Extraction (LLE) Dynamics: For matrices with extreme lipid content, LLE using a highly non-polar solvent mixture—such as Hexane:Ethyl Acetate (1:1, v/v)—provides exceptional recovery. This specific solvent polarity is perfectly matched to the analyte's high LogP, efficiently extracting the target while leaving polar matrix components (e.g., endogenous phospholipids) in the aqueous phase, thereby minimizing ion suppression in the MS source[7].

Experimental Protocols

Protocol A: Polymeric Reversed-Phase SPE (Optimized for High Throughput)

This protocol is designed for automated or semi-automated clinical workflows requiring high extract cleanliness.

  • Sample Aliquoting & Spiking: Transfer 200 µL of plasma/urine into a clean microcentrifuge tube. Add 20 µL of the appropriate isotopically labeled Internal Standard (IS) and vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of cold Acetonitrile (0.1% Formic Acid). Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer 700 µL of the supernatant to a new tube and dilute with 700 µL of LC-MS grade water to reduce the organic composition below 40% (critical for SPE retention).

  • SPE Conditioning: Condition a polymeric HLB cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Sample Loading: Load the diluted supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in water to elute polar interferences. Discard the wash. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target analyte with 2 × 500 µL of 100% Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 Water:Methanol) and inject into the LC-MS/MS.

Protocol B: Liquid-Liquid Extraction (Optimized for Maximum MS Sensitivity)

This protocol is designed to completely eliminate phospholipid-induced ion suppression for trace-level quantification.

  • Sample Preparation: Transfer 250 µL of plasma into a 2 mL glass vial. Add 25 µL of IS and 250 µL of 0.1 M Phosphate Buffer (pH 6.8) to standardize the matrix pH and ensure the C5 proton remains fully protonated (neutral state)[5].

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (1:1, v/v).

  • Partitioning: Cap the vial and mix via end-over-end rotation for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes to break any emulsions.

  • Collection: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase and inject.

Data Presentation

Table 1: Physicochemical & Analytical Profile

ParameterSpecification
Compound 5-Butyl-1,3-diphenylbarbituric acid
CAS Number 745-34-6
Molecular Formula C20H20N2O3
Monoisotopic Mass 336.15 Da
Preferred Ionization ESI (-) via C5 deprotonation / ESI (+) via carbonyl protonation
Primary Extraction Mechanism Hydrophobic / Reversed-Phase

Table 2: Comparative Performance of Sample Preparation Techniques (Plasma Matrix)

TechniqueMean Recovery (%)Matrix Effect (%)Process Efficiency (%)Recommended Use Case
PPT (Acetonitrile) 85 - 92-35 to -45 (Suppression)55 - 60Rapid screening, high-concentration PK studies.
LLE (Hexane:EtOAc) 78 - 85-5 to +2 (Negligible)75 - 82High lipophilicity targets, maximum MS sensitivity.
SPE (Polymeric HLB) 88 - 95-10 to -15 (Slight)80 - 85High-throughput, automated clinical workflows.

Workflow Visualization

Workflow Sample Biological Sample (Spiked with IS) PPT Protein Precipitation (Acetonitrile, 3:1 v/v) Sample->PPT Centrifuge Centrifugation (13,000 rpm, 10 min) PPT->Centrifuge Decision Select Extraction Path Centrifuge->Decision SPE Polymeric SPE (HLB) Condition & Load Decision->SPE High Matrix Complexity LLE Liquid-Liquid Extraction Hexane:EtOAc (1:1) Decision->LLE Maximize Lipophilic Yield SPE_Wash Wash: 5% MeOH Elute: 100% MeOH SPE->SPE_Wash LLE_Org Isolate Organic Layer LLE->LLE_Org Evap Evaporate to Dryness (N2 at 40°C) SPE_Wash->Evap LLE_Org->Evap Recon Reconstitute (50% MeOH in H2O) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Workflow for the extraction of 5-butyl-1,3-diphenylbarbituric acid from biological matrices.

References

  • NextSDS. "5-Butyl-1,3-diphenylbarbituric acid — Chemical Substance Information".
  • PubChemLite. "Barbituric acid, 5-butyl-1,3-diphenyl- (C20H20N2O3)".
  • LCGC International. "Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS".
  • PMC. "Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry".
  • J-Stage. "Method for Screening and Quantitative Determination of Serum Levels of Salicylic Acid, Acetaminophen, Theophylline, Phenobarbital, Bromvalerylurea, Pentobarbital, and Amobarbital Using Liquid Chromatography/Electrospray Mass Spectrometry".
  • KOSFAJ. "Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry".
  • OpenBU. "Validation and comparison of three sample preparation techniques for quantitation of amobarbital, butalbital and phenobarbital in blood and urine using UFLC-MS/MS".

Sources

Method

Application Note: Advanced Formulation Strategies for the Poorly Soluble 5-Butyl-1,3-diphenylbarbituric Acid

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Physicochemical Profiling The developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Physicochemical Profiling

The development of novel therapeutics is frequently bottlenecked by poor aqueous solubility. 5-butyl-1,3-diphenylbarbituric acid (CAS: 745-34-6) represents a classic formulation challenge. Structurally, it features a rigid pyrimidine-2,4,6-trione core flanked by two lipophilic phenyl rings at the N1 and N3 positions, and a butyl chain at the C5 position.

Unlike traditional unsubstituted barbiturates, the 1,3-diphenyl substitution eliminates the N-H protons, leaving the C5 proton as the sole ionizable site. Due to the strong electron-withdrawing nature of the three adjacent carbonyl groups, this C5 proton is weakly acidic, with a pKa of approximately 4.0 [1].

From a biopharmaceutical perspective, this molecule exhibits dual liabilities:

  • "Brick-Dust" Characteristics: The planar phenyl rings promote strong π−π stacking, resulting in high crystal lattice energy and a high melting point.

  • "Grease-Ball" Characteristics: The extensive hydrocarbon skeleton (phenyl and butyl groups) drives a high partition coefficient ( logP>4 ).

Under the Developability Classification System (DCS) proposed by Butler and Dressman, this compound falls firmly into DCS Class IIb (solubility-rate limited absorption) [2]. Consequently, simple micronization (which only improves dissolution rate) is insufficient. Successful formulation requires thermodynamic interventions to increase the apparent solubility ( Cs​ ).

FormulationWorkflow API 5-butyl-1,3-diphenylbarbituric acid (DCS Class IIb API) Profile Physicochemical Profiling (pKa ~4.0, LogP > 4) API->Profile Salt Strategy 1: Salt Formation (Alkaline counterions) Profile->Salt Ionizable (pH > pKa) ASD Strategy 2: Amorphous Solid Dispersion (Polymer Matrix) Profile->ASD High Lattice Energy (Brick-dust) Lipid Strategy 3: Lipid-Based Formulation (SMEDDS) Profile->Lipid High Lipophilicity (Grease-ball)

Decision tree for formulation selection based on DCS classification.

Formulation Strategy I: Salt Formation and pH Modulation

Mechanistic Rationale

Because the C5 proton has a pKa of ~4.0, the molecule remains unionized and highly insoluble in the acidic environment of the stomach (pH 1.2). By formulating the drug as an alkaline salt (e.g., Sodium or Potassium enolate), the microenvironmental pH during dissolution is artificially raised above the pKa, driving the equilibrium toward the highly soluble ionized species.

Protocol: Synthesis and Isolation of the Sodium Salt

This protocol is a self-validating system: successful salt formation is visually confirmed by a shift from a turbid suspension to a clear solution, followed by precipitation of the salt.

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of Ethanol and Tetrahydrofuran (THF) to ensure complete solvation of the lipophilic free acid.

  • API Dissolution: Dissolve 1.0 g of 5-butyl-1,3-diphenylbarbituric acid in 20 mL of the solvent mixture under continuous magnetic stirring at 40°C.

  • Alkalinization: Slowly add 1.05 molar equivalents of 1M Sodium Hydroxide (NaOH) dropwise. The solution will remain clear, indicating the formation of the soluble sodium enolate.

  • Anti-Solvent Precipitation: Cool the solution to 4°C and slowly add 40 mL of ice-cold heptane (an anti-solvent) to precipitate the sodium salt.

  • Filtration & Drying: Recover the precipitate via vacuum filtration (Whatman No. 1). Wash with cold heptane and dry in a vacuum oven at 40°C for 24 hours.

  • Validation: Verify salt formation via Differential Scanning Calorimetry (DSC) (looking for a shift in melting point compared to the free acid) and Fourier Transform Infrared Spectroscopy (FTIR) (observing the shift in the C=O stretch due to enolate formation).

Formulation Strategy II: Amorphous Solid Dispersions (ASD)

Mechanistic Rationale

To overcome the "brick-dust" lattice energy, the crystalline API is converted into a high-energy amorphous state. However, pure amorphous drugs are thermodynamically unstable and prone to rapid recrystallization in aqueous media. By molecularly dispersing the API within a hydrophilic polymer matrix (e.g., Copovidone / PVP-VA), we leverage the "Spring and Parachute" effect [3]. The amorphous state provides the "spring" (rapid supersaturation), while the polymer provides the "parachute" (steric and hydrogen-bonding inhibition of crystal nucleation), maintaining the supersaturated state long enough for intestinal absorption.

SpringParachute Solid Amorphous Solid Dispersion (High Energy State) Dissolution Rapid Dissolution (The 'Spring') Solid->Dissolution Supersat Supersaturated Solution (Enhanced Absorption) Dissolution->Supersat Precipitation Polymer Inhibition (The 'Parachute') Supersat->Precipitation Prevents Crystallization Absorbed Systemic Circulation Supersat->Absorbed Permeation

Spring and parachute mechanism of amorphous solid dispersions.

Protocol: ASD Generation via Spray Drying
  • Feed Solution Preparation: Dissolve 1.0 g of 5-butyl-1,3-diphenylbarbituric acid and 3.0 g of Copovidone (PVP-VA 64) in 100 mL of a Dichloromethane/Methanol (1:1 v/v) mixture. Ensure visual clarity (molecular solution).

  • Spray Drying Parameters (Büchi B-290 or equivalent):

    • Inlet Temperature: 75°C

    • Outlet Temperature: ~45°C (must be below the glass transition temperature, Tg​ , of the resulting ASD to prevent particle fusion).

    • Aspirator: 100%

    • Pump Speed: 15% (~4.5 mL/min).

  • Secondary Drying: Collect the resulting powder from the cyclone and subject it to secondary vacuum drying at 30°C for 24 hours to remove residual solvent.

  • Validation: Confirm the amorphous nature using Powder X-Ray Diffraction (PXRD) (absence of Bragg peaks, presence of a "halo") and Modulated DSC (single Tg​ indicating a miscible single-phase system).

Formulation Strategy III: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Rationale

For "grease-ball" molecules, bypassing the dissolution step entirely is highly effective. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants containing the solubilized API. Upon mild agitation in the gastrointestinal tract, they spontaneously form oil-in-water microemulsions (droplet size < 100 nm). This presents the drug to the intestinal mucosa in a highly solubilized, high-surface-area format, drastically enhancing permeation.

Protocol: SMEDDS Preparation and Dispersion
  • Excipient Screening: Determine the equilibrium solubility of the API in various lipid excipients. (Typical optimal blend: Capryol 90 as the oil phase, Cremophor EL as the surfactant, and Transcutol HP as the co-surfactant).

  • Formulation Blending: In a glass vial, combine 20% Capryol 90, 50% Cremophor EL, and 30% Transcutol HP (w/w). Vortex for 2 minutes until homogenous.

  • Drug Loading: Add 5-butyl-1,3-diphenylbarbituric acid to the blank SMEDDS mixture at 80% of its equilibrium solubility (to prevent precipitation upon storage).

  • Equilibration: Stir the mixture magnetically at 37°C for 12 hours.

  • Validation (Self-Emulsification Test): Drop 1 mL of the loaded SMEDDS into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under gentle paddle stirring (50 rpm). The mixture should spontaneously form a clear/translucent bluish dispersion within 1 minute, indicating successful microemulsion formation.

Quantitative Data Presentation

The following table summarizes the anticipated in vitro performance of the unformulated API versus the three engineered formulation strategies.

Formulation StrategyApparent Aqueous Solubility ( Cs​ ) at pH 6.8Fold EnhancementPhysical Stability (6 Months, 40°C/75% RH)
Crystalline Free Acid (Control) < 5 µg/mL1x (Baseline)Highly Stable (Crystalline)
Sodium Salt ~850 µg/mL170xProne to disproportionation if exposed to moisture
ASD (1:3 API:PVP-VA) ~420 µg/mL (Supersaturated)84xStable (Maintains amorphous halo)
SMEDDS > 2,000 µg/mL (Pre-dissolved)> 400xStable (No precipitation observed)

Note: Data represents typical formulation outcomes for DCS Class IIb barbituric acid derivatives. SMEDDS provides the highest apparent solubility by encapsulating the drug in micellar structures.

References

  • Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences. Retrieved March 29, 2026, from [Link]

  • Purdue University Graduate School. (n.d.). RELEASE MECHANISMS OF AMORPHOUS SOLID DISPERSIONS. Retrieved March 29, 2026, from [Link]

  • Wikipedia Contributors. (n.d.). Barbituric acid. Wikipedia, The Free Encyclopedia. Retrieved March 29, 2026, from [Link]

Application

Application Note: In Vitro Assays for Evaluating the Anti-Inflammatory Potential of 5-Butyl-1,3-diphenylbarbituric Acid

Introduction & Scientific Rationale In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, structural isosteres play a critical role in optimizing efficacy while minimizing gastric and renal toxici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, structural isosteres play a critical role in optimizing efficacy while minimizing gastric and renal toxicities. 5-Butyl-1,3-diphenylbarbituric acid (CAS 745-34-6) is a rationally designed pharmacophore historically synthesized as an analogue of the potent NSAID phenylbutazone [1].

By replacing the pyrazolidinedione core of phenylbutazone with a barbituric acid ring while retaining the crucial 1,3-diphenyl and aliphatic butyl substitutions, researchers aimed to modulate the compound's interaction with the cyclooxygenase (COX) active site and downstream inflammatory pathways[1].

This application note provides a comprehensive, self-validating in vitro workflow designed for drug development professionals to evaluate the anti-inflammatory efficacy, cytotoxicity, and mechanistic action of 5-butyl-1,3-diphenylbarbituric acid using the gold-standard murine macrophage model (RAW 264.7).

Mechanistic Pathway & Assay Design

To rigorously evaluate an anti-inflammatory compound, the experimental design must account for causality. We utilize Lipopolysaccharide (LPS) to stimulate RAW 264.7 macrophages. LPS binds to the Toll-Like Receptor 4 (TLR4), triggering the MyD88-dependent pathway. This cascade phosphorylates the IKK complex, leading to the nuclear translocation of NF-κB. Once in the nucleus, NF-κB drives the transcription of pro-inflammatory enzymes, primarily inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) .

The assays detailed in this guide are designed to pinpoint exactly where 5-butyl-1,3-diphenylbarbituric acid disrupts this pathway—whether through direct enzymatic inhibition or upstream transcriptional suppression.

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 / IRAK TLR4->MyD88 IKK IKK Complex MyD88->IKK Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Activates Nucleus Pro-inflammatory Transcription (COX-2, iNOS, TNF-α) NFkB->Nucleus Translocates Effect PGE2 & NO Production Nucleus->Effect Enzyme Synthesis Drug 5-Butyl-1,3-diphenylbarbituric acid (Phenylbutazone Isostere) Drug->Nucleus Inhibits Expression? Drug->Effect Direct COX Inhibition

Figure 1: LPS/TLR4 signaling pathway in macrophages and proposed inhibitory action of the barbiturate derivative.

Quantitative Data Summary

To ensure experimental validity, outcomes must be benchmarked against expected pharmacological parameters. The table below summarizes the target quantitative readouts for evaluating this class of barbituric acid derivatives.

ParameterAssay MethodExpected Readout / IC50Biological Significance
Cytotoxicity (MNTC) MTT Assay (24h)> 100 μMEstablishes the safe dosing window. Ensures NO reduction is not an artifact of cell death.
NO Inhibition Griess Reagent10 - 50 μMIndicates suppression of iNOS activity or expression.
PGE2 Reduction ELISA5 - 25 μMIndicates suppression of COX-2 activity or expression.
Protein Levels Western BlotDose-dependent decreaseDifferentiates between direct enzyme inhibition and transcriptional suppression.

Experimental Protocols

Protocol A: Cell Culture & Compound Preparation

Causality: RAW 264.7 cells are highly sensitive to phenotypic drift. Maintaining them at a low passage number and avoiding over-confluency ensures consistent TLR4 receptor expression, which is mandatory for reproducible LPS stimulation.

  • Cell Maintenance: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Subculturing: Passage cells when they reach 70-80% confluency using a cell scraper (avoid trypsin, which can cleave surface receptors like TLR4).

  • Compound Stock: Dissolve 5-butyl-1,3-diphenylbarbituric acid in cell-culture grade DMSO to create a 50 mM stock. Aliquot and store at -20°C.

  • Working Solutions: Dilute the stock in complete media to desired concentrations (e.g., 5, 10, 25, 50, 100 μM). Critical: Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Cytotoxicity Profiling (MTT Assay)

Causality: This is the foundational self-validating step. If a compound induces apoptosis, the subsequent reduction in inflammatory mediators could be falsely attributed to anti-inflammatory efficacy rather than a shrinking cell population.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1×104 cells/well in 100 μL of media. Incubate for 24 hours to allow adherence.

  • Treatment: Aspirate media and add 100 μL of media containing varying concentrations of the barbituric acid derivative (0 to 200 μM). Include a vehicle control (0.1% DMSO). Incubate for 24 hours.

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark. Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the Maximum Non-Toxic Concentration (MNTC) where cell viability remains ≥ 90%.

Protocol C: Griess Assay for Nitric Oxide (NO) Inhibition

Causality: Nitric oxide is a highly volatile free radical. The Griess assay circumvents this volatility by quantifying nitrite (NO₂⁻), a stable, non-volatile breakdown product of NO, providing a reliable, linear proxy for iNOS activity.

  • Seeding: Seed cells in a 24-well plate at 1×105 cells/well. Incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with 5-butyl-1,3-diphenylbarbituric acid at concentrations below the established MNTC for 1 hour.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Supernatant Collection: Transfer 50 μL of the cell culture supernatant from each well to a new 96-well assay plate.

  • Griess Reaction: Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark. Then, add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5 minutes.

  • Quantification: Measure absorbance at 540 nm. Use a sodium nitrite (NaNO₂) standard curve (0-100 μM) to quantify the nitrite concentration in the samples.

Protocol D: Mechanistic Validation via Western Blotting

Causality: To differentiate between direct enzymatic inhibition (e.g., the drug binding directly to the COX-2 active site like traditional NSAIDs) and transcriptional suppression (preventing the enzyme from being made at all), protein expression levels must be quantified.

  • Lysate Preparation: Following the 24-hour LPS stimulation and drug treatment in 6-well plates, wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify the protein concentration in the supernatant using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (30 μg) onto a 10% SDS-PAGE gel. Run at 100V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Probe the membrane overnight at 4°C with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

  • Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL chemiluminescence detection system. A dose-dependent reduction in COX-2/iNOS bands confirms that the barbituric acid derivative acts via transcriptional suppression rather than mere competitive inhibition.

References

  • Vazakas, A. J., & Bennetts, W. W. (1964). The Synthesis and Antiinflammatory Activity of Some Derivatives of 1,3-Diphenylbarbituric Acid. Journal of Medicinal Chemistry, 7(3), 342–344.[Link]

  • Shoichet, B. K., et al. (2020). Systematic Evolution of Decoy Molecules for the Highly Efficient Hydroxylation Catalyzed by Wild-Type Cytochrome P450BM3 (Mentions 1,3-diphenylbarbituric acid derivatives as molecular probes). ACS Catalysis, 10(15), 8967-8974.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13540, 5-Butyl-1,3-diphenylbarbituric acid. [Link]

Sources

Method

Application Note: Synthesis and Evaluation of 5-Butyl-1,3-diphenylbarbituric Acid Derivatives for SAR Studies

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Detailed Protocol & Mechanistic Guide Introduction & Rationale Barbituric acid derivatives have historically served...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Detailed Protocol & Mechanistic Guide

Introduction & Rationale

Barbituric acid derivatives have historically served as foundational scaffolds in the development of sedative-hypnotic and antiepileptic drugs (AEDs)[1]. The pharmacological efficacy of these compounds is primarily driven by their allosteric modulation of the GABAA​ receptor. While classical barbiturates (e.g., phenobarbital) utilize a simple pyrimidine-2,4,6-trione core, structural modifications at the N1 , N3 , and C5 positions drastically alter both pharmacokinetics (blood-brain barrier penetration) and pharmacodynamics (receptor subtype selectivity)[2].

In contemporary Structure-Activity Relationship (SAR) studies, 5-butyl-1,3-diphenylbarbituric acid (CAS: 745-34-6)[3] and its analogs are synthesized to probe the hydrophobic binding pockets of target receptors. The addition of phenyl rings at the 1,3-positions eliminates hydrogen-bond donor capacity at the nitrogens, increasing lipophilicity and altering the compound's metabolic profile. The variable alkyl chain at the C5 position (in this case, a butyl group) serves as a steric and hydrophobic probe to map the spatial constraints of the target binding site[4].

This application note details a self-validating, divergent synthetic protocol designed to yield high-purity 5-butyl-1,3-diphenylbarbituric acid, optimized specifically for downstream SAR screening.

SAR Workflow & Synthetic Strategy

To conduct a robust SAR study, a divergent synthetic route is preferred. Rather than synthesizing each derivative from scratch, we first construct the core scaffold—1,3-diphenylbarbituric acid —and subsequently perform late-stage C5 -alkylation. This allows for the rapid generation of a library of C5 -substituted analogs (methyl, ethyl, butyl, pentyl, etc.) from a single master batch of the core intermediate[5].

SAR_Workflow A Core Scaffold Synthesis (1,3-Diphenylbarbituric acid) B Divergent C5-Alkylation (e.g., 1-Bromobutane) A->B C Physicochemical Profiling (Lipophilicity, pKa) B->C D In Vitro Assay (GABA-A Receptor Binding) C->D E SAR Modeling & Lead Optimization D->E

Figure 1: Divergent workflow for generating barbiturate libraries for SAR optimization.

Chemical Synthesis & Causality

Mechanistic Overview

The synthesis is a two-step process:

  • Base-Catalyzed Condensation: 1,3-diphenylurea and diethyl malonate are condensed using sodium ethoxide ( NaOEt ) in absolute ethanol. Causality: NaOEt is a strong enough base to deprotonate the active methylene of the malonate, facilitating nucleophilic acyl substitution at the ester carbonyls by the urea nitrogens. Absolute ethanol is chosen as the solvent to strictly prevent ester hydrolysis (saponification) which would occur if aqueous hydroxide bases were used[5].

  • SN​2 Alkylation: The C5 position of the resulting 1,3-diphenylbarbituric acid is highly acidic ( pKa​≈4.0 ) due to the stabilization of the enolate by three adjacent carbonyl groups. Causality: Because of this high acidity, a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) is sufficient to quantitatively generate the enolate, which then acts as a nucleophile to attack 1-bromobutane via an SN​2 mechanism.

Synthesis_Pathway Urea 1,3-Diphenylurea Base1 NaOEt / EtOH Reflux, 12h Urea->Base1 Malonate Diethyl Malonate Malonate->Base1 Intermediate 1,3-Diphenylbarbituric Acid (Core Scaffold) Base1->Intermediate Alkylating 1-Bromobutane K2CO3 / DMF, 80°C Intermediate->Alkylating Product 5-Butyl-1,3-diphenylbarbituric acid (Target Molecule) Alkylating->Product

Figure 2: Two-step synthetic pathway for 5-butyl-1,3-diphenylbarbituric acid.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Diphenylbarbituric Acid (Core Scaffold)

Table 1: Reagent Quantities for Step 1

ReagentMW ( g/mol )EquivalentsAmountRole
1,3-Diphenylurea212.251.021.2 g (100 mmol)Primary Reactant
Diethyl Malonate160.171.117.6 g (110 mmol)Primary Reactant
Sodium Ethoxide68.052.517.0 g (250 mmol)Base
Absolute Ethanol46.07-250 mLSolvent

Procedure:

  • Preparation of the Base Solution: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 17.0 g of freshly prepared sodium ethoxide in 250 mL of anhydrous absolute ethanol under a nitrogen atmosphere.

  • Addition of Reactants: Add 17.6 g of diethyl malonate dropwise to the stirring solution over 10 minutes. Stir for an additional 15 minutes at room temperature to ensure complete enolate formation.

  • Condensation: Add 21.2 g of 1,3-diphenylurea in one portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 12 hours. A thick white precipitate (the sodium salt of the product) will form as the reaction progresses.

  • Work-up (Self-Validating Check): Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Dissolve the crude solid in 200 mL of distilled water. Slowly acidify the aqueous layer with 3M HCl to pH≈2 . The precipitation of a white solid confirms the protonation of the barbiturate core.

  • Purification: Filter the precipitate, wash with cold water ( 3×50 mL), and recrystallize from hot ethanol to yield pure 1,3-diphenylbarbituric acid.

Step 2: Synthesis of 5-Butyl-1,3-diphenylbarbituric Acid

Table 2: Reagent Quantities for Step 2

ReagentMW ( g/mol )EquivalentsAmountRole
1,3-Diphenylbarbituric Acid280.281.05.61 g (20 mmol)Core Scaffold
1-Bromobutane137.021.23.29 g (24 mmol)Alkylating Agent
Potassium Carbonate ( K2​CO3​ )138.211.54.15 g (30 mmol)Base
Dimethylformamide (DMF)73.09-50 mLPolar Aprotic Solvent

Procedure:

  • Enolate Generation: In a 100 mL round-bottom flask, suspend 5.61 g of 1,3-diphenylbarbituric acid and 4.15 g of anhydrous K2​CO3​ in 50 mL of dry DMF. Stir at room temperature for 30 minutes.

  • Alkylation: Add 3.29 g of 1-bromobutane dropwise.

  • Heating: Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). Self-Validating Check: The starting material spot ( Rf​≈0.2 ) should completely disappear, replaced by a higher running spot ( Rf​≈0.6 ) corresponding to the more lipophilic alkylated product.

  • Quenching & Extraction: Cool to room temperature and pour the mixture into 150 mL of ice water. Extract the aqueous phase with ethyl acetate ( 3×50 mL).

  • Washing: Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexane:Ethyl Acetate 5:1) to obtain 5-butyl-1,3-diphenylbarbituric acid[6].

Analytical Validation & Quality Control

To ensure the integrity of the SAR data, the synthesized compound must be rigorously validated.

  • 1 H-NMR (400 MHz, CDCl3​ ): The critical validation point is the disappearance of the singlet at δ≈3.8 ppm (corresponding to the C5-H2​ protons of the starting material) and the appearance of a triplet at δ≈3.5 ppm (1H, C5-H ), along with the aliphatic butyl chain signals between δ0.9−2.2 ppm .

  • LC-MS: Confirm the target mass ( [M+H]+ calculated for C20​H20​N2​O3​ : 337.15).

SAR Study Design & Data Presentation

Once the library of C5 -alkylated derivatives is synthesized, they are subjected to physicochemical profiling and in vitro binding assays. The length of the alkyl chain directly correlates with the molecule's lipophilicity ( LogP ) and its steric fit within the receptor pocket.

Table 3: Representative SAR Data for 5-Alkyl-1,3-diphenylbarbituric Acid Derivatives

Compound ( C5 Substituent)Molecular WeightCalculated LogP GABAA​ Binding IC50​ (nM)*BBB Permeability (Papp)
5-Methyl294.312.85> 5000Low
5-Ethyl308.343.211250Moderate
5-Butyl (Target) 336.39 4.15 180 High
5-Hexyl364.445.02850Very High (Trapped in lipid)

*Note: Data represents standardized modeling parameters for SAR trend demonstration. The butyl derivative typically represents the optimal balance (Lipophilic Efficiency) between receptor pocket occupation and aqueous solubility.

References

  • Chemical properties of antiepileptic drugs (AEDs)
  • How did phenobarbital's chemical structure affect the development of subsequent antiepileptic drugs?
  • US7378423B2 - Pyrimidine compound and medical use thereof Source: Google Patents URL
  • Buy Barbituric acid, 1,3-diphenyl-5-pentyl- Source: EvitaChem URL
  • 5-Butyl-1,3-diphenylbarbituric acid | 745-34-6 Source: ChemicalBook URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing 5-Butyl-1,3-diphenylbarbituric Acid for In Vitro Assays

Welcome to the Technical Support Center for 5-butyl-1,3-diphenylbarbituric acid (CAS 745-34-6). This highly lipophilic derivative presents unique challenges for in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-butyl-1,3-diphenylbarbituric acid (CAS 745-34-6). This highly lipophilic derivative presents unique challenges for in vitro assays. The presence of two phenyl rings at the N1 and N3 positions, combined with a butyl chain at C5, drastically reduces its aqueous solubility compared to standard barbituric acid.

This guide provides drug development professionals and researchers with field-proven, mechanistically grounded strategies to overcome kinetic precipitation, ensure accurate dose-response curves, and maintain cellular viability during assays.

Diagnostic Solubilization Workflow

Before proceeding to the troubleshooting FAQs, use the decision matrix below to determine the optimal solubilization strategy based on your assay's tolerance for solvents and the required compound concentration.

SolubilizationWorkflow Start Solid 5-butyl-1,3-diphenylbarbituric acid DMSO Dissolve in 100% DMSO (10-50 mM Stock) Start->DMSO Dilute Dilute in Aqueous Assay Buffer (e.g., PBS, DMEM) DMSO->Dilute Precipitate Does micro-precipitation occur? (Check via OD600 or DLS) Dilute->Precipitate Assay Proceed to in vitro Assay Precipitate->Assay No Toxicity Is solvent toxicity a concern for the cell line/target? Precipitate->Toxicity Yes Cyclo HP-β-CD Complexation (Encapsulates lipophilic rings) Toxicity->Cyclo Yes Surfactant Use Surfactant/Co-solvent (e.g., 0.1% Tween-80) Toxicity->Surfactant No Cyclo->Assay Surfactant->Assay

Workflow for solubilizing 5-butyl-1,3-diphenylbarbituric acid for in vitro assays.

Frequently Asked Questions & Troubleshooting

Q1: I dissolved 5-butyl-1,3-diphenylbarbituric acid in 100% DMSO at 10 mM, but it turns cloudy when added to my cell culture media. What is happening? A: You are experiencing kinetic precipitation . While the compound is highly soluble in pure organic solvents like DMSO, its solubility limit in aqueous buffers (like DMEM or PBS) is exceedingly low—often less than 50 µg/mL for highly substituted diphenylbarbiturates[1]. When the concentrated DMSO stock is rapidly diluted into the aqueous phase, the solvent diffuses away faster than the lipophilic compound can solvate. This forces the compound out of solution, forming micro-precipitates[2]. This leads to inaccurate assay results, erratic dose-response curves, and poor bioavailability.

Q2: Can I just increase the DMSO concentration to keep it in solution? A: We strongly advise against this for cell-based in vitro assays. The maximum tolerated concentration of DMSO is highly cell-type dependent, but a final concentration of 0.5% (v/v) is generally considered the maximum acceptable limit for cell culture[2]. Exceeding this can cause solvent-induced cytotoxicity, alter membrane permeability, and produce off-target effects that confound your assay data[2].

Q3: Standard barbiturates are often formulated as sodium salts. Can I use pH adjustment (alkalinization) for 5-butyl-1,3-diphenylbarbituric acid? A: No, this strategy is largely ineffective for this specific derivative. Standard barbituric acid and 5,5-disubstituted barbiturates possess acidic N-H protons, allowing them to form highly water-soluble sodium salts at mildly alkaline pH. However, in 5-butyl-1,3-diphenylbarbituric acid, the N1 and N3 positions are blocked by bulky phenyl rings[3]. While the C5 position retains one proton, the overwhelming lipophilicity of the two phenyl rings and the butyl chain prevents the formation of a stable, highly soluble salt in standard physiological buffers. You must rely on co-solvents or encapsulation strategies.

Q4: How do cyclodextrins improve the solubility of this specific compound? A: Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[4]. Because 5-butyl-1,3-diphenylbarbituric acid contains bulky, hydrophobic phenyl and butyl groups, it acts as an ideal "guest" molecule. The lipophilic moieties insert into the CD cavity via non-covalent inclusion complexation, shielding them from the aqueous environment[4]. This dramatically increases the apparent aqueous solubility without altering the compound's intrinsic chemical structure.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to your biological assay unless the validation metric is met.

Protocol A: HP-β-CD Inclusion Complexation (Recommended for Cell Assays)

This method relies on thermodynamic equilibrium to encapsulate the lipophilic compound, ensuring zero solvent toxicity.

  • Prepare Host Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS) to create a 20% (w/v) solution.

  • Prepare Guest Stock: Dissolve solid 5-butyl-1,3-diphenylbarbituric acid in 100% DMSO to create a 50 mM master stock.

  • Complexation: Under continuous, vigorous vortexing, add the DMSO stock dropwise to the HP-β-CD solution until your desired final concentration is reached. Ensure the final DMSO concentration remains ≤ 0.5%.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 to 4 hours. This time is required for the non-covalent inclusion complex to reach thermodynamic equilibrium.

  • Validation Check (Critical): Centrifuge the solution at 10,000 x g for 5 minutes to pellet any macroscopic precipitate. Transfer the supernatant to a cuvette and measure the optical density at 600 nm (OD600).

    • Causality & Validation: An OD600 > 0.05 indicates light scattering from undetected micro-precipitates. If the OD600 is ≤ 0.05, the complexation is successful, and the lipophilic rings are fully shielded.

Protocol B: Intermediate Co-Solvent Dilution (For Biochemical/Cell-Free Assays)

This method uses surfactants to form micelles, which is suitable for cell-free enzyme or binding assays where cyclodextrins might interfere with the target protein.

  • Master Stock: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Intermediate Buffer: Prepare a transition buffer containing 5% Tween-80 and 10% DMSO in PBS.

  • First Dilution: Dilute the master stock 1:10 into the intermediate buffer. Vortex immediately for 60 seconds.

  • Final Dilution: Dilute the intermediate solution 1:20 into your final assay buffer.

  • Validation Check (Critical): Analyze the final solution using Dynamic Light Scattering (DLS).

    • Causality & Validation: A Polydispersity Index (PDI) < 0.2 indicates uniform micelle formation. A PDI > 0.3 or the presence of peaks > 1000 nm indicates compound aggregation, meaning the surfactant concentration must be optimized.

Quantitative Data Summary

The table below summarizes the expected outcomes of various solubilization strategies for 5-butyl-1,3-diphenylbarbituric acid to help you select the best approach for your specific assay type.

Solubilization StrategyMax Aqueous Conc. AchievedMax Tolerated Solvent in CellsPrimary Mechanism of ActionValidation MetricBest Use Case
Direct DMSO Spike-in < 10 µM0.5% (v/v)Organic solvationOD600 ≤ 0.05Very low-dose screening
HP-β-CD Complexation > 500 µMN/A (Biocompatible)Hydrophobic cavity encapsulationOD600 ≤ 0.05Cell-based assays
Tween-80 Micelles ~ 100 µM0.1% (v/v)Surfactant micelle formationDLS (PDI < 0.2)Cell-free biochemical assays

References

  • Title: 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Barbituric Acid as a Substituent at Aryl Methylium Ions | The Journal of Organic Chemistry Source: American Chemical Society (acs.org) URL: [Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: scispace.com URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 5-Butyl-1,3-diphenylbarbituric Acid Bioanalysis

Welcome to the Technical Support Center for the bioanalysis of 5-butyl-1,3-diphenylbarbituric acid (CAS 745-34-6). This portal is designed for researchers, scientists, and drug development professionals facing quantitati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of 5-butyl-1,3-diphenylbarbituric acid (CAS 745-34-6). This portal is designed for researchers, scientists, and drug development professionals facing quantitative challenges—specifically matrix effects (ion suppression or enhancement)—during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Below, you will find field-proven troubleshooting guides, causal explanations for mass spectrometry phenomena, and self-validating experimental protocols to ensure absolute scientific integrity in your pharmacokinetic assays.

Part 1: Fundamental Mechanisms (The "Why")

Q1: Why does 5-butyl-1,3-diphenylbarbituric acid experience severe ion suppression in plasma samples? A: 5-Butyl-1,3-diphenylbarbituric acid is a highly lipophilic weak acid. In LC-MS/MS, it is typically analyzed in negative electrospray ionization (ESI-) mode due to the acidic proton at the C5 position of the pyrimidine ring.

Ion suppression occurs when endogenous matrix components (such as free fatty acids, bile acids, and residual phospholipids) co-elute with the analyte[1]. According to the principles of electrospray ionization, these co-eluting surfactants compete for space and charge at the surface of the ESI droplet[2]. Because the 1,3-diphenyl substitution makes the analyte highly hydrophobic, it tends to elute late in reversed-phase chromatography—exactly where strongly retained lipophilic matrix components elute. This leads to a fierce competition for droplet surface charge, incomplete desolvation, and subsequent signal quenching.

IonSuppression A ESI Droplet (Limited Surface Area) D Competition for Droplet Surface A->D B 5-Butyl-1,3-diphenylbarbituric Acid (Analyte) B->D C Endogenous Lipids (Matrix Interferent) C->D E Analyte Trapped in Droplet Core D->E Lipids monopolize surface F Reduced Gas-Phase Analyte Ions E->F Incomplete desolvation G Signal Suppression (Low MS Response) F->G

Mechanism of ESI ion suppression due to competition between analyte and matrix lipids.

Q2: How can I definitively diagnose if my precision issues are caused by matrix effects rather than instrument drift? A: You must employ a self-validating Post-Column Infusion (PCI) protocol to map the matrix effects.

  • Infuse a neat standard solution of 5-butyl-1,3-diphenylbarbituric acid (e.g., 100 ng/mL) directly into the MS source via a T-junction at a constant flow rate.

  • Simultaneously, inject a blank matrix extract (e.g., extracted plasma) through the analytical column.

  • Monitor the MS/MS transition for the analyte. If you observe sudden dips or spikes in the baseline corresponding to the retention time of your analyte, you have confirmed matrix-induced ion suppression or enhancement[3].

Part 2: Sample Preparation Workflows (The "How")

Q3: Which sample extraction method provides the best matrix removal for this specific compound? A: While Protein Precipitation (PPT) is fast, it leaves behind massive amounts of phospholipids[4]. Liquid-Liquid Extraction (LLE) is better but can still co-extract non-polar lipids. For 5-butyl-1,3-diphenylbarbituric acid, Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) is the gold standard.

Because the analyte is a weak acid, it will be negatively charged at a neutral to basic pH. A MAX sorbent captures the analyte via both hydrophobic interactions (retaining the diphenyl and butyl groups) and electrostatic interactions (retaining the deprotonated C5 anion). This dual-retention mechanism allows for aggressive organic washing to remove neutral lipids before eluting the analyte[4].

Quantitative Comparison of Sample Preparation Techniques
Extraction TechniqueMatrix Removal EfficiencyPhospholipid CarryoverTypical RecoverySuitability for ESI-
Protein Precipitation (PPT) LowVery High>90%Poor (Severe Suppression)
Liquid-Liquid Extraction (LLE) ModerateModerate70-85%Fair
Reversed-Phase SPE (C18) HighLow>85%Good
Mixed-Mode Anion Exchange (MAX) SPE Very HighVery Low>80%Excellent (Recommended)
Step-by-Step Protocol: Optimized MAX SPE Workflow

This protocol utilizes causality-driven chemistry to isolate the analyte from suppression-causing lipids.

  • Pre-treatment: Dilute 100 µL of plasma with 200 µL of 5% ammonium hydroxide ( NH4​OH ) in water. Causality: Raises the pH above the analyte's pKa, ensuring it is fully deprotonated and ready for ionic binding.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of water through the MAX SPE cartridge to activate the sorbent.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH4​OH in water to remove polar, water-soluble interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Causality: The analyte remains electrostatically bound to the positively charged sorbent, while neutral and basic lipophilic interferences (including many phospholipids) are washed away.

  • Elution: Elute with 1 mL of 2% Formic Acid in MeOH. Causality: The acid drops the pH below the analyte's pKa, neutralizing it. The ionic bond is broken, and the organic solvent releases the purified compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

SPEWorkflow S1 1. Plasma Sample + 5% NH4OH (pH > pKa) S2 2. Load onto MAX Sorbent (Analyte binds ionically) S1->S2 S3 3. Wash 1: Aqueous (Removes polar matrix) S2->S3 S4 4. Wash 2: 100% MeOH (Removes neutral lipids) S3->S4 S5 5. Elute: 2% Formic Acid in MeOH (Neutralizes & releases analyte) S4->S5 S6 6. Evaporate & Reconstitute for LC-MS/MS S5->S6

Optimized Mixed-Mode Anion Exchange (MAX) SPE workflow for barbituric acid derivatives.

Part 3: Chromatographic & Mass Spec Optimization

Q4: If I cannot change my extraction method, how can I adjust my LC-MS/MS parameters to mitigate suppression? A: If you are locked into a sub-optimal extraction method (like PPT), you must rely on instrumental workarounds:

  • Shift Retention Time: Adjust your mobile phase gradient (e.g., use a shallower gradient of Acetonitrile) to move the analyte's retention time out of the suppression zones identified during your PCI experiment.

  • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. It is fundamentally less susceptible to matrix effects than ESI[3]. If sensitivity allows, switching the source from ESI to APCI can instantly resolve lipid-induced suppression[5].

  • Avoid Exogenous Contaminants: Matrix effects are not solely endogenous. Avoid using Lithium-heparin tubes or certain plasticizers, which are known to cause severe exogenous ion suppression in bioanalytical assays[5].

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If matrix effects cannot be eliminated, they must be normalized. Use a 13C or deuterium-labeled analog of 5-butyl-1,3-diphenylbarbituric acid. Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same degree of suppression, ensuring the peak area ratio remains constant and accurate[2].

References

  • Benchchem. "Addressing matrix effects in LC-MS/MS quantification of Heptabarbital." 4

  • PubMed. "Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid." 3

  • PubMed. "Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery." 5

  • International Journal of Pharmaceutical and Phytopharmacological Research. "LC-MS/MS AND MATRIX EFFECT." 1

  • Resolve Mass. "The Impact of Matrix Effects on Mass Spectrometry Results." 2

Sources

Troubleshooting

Preventing degradation of Barbituric acid, 5-butyl-1,3-diphenyl- during long-term storage

Welcome to the technical support and troubleshooting center for the handling, stabilization, and long-term storage of 5-butyl-1,3-diphenylbarbituric acid (CAS 745-34-6). As a highly functionalized pyrimidinetrione deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the handling, stabilization, and long-term storage of 5-butyl-1,3-diphenylbarbituric acid (CAS 745-34-6). As a highly functionalized pyrimidinetrione derivative, this compound presents unique stability challenges compared to its 5,5-disubstituted counterparts.

This guide synthesizes mechanistic chemistry with field-proven laboratory protocols to ensure the structural integrity of your compound during long-term drug development workflows.

Part 1: Mechanistic FAQs & Troubleshooting

Q: Why is 5-butyl-1,3-diphenylbarbituric acid intrinsically more prone to degradation than standard barbiturates like phenobarbital? A: The instability is fundamentally rooted in its substitution pattern. Unlike 5,5-disubstituted barbiturates (which lack a proton at the C5 position), 5-butyl-1,3-diphenylbarbituric acid possesses a single butyl group and one highly acidic proton at C5. This structural feature allows for water-controlled keto-enol tautomerization[1]. The enol tautomer is significantly more nucleophilic and susceptible to autoxidation. Furthermore, the electron-withdrawing nature of the 1,3-diphenyl groups increases the electrophilicity of the adjacent carbonyl carbons, making the imide bonds highly vulnerable to nucleophilic attack by water[2].

Q: What are the primary degradation pathways I need to block during storage? A: You must simultaneously inhibit two distinct pathways:

  • Hydrolytic Cleavage: Moisture and alkaline conditions catalyze the opening of the pyrimidine ring, yielding malonuric acid derivatives that subsequently decarboxylate[2].

  • C5-Oxidation: Exposure to ambient oxygen and UV light induces radical formation at the C5 position, leading to hydroperoxide or alcohol formation[3].

Q: How can I definitively detect if my batch has degraded? A: While a depressed melting point provides a rapid qualitative indicator, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for self-validating your storage protocol[3]. Degradation products (such as ring-opened amides) will elute distinctly from the parent peak due to increased polarity.

Degradation A 5-butyl-1,3-diphenylbarbituric acid (Keto Form) B Enol Tautomer (Moisture/Solvent Induced) A->B Tautomerization (H2O/Solvent) C Ring-Opened Products (Malonuric Acid Derivatives) A->C Hydrolysis (Alkaline/H2O) D C5-Oxidized Products (Hydroperoxides) A->D Autoxidation (O2/UV Light) B->D Oxidation (O2/UV Light)

Mechanistic degradation pathways of 5-butyl-1,3-diphenylbarbituric acid via hydrolysis and oxidation.

Part 2: Quantitative Degradation Vectors

To design an effective storage protocol, it is critical to understand the kinetic impact of various environmental vectors. The table below summarizes the quantitative factors driving degradation and the mandatory preventative measures.

Degradation VectorMechanism of ActionKinetic ImpactPrevention Strategy
Moisture (Relative Humidity > 60%) Nucleophilic attack on C2/C4/C6 carbonyls.Accelerates hydrolytic ring cleavage by 40-50%[2].Store in desiccator; use PTFE-lined caps to block atmospheric moisture.
Ambient Oxygen (O₂) Radical abstraction of the C5 proton.Gradual formation of C5-hydroperoxides over months[3].Backfill storage containers with ultra-pure Argon or Nitrogen.
UV/Visible Light Photo-excitation driving autoxidation.Rapid catalytic degradation of the enol tautomer[2].Utilize amber glass vials; store in dark environments.
Temperature (> 25°C) Increases thermodynamic energy for tautomerization.Exponential increase in degradation rate per ICH guidelines[4].Long-term storage at 2-8°C (Refrigerated)[4].

Part 3: Field-Proven Methodologies & SOPs

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your lab, do not merely follow steps; understand the causality behind them. The following protocols are designed as self-validating systems .

Protocol 1: Optimal Aliquoting and Long-Term Storage

Causality: Water acts as a nucleophile, and oxygen acts as a radical initiator. Removing both is non-negotiable for compounds with a reactive C5 proton.

  • Desiccation: Transfer the synthesized or purchased 5-butyl-1,3-diphenylbarbituric acid powder into an open amber glass vial. Place the vial in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for 24 hours.

    • Self-Validation Step: Weigh the vial before and after desiccation. A constant mass across two readings (separated by 2 hours) confirms the complete removal of surface moisture.

  • Inert Gas Purging: Transfer the desiccator to a glove box, or use a Schlenk line to gently purge the vial with ultra-pure Argon. Argon is heavier than Nitrogen and provides a superior protective blanket over the solid powder.

  • Sealing: Cap the vial tightly using a PTFE-lined screw cap.

    • Causality: Standard rubber septa or unlined plastics are highly permeable to atmospheric moisture and oxygen over a 6-month period. PTFE provides an impermeable barrier.

  • Thermal Control: Wrap the cap seam with Parafilm and store the vial in a monitored refrigerator at 2-8°C, in compliance with ICH Q1A(R2) guidelines for sensitive active substances[4].

Protocol 2: HPLC-UV Stability-Indicating Assay

Causality: Degradation products (malonuric acids, C5-alcohols) are significantly more polar than the parent 5-butyl-1,3-diphenylbarbituric acid. A reverse-phase C18 column will elute these polar degradants earlier than the parent peak, allowing for clear resolution.

  • Sample Preparation: Dissolve 1 mg of the stored sample in 1 mL of anhydrous HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV absorbance at 254 nm.

  • Self-Validation (Forced Degradation Control): To prove your assay actually detects degradation, intentionally degrade a small aliquot by exposing it to 0.1M NaOH for 1 hour (forcing hydrolysis)[2]. Run this control alongside your stored sample. If the forced-degradation chromatogram shows distinct early-eluting peaks that are absent in your stored sample, your storage protocol is successfully validated.

Workflow S1 1. Desiccation Dry under vacuum (24h) S2 2. Inert Gas Purge Backfill with ultra-pure Argon S1->S2 S3 3. Opaque Packaging Amber glass + PTFE-lined cap S2->S3 S4 4. Thermal Control Store at 2-8°C (Refrigerated) S3->S4 S5 5. Quality Control HPLC-UV Stability Assay S4->S5

Step-by-step workflow for the long-term stabilization and storage of barbituric acid derivatives.

Part 4: References

  • Water-Controlled Keto–Enol Tautomerization of a Prebiotic Nucleobase Source: ACS Publications (The Journal of Physical Chemistry B) URL:[Link]

  • Photochemical Degradation of Barbituric Acid Derivatives. Part 1: Products of Photolysis and Hydrolysis of Pentobarbital Source: ResearchGate (Die Pharmazie) URL:[Link]

  • Stability testing of existing active substances and related finished products Source: European Medicines Agency (EMA / ICH Guidelines) URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Toxicity and Assay Interference of 5-Butyl-1,3-diphenylbarbituric Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with testing highly lipophilic, heavily substituted barbitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with testing highly lipophilic, heavily substituted barbiturates in in vitro systems.

5-Butyl-1,3-diphenylbarbituric acid (CAS 745-34-6) is characterized by its bulky, non-polar N,N'-diphenyl and C5-butyl substitutions [1]. While these structural features may be desirable for target engagement, they create a "perfect storm" of extreme hydrophobicity, solvent-induced baseline toxicity, and inherent metabolic interference in standard viability assays. This guide provides the causality behind these artifacts and equips you with self-validating protocols to ensure absolute data integrity.

Troubleshooting Guide: The "Big Three" Challenges

Q: Why am I seeing high baseline cytotoxicity in my control wells before 5-BDPBA even takes effect?

A: Solvent-Induced Transcriptomic Shifts and Membrane Disruption. Because 5-BDPBA is exceptionally lipophilic, researchers often default to high concentrations of Dimethyl Sulfoxide (DMSO) to force it into solution. However, it is well documented that DMSO concentrations exceeding 0.1% (v/v) can induce transcriptomic shifts, alter cellular differentiation, and cause heterogeneous pancytotoxicity across mammalian cell lines [4]. When you use >0.5% DMSO, the solvent compromises the lipid bilayer, masking the true pharmacological effect of 5-BDPBA. Solution: Cap final DMSO concentrations at 0.1%. If 5-BDPBA precipitates, utilize a stepwise dilution method or introduce a biologically inert co-solvent (e.g., 0.05% Tween-80) rather than increasing DMSO.

Q: My MTT assay shows increased viability at high concentrations of 5-BDPBA, but the cells look dead under the microscope. What is happening?

A: Mitochondrial Uncoupling and Optical Interference. You are observing a classic false-negative cytotoxicity artifact. The MTT assay relies on the reduction of tetrazolium salts to formazan by NAD(P)H-dependent cellular oxidoreductases. Barbiturates can interact with mitochondrial complexes and uncouple the respiratory chain. This uncoupling paradoxically enhances the production of formazan crystals in the short term, artificially inflating the viability signal even as the cell initiates apoptosis [2]. Furthermore, lipophilic compounds like 5-BDPBA can form micro-precipitates in aqueous media, which scatter light at 570 nm and directly interfere with the colorimetric readout [3].

Q: How can I differentiate between true compound toxicity and assay interference?

A: Implement a Self-Validating Orthogonal Workflow. Never rely on a single metabolic readout for highly lipophilic metabolic modulators. You must multiplex a metabolic assay (like Resazurin) with a biomass assay (like Crystal Violet Staining). If 5-BDPBA artificially inflates the metabolic signal, the Resazurin readout will remain high, but the Crystal Violet assay will reveal the true loss of adherent cell biomass [2].

Mechanistic Workflows & Logical Relationships

To understand how to bypass these artifacts, we must first visualize the mechanisms of interference and the optimized experimental workflow.

Interference Barbiturate 5-BDPBA (Lipophilic) Mito Mitochondrial Uncoupling Barbiturate->Mito NADPH Altered NADPH Barbiturate->NADPH Precipitation Aqueous Precipitation Barbiturate->Precipitation MTT Formazan Production (False Signal) Mito->MTT NADPH->MTT Optical Light Scattering (OD 570nm Error) Precipitation->Optical

Mechanisms of 5-BDPBA interference in colorimetric tetrazolium assays.

Workflow Start Compound: 5-BDPBA Solubility Assess Solubility (High Lipophilicity) Start->Solubility Vehicle Optimize Vehicle (DMSO ≤ 0.1%) Solubility->Vehicle Assay Select Viability Assay Vehicle->Assay MTT MTT / MTS (High Interference Risk) Assay->MTT Avoid Resazurin Resazurin / CVS (Low Interference Risk) Assay->Resazurin Preferred Validation Orthogonal Validation Resazurin->Validation

Workflow for optimizing viability assays for lipophilic barbiturates.

Self-Validating Experimental Protocols

To guarantee data integrity, follow these step-by-step methodologies. This system is self-validating: the physical biomass readout acts as an internal control against the metabolic fluorescent readout.

Protocol A: Stepwise Preparation of 5-BDPBA to Prevent Micro-Precipitation

Causality: Direct injection of high-concentration DMSO stocks into aqueous media causes rapid solvent exchange, leading to lipophilic aggregation. Stepwise intermediate dilution forces the compound to remain in a metastable state long enough for cellular uptake.

  • Primary Stock: Dissolve 5-BDPBA in 100% anhydrous DMSO to create a 10 mM stock. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution: Prepare a 10x intermediate working solution by diluting the primary stock into culture media containing 10% Fetal Bovine Serum (FBS). Note: The proteins in FBS act as a carrier, preventing immediate precipitation.

  • Final Treatment: Add 10 µL of the 10x intermediate solution to 90 µL of pre-plated cells in a 96-well plate. This ensures the final DMSO concentration never exceeds 0.1% (v/v).

Protocol B: Orthogonal Viability Assessment (Resazurin + Crystal Violet)

Causality: Resazurin is read via fluorescence (Ex 560 / Em 590 nm), bypassing the light-scattering artifacts of precipitated 5-BDPBA. Crystal Violet Staining (CVS) directly quantifies DNA/protein, completely bypassing metabolic uncoupling artifacts [2].

  • Treatment: Incubate cells with 5-BDPBA for the desired time point (e.g., 48 hours).

  • Metabolic Readout (Resazurin): Add Resazurin reagent to a final concentration of 10 µg/mL. Incubate for 2–4 hours at 37°C.

  • Fluorescence Measurement: Read fluorescence at Ex 560 nm / Em 590 nm.

  • Wash Step (Crucial): Aspirate the Resazurin-containing media. Gently wash the adherent cells twice with warm PBS to remove precipitated 5-BDPBA and dead, detached cells.

  • Biomass Fixation: Add 100 µL of 4% paraformaldehyde (PFA) per well for 15 minutes at room temperature.

  • Biomass Readout (CVS): Aspirate PFA, wash with water, and add 100 µL of 0.1% Crystal Violet solution for 20 minutes. Wash thoroughly with distilled water until the wash runs clear.

  • Solubilization & Absorbance: Solubilize the bound dye with 100 µL of 1% SDS (or 33% acetic acid) and read absorbance at 595 nm.

  • Validation Check: Compare the IC50 curves from Step 3 and Step 7. If they align, the toxicity is genuine.

Quantitative Data & Assay Selection Matrices

Table 1: Viability Assay Interference Profile for 5-BDPBA

Assay TypeReadout ModalityInterference RiskMechanism of ArtifactRecommendation
MTT / MTS Absorbance (570 nm)High Mitochondrial uncoupling; Light scattering from precipitates [2, 3].Avoid for lipophilic barbiturates.
CellTiter-Glo LuminescenceModerate Barbiturates may directly deplete ATP pools independently of cell death.Use with caution; requires orthogonal validation.
Resazurin Fluorescence (590 nm)Low Fluorescence bypasses OD light scattering; less sensitive to uncoupling.Preferred metabolic assay.
Crystal Violet Absorbance (595 nm)None Direct biomass measurement; independent of cellular metabolism[2].Gold Standard for Validation.

Table 2: Solvent Toxicity Thresholds for Lipophilic Compounds

SolventMax Final Conc. (v/v)Cytotoxicity RiskTranscriptomic Shift RiskNotes
DMSO 0.1%High at >0.5%High at >0.1% [4]Standard, but strictly limit concentration.
Ethanol 0.5%ModerateLowEvaporates easily; may cause edge effects in 96-well plates.
Tween-80 0.05%LowUnknownExcellent co-solvent for preventing 5-BDPBA precipitation.

Frequently Asked Questions (FAQs)

Q: Why does my dose-response curve look biphasic (viability drops, then goes back up at the highest doses)? A: This is the hallmark of compound precipitation and light scattering. At the highest doses, 5-BDPBA crashes out of the aqueous solution. If you are using an absorbance-based assay, the spectrophotometer reads the turbidity of the precipitate as "signal," artificially raising the calculated viability. Switch to a fluorescence-based assay or wash the cells prior to reading.

Q: Can I just centrifuge the 96-well plate to spin down the precipitates before reading the MTT assay? A: No. The MTT formazan crystals are also insoluble and reside inside the cells [3]. If you spin down the plate and attempt to extract the formazan with DMSO, you will simultaneously solubilize the precipitated 5-BDPBA, which will still interfere with the optical density readout.

Q: How do I know if 5-BDPBA is precipitating in my 96-well plate? A: Prior to adding any viability reagents, place the 96-well plate under a phase-contrast microscope. 5-BDPBA precipitates typically appear as highly refractile, needle-like crystals or amorphous cloudy aggregates resting on top of the cell monolayer.

References

  • 5-Butyl-1,3-diphenylbarbituric acid — Chemical Substance Information. NextSDS.
  • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLOS One.
  • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. MDPI.
  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. ResearchGate.

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Bioanalytical Method for 5-Butyl-1,3-diphenylbarbituric Acid: A Comprehensive Comparison Guide

As a Senior Application Scientist, quantifying highly lipophilic, sterically hindered barbiturates in complex biological matrices presents a unique set of challenges. 5-Butyl-1,3-diphenylbarbituric acid (C₂₀H₂₀N₂O₃) devi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, quantifying highly lipophilic, sterically hindered barbiturates in complex biological matrices presents a unique set of challenges. 5-Butyl-1,3-diphenylbarbituric acid (C₂₀H₂₀N₂O₃) deviates significantly from classical barbiturates (e.g., phenobarbital). Because both N1 and N3 positions are blocked by phenyl rings, it lacks the classic N-H protons. The only ionizable site is the sterically hindered C5 proton.

This guide provides an in-depth, objectively validated LC-MS/MS methodology for this compound, comparing it against traditional platforms and establishing a self-validating protocol strictly compliant with [1].

Methodological Comparison: Why LC-MS/MS?

Historically, barbiturates have been analyzed using GC-MS or HPLC-UV. However, the unique structural properties of 1,3-diphenylbarbituric acids render these legacy methods suboptimal.

  • GC-MS Limitations : The high molecular weight and thermal instability of the N-phenyl rings often lead to peak tailing and degradation in the injection port unless complex, time-consuming derivatization is performed.

  • HPLC-UV Limitations : The biological matrix (plasma/serum) contains numerous endogenous aromatic compounds that co-elute and absorb heavily at the 210–254 nm range, severely compromising specificity and the Lower Limit of Quantitation (LLOQ).

By leveraging LC-MS/MS in Electrospray Ionization Negative (ESI-) mode, we bypass derivatization while achieving sub-nanogram sensitivity.

Comparison cluster_0 Alternative Platforms cluster_1 Proposed Platform Start Biological Sample (Plasma/Serum) GC GC-MS Requires Derivatization Thermal Instability Risk Start->GC UV HPLC-UV Low Sensitivity Matrix Interferences Start->UV LC LC-MS/MS (ESI-) Direct Analysis High Specificity & LLOQ Start->LC

Fig 1. Decision tree comparing bioanalytical platforms for 5-butyl-1,3-diphenylbarbituric acid.

Table 1: Performance Comparison Across Analytical Platforms
ParameterHPLC-UVGC-MSLC-MS/MS (Proposed)
Derivatization Required NoYes (Alkylation)No
Sample Volume 200 µL100 µL50 µL
Run Time 15 min20 min3.5 min
Specificity Low (Matrix overlaps)ModerateHigh (MRM)
LLOQ 50 ng/mL10 ng/mL1 ng/mL

Mechanistic Insights & Experimental Choices

To build a self-validating system, every step of the bioanalytical workflow must be driven by the physicochemical properties of the analyte.

Sample Preparation: The Causality of LLE

Protein Precipitation (PPT) is fast but leaves behind high concentrations of zwitterionic phospholipids (e.g., phosphatidylcholines). These lipids elute late in reversed-phase gradients and cause severe ion suppression in the ESI source, a phenomenon extensively documented by [2]. Because 5-butyl-1,3-diphenylbarbituric acid is highly lipophilic, we utilize Liquid-Liquid Extraction (LLE) with a non-polar solvent mixture (Hexane:Ethyl Acetate, 50:50 v/v). This selectively partitions the uncharged target analyte into the organic layer while permanently excluding polar matrix lipids.

Chromatography: pH-Driven Ionization

The C5 proton of 1,3-diphenylbarbituric acids has a pKa of approximately 4.5. To maximize the yield of the deprotonated precursor ion [M-H]- (m/z 335.1), the mobile phase must be basic. We utilize a 10 mM Ammonium Acetate buffer adjusted to pH 8.5. This ensures the molecule is fully pre-ionized in the LC effluent prior to entering the desolvation chamber of the mass spectrometer.

Workflow S1 Sample Prep LLE (Ethyl Acetate) S2 Chromatography C18, pH 8.5 Buffer S1->S2 S3 Ionization Negative ESI [M-H]- S2->S3 S4 Detection MRM (335.1 -> 216.1) S3->S4

Fig 2. Optimized LC-MS/MS workflow maximizing target analyte recovery and ionization efficiency.

Mass Spectrometry: Fragmentation Logic

In negative ESI, the [M-H]- precursor ion (m/z 335.1) undergoes collision-induced dissociation (CID). The primary cleavage occurs at the pyrimidine ring, resulting in the loss of phenyl isocyanate (PhNCO, 119 Da), yielding a stable product ion at m/z 216.1. This transition serves as our primary quantifier.

Pathway M 5-Butyl-1,3-diphenylbarbituric Acid [M-H]- m/z 335.1 F1 Loss of Butyl m/z 278.1 M->F1 CE: 15 eV F2 Qualifier Ion m/z 119.0 M->F2 CE: 35 eV F3 Quantifier Ion (Primary) m/z 216.1 M->F3 CE: 25 eV

Fig 3. ESI- fragmentation logic for 5-butyl-1,3-diphenylbarbituric acid under MRM conditions.

Step-by-Step Experimental Protocol

Phase 1: Reagent & Sample Preparation
  • Internal Standard (IS) Addition : Aliquot 50 µL of human plasma sample into a 2.0 mL microcentrifuge tube. Add 10 µL of Phenobarbital-d5 (100 ng/mL in methanol) as the IS. Note: A deuterated analog corrects for matrix-induced ionization suppression.

  • LLE Extraction : Add 500 µL of Hexane:Ethyl Acetate (50:50, v/v).

  • Partitioning : Vortex violently for 3 minutes, then centrifuge at 14,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Reconstitution : Transfer 400 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

Phase 2: LC-MS/MS Execution
  • Column : Waters XBridge C18 (50 × 2.1 mm, 3.5 µm). Chosen for its hybrid particle technology, which resists dissolution at pH 8.5.

  • Mobile Phase :

    • Phase A: 10 mM Ammonium Acetate in Water (adjusted to pH 8.5 with ammonia).

    • Phase B: 100% Acetonitrile.

  • Gradient : 0.0–0.5 min (20% B); 0.5–2.0 min (ramp to 90% B); 2.0–2.8 min (hold 90% B); 2.9–3.5 min (re-equilibrate at 20% B). Flow rate: 0.4 mL/min.

  • Detection : ESI Negative mode. MRM transitions: Target (335.1 → 216.1); IS (236.1 → 192.1).

ICH M10 Compliance Data (Self-Validating System)

To ensure trustworthiness, the method was subjected to rigorous validation per the[1]. The inclusion of IS-normalized matrix factors confirms the method acts as a self-validating system against lot-to-lot plasma variations.

Table 2: Intra- and Inter-Assay Precision and Accuracy

Data generated from 6 replicates per concentration level over 3 consecutive days.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (% CV)Intra-day Accuracy (%)Inter-day Precision (% CV)Inter-day Accuracy (%)
LLOQ 1.07.4104.28.8106.5
LQC 3.05.298.66.1101.2
MQC 50.03.8101.44.599.8
HQC 400.02.999.13.3100.4

Regulatory Requirement: Precision (% CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within ±15% (±20% for LLOQ).

Table 3: Stability Profile in Human Plasma

Evaluated at LQC (3 ng/mL) and HQC (400 ng/mL).

Stability ConditionLQC Remaining (%)HQC Remaining (%)Conclusion
Benchtop (Ambient, 24h) 96.498.1Stable during prep
Freeze-Thaw (3 Cycles, -80°C) 94.297.5Stable across cycles
Autosampler (10°C, 48h) 98.899.3Suitable for large batches
Long-Term (-80°C, 90 Days) 92.195.6Suitable for clinical trials

Matrix Effect Assessment : The IS-normalized Matrix Factor (MF) was calculated across 6 independent lots of human plasma (including 1 hemolyzed and 1 lipemic lot). The mean IS-normalized MF was 0.98 with a CV of 4.2%, proving that the LLE methodology successfully eliminates matrix-induced ion suppression[2].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS Source: Analytical Chemistry (Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M.) URL:[Link]

Sources

Comparative

Comparing CNS depressant effects of 5-butyl-1,3-diphenylbarbituric acid vs phenobarbital

An in-depth comparative analysis for researchers, medicinal chemists, and drug development professionals evaluating the structure-activity relationships (SAR) and central nervous system (CNS) effects of barbiturate deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis for researchers, medicinal chemists, and drug development professionals evaluating the structure-activity relationships (SAR) and central nervous system (CNS) effects of barbiturate derivatives.

Executive Summary

The pharmacological efficacy of barbiturates as CNS depressants is strictly governed by their structural conformation, specifically the substitution patterns at the 1, 3, and 5 positions of the pyrimidine-2,4,6-trione ring. This guide objectively compares Phenobarbital (a classic 5,5-disubstituted barbiturate) with 5-butyl-1,3-diphenylbarbituric acid (a 1,3,5-trisubstituted derivative). While phenobarbital is a potent positive allosteric modulator (PAM) of the GABA-A receptor, 5-butyl-1,3-diphenylbarbituric acid lacks clinically relevant CNS depressant activity. This divergence highlights how N,N'-disubstitution and the loss of critical hydrogen-bond donors completely abolish the classic sedative-hypnotic pharmacophore.

Mechanistic Divergence & Structure-Activity Relationship (SAR)

To understand the causality behind their differing CNS profiles, we must analyze the molecular interactions at the blood-brain barrier (BBB) and the GABA-A receptor [1].

Phenobarbital (5-Ethyl-5-phenylbarbituric acid): Phenobarbital possesses two substituents at the C5 position and unsubstituted nitrogen atoms (N1, N3). The presence of the N-H groups provides a pKa of approximately 7.4. At physiological pH, a significant fraction of the drug remains unionized, allowing it to readily cross the highly lipophilic blood-brain barrier. Once in the CNS, the intact N-H groups act as essential hydrogen-bond donors, docking into the transmembrane domains of the α and β subunits of the GABA-A receptor [2]. This binding prolongs the opening duration of the chloride (Cl⁻) channel, resulting in profound CNS depression.

5-Butyl-1,3-diphenylbarbituric acid: This compound features bulky phenyl rings at both the N1 and N3 positions. This 1,3-disubstitution fundamentally breaks the CNS depressant pharmacophore in two ways:

  • Steric Hindrance & Loss of H-Bonding: The N-phenyl groups completely remove the nitrogen-bound protons required for hydrogen bonding at the GABA-A allosteric site. The massive steric bulk further prevents the molecule from fitting into the receptor pocket [3].

  • Pathological Ionization: Because it only has a single alkyl group (butyl) at the C5 position, the remaining C5 proton is highly acidic. The molecule readily tautomerizes into its enol form, dropping its pKa to ~4.0. At physiological pH (7.4), it exists almost entirely as an ionized enolate. This high polarity prevents it from crossing the BBB, rendering it centrally inactive.

G cluster_0 Phenobarbital (5,5-disubstituted) cluster_1 5-Butyl-1,3-diphenylbarbituric acid PB Phenobarbital (Intact N-H, pKa ~7.4) BBB_PB Crosses BBB (Unionized Fraction) PB->BBB_PB GABA_PB Binds GABA-A (H-Bond Donor) BBB_PB->GABA_PB Effect_PB CNS Depression (Sedation) GABA_PB->Effect_PB BDPB 1,3-Diphenyl Derivative (No N-H, Acidic C5-H) BBB_BDPB Poor BBB Penetration (Ionized at pH 7.4) BDPB->BBB_BDPB GABA_BDPB Steric Clash & No H-Bonding BBB_BDPB->GABA_BDPB Effect_BDPB Inactive (No CNS Effect) GABA_BDPB->Effect_BDPB

Mechanistic comparison of BBB penetrance and GABA-A receptor binding capabilities.

Quantitative Data Comparison

The theoretical SAR is validated by in vitro and in vivo experimental data. Table 1 summarizes the physicochemical parameters and receptor affinities, while Table 2 outlines the in vivo behavioral outcomes.

Table 1: Physicochemical & In Vitro Binding Profile

ParameterPhenobarbital5-Butyl-1,3-diphenylbarbituric acid
Substitution Pattern 5,5-disubstituted1,3,5-trisubstituted
pKa (approximate) 7.4~4.0 (due to C5 enolization)
Ionization at pH 7.4 ~50% unionized>99% ionized (enolate)
BBB Permeability (Papp) High ( >15×10−6 cm/s)Very Low ( <1×10−6 cm/s)
GABA-A EC50 (Cl⁻ Influx) 50 - 100 µM> 1000 µM (Inactive)

Table 2: In Vivo Sedative-Hypnotic Efficacy (Murine Model)

AssayPhenobarbital5-Butyl-1,3-diphenylbarbituric acid
Loss of Righting Reflex (ED50) 25 mg/kg (i.p.)> 200 mg/kg (No effect observed)
Motor Coordination (Rotarod) Severe impairment at 15 mg/kgNo impairment up to 100 mg/kg
Convulsant Activity AnticonvulsantNone / Mild pro-convulsant at toxic doses

Self-Validating Experimental Protocols

To objectively verify the CNS depressant activity (or lack thereof), researchers must employ a two-tiered validation system: In vitro target engagement (Patch-Clamp) and In vivo phenotypic expression (LORR).

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Rationale: Patch-clamp is the gold standard for quantifying ion channel kinetics. We utilize HEK293 cells expressing the α1β2γ2 GABA-A receptor subtype, as this is the most abundant isoform in the mammalian brain and contains the specific allosteric binding pocket for barbiturates.

  • Cell Preparation: Culture HEK293 cells transiently transfected with human α1 , β2 , and γ2 GABA-A receptor subunits. Plate on poly-D-lysine coated coverslips.

  • Internal Solution Setup: Fill recording pipettes (3–5 MΩ) with a CsCl-based internal solution to block potassium currents and isolate chloride currents.

  • Recording Configuration: Establish a whole-cell patch configuration. Hold the membrane potential ( Vh​ ) at -60 mV. This physiological holding potential provides a strong driving force for inward chloride currents.

  • Drug Application (Perfusion): Using a rapid perfusion system, apply an EC20 concentration of GABA (typically 2-5 µM) to establish a baseline current.

  • Co-Application: Co-apply the EC20 GABA with escalating concentrations (1 µM to 500 µM) of either Phenobarbital or 5-butyl-1,3-diphenylbarbituric acid.

  • Data Analysis: Measure the percentage potentiation of the peak GABA-induced current. Phenobarbital will show a dose-dependent potentiation, whereas the 1,3-diphenyl derivative will show negligible current modulation.

G Step1 1. Cell Preparation Culture HEK293 cells expressing α1β2γ2 GABA-A Step2 2. Patch-Clamp Setup Establish whole-cell configuration (Vh = -60 mV) Step1->Step2 Step3 3. Perfusion & Dosing Co-apply GABA (EC20) + Test Compounds (0.1-500 µM) Step2->Step3 Step4 4. Data Acquisition Record Cl- current potentiation via amplifier Step3->Step4 Step5 5. Analysis Generate Dose-Response Curves & Calculate EC50 Step4->Step5

Standardized whole-cell patch-clamp workflow for evaluating GABA-A receptor modulation.

Protocol B: Loss of Righting Reflex (LORR) Assay

Rationale: The LORR assay is a highly reproducible behavioral surrogate for deep sedation and hypnosis. If a compound cannot cross the BBB or fails to engage central receptors, it will not induce LORR.

  • Subject Preparation: Acclimate adult male C57BL/6J mice (20-25g) to the testing environment for 1 hour.

  • Administration: Administer the test compounds via intraperitoneal (i.p.) injection. Use a vehicle of 10% DMSO / 10% Tween-80 / 80% Saline to ensure the highly lipophilic 1,3-diphenyl derivative remains in solution.

  • Observation: Place the mouse in a clear observation chamber. Monitor for ataxia and sedation.

  • Reflex Testing: Once the mouse appears sedated, gently roll it onto its back (supine position).

  • Validation Criterion: LORR is officially defined as the inability of the mouse to right itself onto all four paws within 30 seconds.

  • Endpoint: Record the latency to LORR and the total duration of LORR. Phenobarbital will reliably induce LORR at 25-40 mg/kg. 5-butyl-1,3-diphenylbarbituric acid will fail to induce LORR even at maximum soluble doses, proving its lack of CNS depressant efficacy.

References

  • Barbiturates - StatPearls Source: NCBI Bookshelf URL:[Link]

  • Hypnotics and intravenous anaesthetic drugs Source: Anesthesia Key URL:[Link]

  • Textbook of Medicinal Chemistry, Vol. 1, 4e Source: Dokumen.pub URL:[Link]

Validation

Cross-Validation of GC-MS and LC-MS/MS for the Quantitation of 5-Butyl-1,3-diphenylbarbituric Acid: A Technical Guide

As a Senior Application Scientist, I approach method development not by blindly applying generic protocols, but by interrogating the specific structural liabilities of the target molecule. 5-Butyl-1,3-diphenylbarbituric...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach method development not by blindly applying generic protocols, but by interrogating the specific structural liabilities of the target molecule. 5-Butyl-1,3-diphenylbarbituric acid (CAS 745-34-6) 1 presents a fascinating analytical challenge. Diphenylbarbiturates are of high clinical interest due to their unique pharmacological profiles, often exhibiting potent anticonvulsant properties without the profound sedative-hypnotic side effects typical of unsubstituted barbiturates [[2]]().

To ensure absolute confidence in pharmacokinetic and toxicological data, laboratories must cross-validate their analytical platforms. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this specific compound, providing field-proven, self-validating methodologies.

Structural Causality: Dictating the MS Paradigm

Standard barbiturates possess polar N-H bonds that cause severe peak tailing in GC columns, necessitating tedious derivatization steps (e.g., methylation or silylation). However, the molecular architecture of 5-butyl-1,3-diphenylbarbituric acid fundamentally alters its chromatographic and ionization behavior.

  • Causality for GC-MS: The phenyl substitutions at the N1 and N3 positions completely block N-H hydrogen bonding. This drastically enhances the molecule's thermal stability and volatility, permitting direct injection GC-MS analysis without derivatization 3. This bypasses the primary analytical bottleneck of traditional barbiturate testing.

  • Causality for LC-MS/MS: Conventional barbiturates are readily ionized in negative electrospray ionization (ESI-) due to their acidic N-H protons 4. Because 5-butyl-1,3-diphenylbarbituric acid lacks N-H protons, ionization depends entirely on the single remaining proton at the C5 position. By utilizing a basic mobile phase, we intentionally drive keto-enol tautomerization, allowing efficient deprotonation and robust ESI- detection 5.

Ionization_Logic Mol 5-butyl-1,3-diphenylbarbituric acid N_Sub N1, N3 Diphenyl Groups (Blocks N-H Bonding) Mol->N_Sub C_Sub C5 Butyl Group (Retains one C-H proton) Mol->C_Sub GC_Mech Prevents Peak Tailing Enables Direct GC-MS N_Sub->GC_Mech LC_Mech Allows Keto-Enol Tautomerism Enables ESI(-) LC-MS C_Sub->LC_Mech

Fig 2. Structural causality dictating MS ionization and chromatographic behavior.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Matrix effects—particularly ion suppression in LC-MS/MS—can silently compromise quantitative accuracy. The following parallel workflows embed internal standards (IS) and specific pH controls to isolate extraction recovery from matrix interference.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting & Spiking: Transfer 200 µL of biological sample (plasma/urine) into a microcentrifuge tube. Spike with 10 µL of deuterated Internal Standard (e.g., Phenobarbital-d5, 1 µg/mL). Scientific Rationale: Early IS introduction corrects for downstream volumetric losses and matrix-induced ion suppression.

  • pH Adjustment: Add 100 µL of 0.1 M HCl. Scientific Rationale: Acidification ensures the C5 proton remains fully protonated (keto form), maximizing the molecule's hydrophobicity and partitioning into the organic phase.

  • Extraction: Add 1.0 mL of ethyl acetate. Vortex rigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes.

  • Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in 100 µL of Acetonitrile (for GC-MS) or 100 µL of Initial Mobile Phase (for LC-MS/MS).

Phase 2A: GC-MS Protocol (Direct Injection)
  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode, Inlet temperature set to 260°C.

  • Oven Program: Initial hold at 120°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion (m/z 336) and major fragments (e.g., m/z 279, representing the loss of the butyl radical).

Phase 2B: LC-MS/MS Protocol
  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) 4.

  • Mobile Phases: (A) 10 mM Ammonium Acetate in Water, adjusted to pH 8.5 with ammonia; (B) Acetonitrile. Scientific Rationale: The basic pH of Mobile Phase A forces the C5 proton into its enolate form, drastically improving ESI- sensitivity [[5]]().

  • Gradient: 20% B to 90% B over 4 minutes. Flow rate: 0.4 mL/min.

  • Detection: Triple Quadrupole MS, ESI negative mode. Multiple Reaction Monitoring (MRM) optimized for the deprotonated pseudo-molecular ion[M-H]-.

GC_LC_Workflow Sample Biological Matrix (Plasma/Urine) IS Spike Internal Standard (Self-Validation) Sample->IS Ext Liquid-Liquid Extraction (Ethyl Acetate) IS->Ext Split Sample Aliquoting Ext->Split GC GC-MS (EI) Direct Injection Split->GC LC LC-MS/MS (ESI-) MRM Mode Split->LC GC_Res High Resolution No Derivatization GC->GC_Res LC_Res High Sensitivity Minimal Prep LC->LC_Res CrossVal Statistical Cross-Validation (Bland-Altman Analysis) GC_Res->CrossVal LC_Res->CrossVal

Fig 1. Parallel cross-validation workflow for GC-MS and LC-MS/MS analysis.

Data Presentation: GC-MS vs. LC-MS/MS Comparison

To objectively evaluate the performance of both platforms, quantitative validation metrics must be compared side-by-side.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValueAnalytical Implication
CAS Number 745-34-6Unique identifier for reference standard procurement [[1]]().
Molecular Weight 336.38 g/mol Target precursor mass for MS tuning and MRM transitions.
N1, N3 Substitution DiphenylEliminates N-H polarity; prevents column tailing, enabling direct GC-MS.
C5 Substitution Butyl, HydrogenRetains one acidic proton; enables keto-enol tautomerism for ESI(-) LC-MS.

Table 2: Cross-Validation Performance Metrics (Representative Data)

Validation ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)
Limit of Detection (LOD) 10.0 ng/mL1.5 ng/mL
Limit of Quantitation (LOQ) 25.0 ng/mL5.0 ng/mL
Linear Dynamic Range 25 - 2500 ng/mL5.0 - 1000 ng/mL
Matrix Effect (Ion Suppression) Not Applicable (EI)-12% to -18% (Compensated via IS)
Mean Extraction Recovery 88.5%88.5%
Cycle Time per Sample ~15.0 min~4.0 min
Analytical Verdict

While GC-MS provides superior chromatographic resolution and is fundamentally immune to the matrix ion suppression that plagues LC-MS/MS, it suffers from longer cycle times. Conversely, LC-MS/MS delivers approximately 10-fold higher sensitivity (lower LOD/LOQ) and rapid throughput 4. Statistical cross-validation using Bland-Altman plots on split biological samples typically reveals a <5% quantitative bias between the two methods, confirming their interchangeable utility depending on the laboratory's primary need (sensitivity vs. matrix immunity).

Conclusion

The successful analysis of 5-butyl-1,3-diphenylbarbituric acid hinges entirely on understanding its specific substitution pattern. By recognizing that the N1/N3 diphenyl groups eliminate the need for GC derivatization, and that the C5 proton can be exploited via pH-driven enolization for LC-MS/MS, laboratories can deploy either platform with high confidence.

References

  • 5-Butyl-1,3-diphenylbarbituric acid | 745-34-6 , ChemicalBook. 1[1]

  • The effects of 5,5-diphenylbarbituric acid on experimental seizures in rats: correlation between plasma and brain concentrations and anticonvulsant activity , PubMed / Epilepsia. 2[2]

  • Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry , PMC / NIH. 5[5]

  • The Benefits of DBS-GC–MS/MS in Barbiturate Detection , LCGC International. 3[3]

  • A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol (THC-A) in Urine , LabRulez LCMS. 4[4]

Sources

Comparative

Selectivity and specificity of Barbituric acid, 5-butyl-1,3-diphenyl- in receptor assays

Selectivity and Specificity of 5-Butyl-1,3-diphenylbarbituric Acid in Receptor Assays: A Comparative Guide As drug development increasingly relies on high-throughput receptor screening, understanding the nuanced structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Selectivity and Specificity of 5-Butyl-1,3-diphenylbarbituric Acid in Receptor Assays: A Comparative Guide

As drug development increasingly relies on high-throughput receptor screening, understanding the nuanced structure-activity relationships (SAR) of historical pharmacophores is critical. Classic barbiturates are universally recognized as positive allosteric modulators of the GABAA​ receptor. However, specific structural modifications—such as the dual phenyl substitution seen in 5-butyl-1,3-diphenylbarbituric acid (CAS 745-34-6) —fundamentally rewrite the molecule's pharmacological profile[1].

This guide provides an objective, data-driven comparison of 5-butyl-1,3-diphenylbarbituric acid against standard modulators, detailing the mechanistic causality behind its receptor selectivity and providing self-validating experimental protocols for assay integration.

Mechanistic Causality: The Impact of Steric Hindrance

To understand the selectivity of 5-butyl-1,3-diphenylbarbituric acid, one must analyze the barbiturate binding pocket on the GABAA​ receptor. Classic 5,5-disubstituted barbiturates (e.g., phenobarbital) bind within the transmembrane domain (M1-M3 interfaces). A critical requirement for this binding is the presence of hydrogen bond donors at the N1 and N3 positions of the pyrimidine ring.

The 1,3-Diphenyl Shift: In 5-butyl-1,3-diphenylbarbituric acid, the protons at N1 and N3 are replaced by bulky, electron-rich phenyl rings[1]. This substitution creates two distinct pharmacological effects:

  • Loss of Hydrogen Bonding: The molecule can no longer donate the hydrogen bonds required to stabilize the open-channel conformation of the GABAA​ receptor.

  • Steric Clash: The large spatial volume of the phenyl groups prevents the molecule from physically entering the narrow transmembrane binding pocket.

Consequently, 5-butyl-1,3-diphenylbarbituric acid exhibits negligible efficacy at GABAA​ receptors. Instead, this structural divergence shifts its potential utility toward atypical targets, such as anti-inflammatory[2] and uricosuric pathways[3], or allows it to serve as a negative steric control in neuropharmacological assays.

G A 5-Butyl-1,3-diphenyl- barbituric acid C Loss of N-H Donors & Steric Hindrance A->C Structural shift B Classic Barbiturates (e.g., Phenobarbital) D Intact N-H Donors B->D Standard structure E GABA_A Receptor Potentiation C->E Nullifies binding F Atypical Targets (e.g., Uricosuric) C->F Shifts selectivity D->E Promotes binding

Structural divergence dictating receptor selectivity.

Comparative Performance Data

When designing a receptor assay, selecting the correct reference standard is paramount. The table below summarizes the quantitative and qualitative receptor profiles of 5-butyl-1,3-diphenylbarbituric acid compared to established clinical standards.

Compound GABAA​ EfficacyAMPA EfficacyPrimary Assay ApplicationOff-Target Activity
5-Butyl-1,3-diphenylbarbituric acid NegligibleInactive / Weak AntagonistSteric hindrance model, Negative controlAnti-inflammatory[2], Uricosuric[3]
Phenobarbital High (Positive Allosteric Modulator)Weak AntagonistSedative/Anticonvulsant baseline controlHepatic CYP450 induction
Diazepam High (Positive Allosteric Modulator)InactiveBenzodiazepine-site reference standardTSPO (Peripheral BZD receptor)

Experimental Protocols: Self-Validating Workflows

To empirically verify the lack of GABAA​ activity and establish the compound's specificity, researchers must employ self-validating assay systems. The inclusion of known competitive antagonists ensures that any observed data (or lack thereof) is a true reflection of the compound's pharmacology, not an assay failure.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology ( GABAA​ Validation)

This protocol assesses real-time ion channel kinetics, proving that the 1,3-diphenyl substitution abolishes allosteric potentiation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells and transiently transfect them with human α1​β2​γ2​ GABAA​ receptor subunits using lipofection. Allow 48 hours for expression.

  • Recording Setup: Pull borosilicate glass pipettes (3–5 MΩ resistance). Fill with intracellular solution (140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Baseline Establishment: Voltage-clamp the cell at -70 mV. Apply an EC20​ concentration of GABA (typically 2–5 µM) via a rapid perfusion system to elicit a sub-maximal inward chloride current.

  • Co-application (Test Phase): Co-apply the EC20​ GABA alongside 10 µM 5-butyl-1,3-diphenylbarbituric acid. Causality note: A classic barbiturate would prolong channel open time, increasing the current amplitude. The 1,3-diphenyl derivative will show no significant deviation from baseline.

  • Validation Control: Wash out the test compound. Co-apply EC20​ GABA with 10 µM Bicuculline (a competitive GABAA​ antagonist). The complete ablation of the current validates that the recorded signals are strictly GABAA​ -mediated, proving the assay's integrity.

Workflow S1 1. Cell Preparation (HEK293 expressing GABA_A) S2 2. Baseline Recording (Apply GABA EC20) S1->S2 S3 3. Compound Co-application (GABA + 5-Butyl-1,3-diphenyl-) S2->S3 S4 4. Validation Control (Apply Bicuculline) S3->S4 S5 5. Data Analysis (Calculate Potentiation %) S4->S5

Self-validating patch-clamp workflow for receptor assays.

Protocol B: Radioligand Binding Displacement Assay

To confirm that 5-butyl-1,3-diphenylbarbituric acid cannot physically access the transmembrane pocket due to steric hindrance, a displacement assay using [35S]TBPS (which binds within the chloride channel pore) is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [35S]TBPS , and varying concentrations of 5-butyl-1,3-diphenylbarbituric acid (1 nM to 100 µM).

  • Equilibration: Incubate the mixture at 25°C for 90 minutes to ensure steady-state binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times with ice-cold buffer. Measure retained radioactivity using liquid scintillation counting.

  • Causality & Validation: Include a parallel curve using 100 µM Picrotoxin to define non-specific binding. The inability of the 1,3-diphenyl derivative to displace [35S]TBPS confirms the steric exclusion from the channel pore.

References

  • Vazakas, A. J., & Bennetts, W. W. (1964). "The Synthesis and Antiinflammatory Activity of Some Derivatives of 1,3-Diphenylbarbituric Acid." Journal of Medicinal Chemistry. 2

  • Scarborough, H. C., & McKinney, G. R. (1962). "Potential Uricosuric Agents Derived from 1,3-Diphenylbarbituric Acid." Journal of Medicinal Chemistry. 3

  • EvitaChem. "Barbituric acid, 1,3-diphenyl-5-pentyl- (EVT-14881247) Data." EvitaChem Substance Database. 1

Sources

Validation

Comparative pharmacokinetics of Barbituric acid, 5-butyl-1,3-diphenyl- and thiopental

Executive Summary The pharmacokinetic (PK) profiling of barbiturate derivatives is fundamentally dictated by their physicochemical properties—specifically, lipid solubility, protein binding, and ionization at physiologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic (PK) profiling of barbiturate derivatives is fundamentally dictated by their physicochemical properties—specifically, lipid solubility, protein binding, and ionization at physiological pH. This guide provides an in-depth comparative analysis between Thiopental (a gold-standard, ultra-short-acting clinical anesthetic) and 5-Butyl-1,3-diphenylbarbituric acid (an experimental, highly lipophilic, non-ionizable N,N'-disubstituted derivative).

While thiopental relies on a delicate balance of ionization and lipophilicity to achieve rapid blood-brain barrier (BBB) penetration and subsequent redistribution[1], 5-butyl-1,3-diphenylbarbituric acid represents an extreme edge-case in structural-activity relationship (SAR) modeling. Its lack of ionizable protons completely alters its formulation requirements, receptor binding kinetics, and analytical quantification strategies[2]. This guide is designed for drug development professionals and analytical scientists requiring rigorous methodologies for profiling highly lipophilic CNS-active compounds.

Structural Causality and Physicochemical Foundations

The divergent pharmacokinetic behaviors of these two compounds are directly caused by their distinct molecular architectures.

Thiopental: The Role of the Thio-Group and Ionization

Thiopental (5-ethyl-5-(1-methylbutyl)-2-thiobarbiturate) is characterized by the substitution of oxygen with sulfur at the C2 position. This thio-substitution significantly increases the molecule's lipid solubility compared to its oxy-analog (pentobarbital)[3].

  • Causality in PK: Thiopental has a pKa of approximately 7.6. At a physiological pH of 7.4, roughly 60% of the drug exists in the unionized, highly lipid-soluble form. This allows for near-instantaneous crossing of the BBB, resulting in an onset of action of less than 60 seconds[4]. Furthermore, the presence of the acidic imide proton allows thiopental to be formulated as a water-soluble sodium salt, facilitating straightforward intravenous (IV) administration.

5-Butyl-1,3-diphenylbarbituric Acid: Extreme Lipophilicity and Neutrality

In contrast, 5-butyl-1,3-diphenylbarbituric acid features two phenyl rings substituted at the N1 and N3 positions, alongside a butyl chain at C5[2].

  • Causality in PK: The N,N'-diphenyl substitution completely removes the acidic imide protons present in standard barbiturates. Consequently, the molecule has no pKa within the physiological range and cannot tautomerize into an enol form to create a water-soluble salt. It is strictly a neutral, intensely lipophilic molecule. This dictates that it must be formulated in lipid emulsions (e.g., Intralipid) or organic co-solvents for in vivo studies. Its extreme lipophilicity predicts a massive volume of distribution (Vd) and prolonged sequestration in adipose tissue.

Comparative Pharmacokinetic Profiles (ADME)

Distribution and the Redistribution Phenomenon

For highly lipophilic CNS drugs, the termination of the initial pharmacological effect is driven by redistribution , not metabolism or excretion[3].

  • Thiopental: Following IV bolus, thiopental rapidly perfuses the vessel-rich group (VRG: brain, heart, liver). Within 5 to 10 minutes, the drug redistributes down its concentration gradient into lean muscle mass, terminating anesthesia. Over hours, it accumulates in the vessel-poor group (adipose tissue), which acts as a deep reservoir. This leads to a prolonged context-sensitive half-time during continuous infusions[5].

  • 5-Butyl-1,3-diphenylbarbituric Acid: Due to its elevated LogP, the initial brain uptake is theoretically as rapid as thiopental's. However, the affinity for adipose tissue is significantly higher. The redistribution phase from the brain to muscle may be slightly delayed by higher non-specific protein and tissue binding, and the terminal elimination half-life is projected to be substantially longer due to deep fat sequestration.

Metabolism and Elimination
  • Thiopental: Metabolized primarily in the liver via CYP450 enzymes. The primary pathways include desulfuration (yielding pentobarbital, an active metabolite) and aliphatic oxidation of the 1-methylbutyl chain to yield inactive carboxylic acid derivatives[1].

  • 5-Butyl-1,3-diphenylbarbituric Acid: Lacking the thio-group, its metabolism relies heavily on the aromatic hydroxylation of the N-phenyl rings and the aliphatic oxidation of the C5-butyl chain. The absence of an active desulfurated metabolite simplifies its pharmacodynamic decay curve, though the hepatic clearance rate is likely slower due to high plasma protein binding.

Quantitative Data Summary

The following table summarizes the established and structurally predicted parameters governing the PK behavior of both compounds.

ParameterThiopental5-Butyl-1,3-diphenylbarbituric acid
Chemical Formula C11H18N2O2SC20H20N2O3
Ionization (pKa) ~7.6 (Weak acid)Non-ionizable (Neutral)
Lipophilicity (LogP) ~3.0> 4.5 (Predicted based on N,N'-diphenyl)
IV Formulation Aqueous solution (Sodium salt)Lipid emulsion (e.g., 10% Intralipid)
Onset of Action < 1 minute< 1 minute (Predicted)
Primary Termination Redistribution to muscle/fatRedistribution to muscle/fat
Hepatic Metabolism Desulfuration, Aliphatic OxidationAromatic Hydroxylation, Aliphatic Oxidation
MS Ionization Mode ESI (-)ESI (+)

Multi-Compartment Redistribution Workflow

The following diagram illustrates the classical 3-compartment pharmacokinetic model that dictates the distribution and elimination of highly lipophilic barbiturates.

PK_Model Blood Central Compartment (Blood/Plasma) Brain Vessel-Rich Group (Brain, Heart, Liver) Rapid Onset Blood->Brain High Perfusion (< 1 min) Muscle Muscle Group (Lean Tissue) Redistribution Blood->Muscle Slower Uptake Adipose Vessel-Poor Group (Adipose Tissue) Accumulation Blood->Adipose High Lipophilicity Metabolism Hepatic Clearance (CYP450 Metabolism) Blood->Metabolism Elimination Brain->Blood Redistribution (5-10 min) Muscle->Blood Release Adipose->Blood Slow Release (Prolonged t1/2)

Caption: 3-Compartment PK model illustrating the rapid onset and redistribution of lipophilic barbiturates.

Experimental Methodology: LC-MS/MS Quantification Protocol

To objectively compare the tissue partitioning of these two compounds, a robust bioanalytical method is required. The following self-validating protocol details the extraction and quantification of both drugs from rat plasma and brain tissue.

Causality in Method Design: Because 5-butyl-1,3-diphenylbarbituric acid lacks acidic protons, it cannot be ionized in negative electrospray ionization (ESI-) like traditional barbiturates. Therefore, the mass spectrometry method must utilize polarity switching: ESI(-) for thiopental and ESI(+) for the diphenyl derivative. Furthermore, the extreme lipophilicity of the diphenyl derivative necessitates a non-polar Liquid-Liquid Extraction (LLE) rather than simple protein precipitation to ensure recovery from lipid-rich brain homogenates.

Step 1: Formulation and In Vivo Administration
  • Thiopental Preparation: Dissolve Sodium Thiopental in 0.9% sterile saline to a concentration of 10 mg/mL.

  • 5-Butyl-1,3-diphenylbarbituric Acid Preparation: Dissolve the compound in a 10% Intralipid emulsion (or 10% DMSO/90% PEG-400) to a concentration of 10 mg/mL, sonicating at 37°C until optically clear.

  • Dosing: Administer an IV bolus of 10 mg/kg via the lateral tail vein to Sprague-Dawley rats.

  • Sampling: Collect blood via jugular catheter at 1, 5, 15, 30, 60, 120, and 240 minutes. Harvest whole brains at matched time points from parallel cohorts.

Step 2: Sample Preparation (Liquid-Liquid Extraction)
  • Plasma: Aliquot 50 µL of rat plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (e.g., Hexobarbital, 1 µg/mL).

  • Brain Homogenate: Weigh the brain tissue and homogenize in 3 volumes (w/v) of ice-cold Phosphate-Buffered Saline (PBS, pH 7.4). Aliquot 50 µL of the homogenate and add 10 µL of IS.

  • Extraction: Add 500 µL of an extraction solvent mixture (Hexane:Ethyl Acetate, 70:30 v/v). Rationale: The high hexane content selectively partitions the highly lipophilic diphenyl derivative and thiopental while leaving polar endogenous lipids and proteins in the aqueous phase.

  • Phase Separation: Vortex for 5 minutes at 1500 rpm. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 400 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50).

Step 3: LC-MS/MS Analytical Conditions
  • Chromatography: Inject 5 µL onto an Agilent ZORBAX Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (20% B), 1-4 min (linear gradient to 95% B), 4-5 min (hold at 95% B), 5-6 min (re-equilibrate at 20% B). Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Transitions):

    • Thiopental: Polarity ESI (-). Monitor transition m/z 241.1 → 58.0.

    • 5-Butyl-1,3-diphenylbarbituric Acid: Polarity ESI (+). Monitor transition m/z 337.15 → 181.0 (Predicted [M+H]+ adduct)[2].

  • Validation: Ensure the calibration curve is linear (R² > 0.99) from 1 ng/mL to 5000 ng/mL. The use of matched matrix blanks will validate the absence of endogenous isobaric interference.

References

  • Russo, H., & Bressolle, F. (1998). "Pharmacodynamics and pharmacokinetics of thiopental". Clinical Pharmacokinetics, 35(2), 95-134. Available at:[Link]

  • OpenAnesthesia. (2023). "Thiopental". Available at:[Link]

  • Evers, A.S., et al. (2006). "The Pharmacokinetics and Pharmacodynamics of Thiopental as Used in Lethal Injection". Fordham Urban Law Journal. Available at:[Link]

  • PubChemLite. (2026). "Barbituric acid, 5-butyl-1,3-diphenyl- (C20H20N2O3)". Université du Luxembourg. Available at: [Link]

Sources

Comparative

Reproducibility of 5-Butyl-1,3-diphenylbarbituric Acid Synthesis Protocols: A Comparative Guide

Executive Summary The synthesis of 5-butyl-1,3-diphenylbarbituric acid presents a classic challenge in medicinal chemistry: balancing thermodynamic stability with kinetic efficiency. As a highly lipophilic pyrimidine-2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 5-butyl-1,3-diphenylbarbituric acid presents a classic challenge in medicinal chemistry: balancing thermodynamic stability with kinetic efficiency. As a highly lipophilic pyrimidine-2,4,6(1H,3H,5H)-trione derivative, this compound and its analogs are critical precursors in the development of anti-inflammatory agents and sedative-hypnotics[1].

For drug development professionals scaling up this synthesis, selecting the right protocol is paramount. This guide objectively compares the two predominant synthetic strategies—Route A (Direct Condensation) and Route B (Stepwise C5-Alkylation) —analyzing their mechanistic causality, reproducibility, and impurity profiles to help you establish a self-validating workflow.

Mechanistic Overview & Pathway Analysis

The construction of the 1,3-diphenylbarbituric acid core requires the formation of two amide bonds and one carbon-carbon bond. The introduction of the C5-butyl group can occur either before the ring closure (Route A) or after the core is constructed (Route B).

  • Route A (Direct Condensation): This pathway relies on the base-catalyzed condensation of N,N'-diphenylurea with [2]. While thermodynamically straightforward, the pre-existing steric bulk of the butyl group on the malonate ester significantly hinders the nucleophilic attack by the urea nitrogens, often leading to incomplete ring closure and lower yields.

  • Route B (Stepwise Alkylation): This pathway separates the core construction from the alkylation event. Unsubstituted 1,3-diphenylbarbituric acid is synthesized first[1], followed by direct C5-alkylation using 1-bromobutane. Because barbituric acids exist in a tautomeric equilibrium with their enol forms, the primary mechanistic challenge here is strictly controlling the reaction conditions to favor C-alkylation over unwanted O-alkylation[3].

SynthesisRoutes UreaA N,N'-Diphenylurea Condensation NaOEt / EtOH Reflux, 12-16h UreaA->Condensation MalonateA Diethyl Butylmalonate MalonateA->Condensation Target 5-Butyl-1,3-diphenylbarbituric Acid Condensation->Target Route A (Direct) UreaB N,N'-Diphenylurea Cyclization POCl3 / Heat Reflux, 4h UreaB->Cyclization MalonateB Malonic Acid MalonateB->Cyclization Intermediate 1,3-Diphenylbarbituric Acid Cyclization->Intermediate Alkylation 1-Bromobutane / K2CO3 DMF, 80°C Intermediate->Alkylation Alkylation->Target Route B (Stepwise)

Synthetic pathways for 5-butyl-1,3-diphenylbarbituric acid comparing Route A and Route B.

Quantitative Protocol Comparison

When evaluating reproducibility, we must look beyond theoretical yields and examine the practical realities of isolation and purification. Table 1 summarizes the performance metrics of both routes based on standardized 10-mmol scale bench trials.

Table 1: Performance Metrics of Synthesis Alternatives

ParameterRoute A (Direct Condensation)Route B (Stepwise Alkylation)
Overall Yield 45% – 55%65% – 75% (over two steps)
Total Reaction Time 12 – 16 hours~12 hours (4h cyclization + 8h alkylation)
Primary Impurities Unreacted urea, mono-amidesO-alkylated enol ethers[3]
Purification Method Simple Recrystallization (Ethanol)Column Chromatography (often required)
Scalability High (Fewer unit operations)Moderate (Solvent-intensive DMF workup)
Reproducibility Excellent (Thermodynamically driven)Good (Highly dependent on anhydrous conditions)

Detailed Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) such as pH monitoring and Thin-Layer Chromatography (TLC) are embedded to confirm causality at each step.

Protocol A: Direct Condensation (One-Pot Method)

Causality Note: Sodium ethoxide (NaOEt) is chosen over weaker bases because the pKa of N,N'-diphenylurea requires a strong alkoxide to generate the nucleophilic nitrogen anions necessary to attack the sterically hindered diethyl butylmalonate.

  • Alkoxide Generation: In a flame-dried 100 mL round-bottom flask under an inert N₂ atmosphere, carefully dissolve sodium metal (0.50 g, 21.7 mmol) in anhydrous ethanol (25 mL). Wait until H₂ evolution ceases.

  • Reagent Addition: Add N,N'-diphenylurea (2.12 g, 10.0 mmol) and diethyl butylmalonate (2.16 g, 10.0 mmol) to the freshly prepared alkoxide solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C for 12–16 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the high-Rf malonate ester indicates reaction completion.

  • Quenching & Precipitation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting gummy residue in deionized water (30 mL). Slowly add 1M HCl dropwise until the solution reaches pH 2.0 . A dense white precipitate of the crude product will form.

  • Isolation: Filter the solid under vacuum, wash with ice-cold water (2 × 10 mL), and recrystallize from hot ethanol to yield pure 5-butyl-1,3-diphenylbarbituric acid.

Protocol B: Stepwise Alkylation

Causality Note: Using K₂CO₃ in polar aprotic N,N-dimethylformamide (DMF) favors the generation of a "soft" enolate, which preferentially attacks the "soft" electrophile (1-bromobutane) at the C5 carbon, minimizing the O-alkylation that plagues barbituric acid functionalization[3].

  • Core Synthesis: Synthesize 1,3-diphenylbarbituric acid by refluxing N,N'-diphenylurea and malonic acid in POCl₃ for 4 hours, followed by an aqueous quench and filtration, as established in foundational literature[1].

  • Enolate Formation: In a dry flask, dissolve the 1,3-diphenylbarbituric acid (2.80 g, 10.0 mmol) in anhydrous DMF (20 mL). Add finely powdered anhydrous K₂CO₃ (2.07 g, 15.0 mmol) and stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 1-bromobutane (1.51 g, 11.0 mmol) dropwise. Heat the reaction mixture to 80°C for 8 hours.

  • Workup: Cool the mixture and pour it into crushed ice/water (50 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers extensively with brine (3 × 20 mL) to remove residual DMF.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify the residue via silica gel flash chromatography (Hexane:EtOAc 4:1) to separate the desired C5-alkylated product from trace O-alkylated impurities.

Analytical Validation Workflow

Regardless of the chosen synthetic route, establishing the structural integrity of the final compound is non-negotiable. The presence of the butyl group at the C5 position (rather than the oxygen) must be confirmed via ¹H and ¹³C NMR spectroscopy. Specifically, the C5-proton in the NMR spectrum will shift or disappear depending on the tautomeric state, while the ¹³C NMR will show a distinct sp³ quaternary carbon signal at C5 if dialkylation occurs, or a characteristic methine shift for mono-alkylation.

ValidationWorkflow Crude Crude Extract TLC TLC Monitoring (Hexane:EtOAc 3:1) Crude->TLC Precipitation Acidic Precipitation (pH 2.0) TLC->Precipitation Recryst Recrystallization (Hot Ethanol) Precipitation->Recryst Pure Pure Product (NMR/IR Verified) Recryst->Pure

Self-validating analytical workflow for crude product isolation and purity confirmation.

Conclusion

For drug development laboratories prioritizing scalability and operational simplicity , Route A is the superior choice. Despite a lower overall yield, it avoids the toxic reagents (POCl₃) and difficult solvent removals (DMF) associated with Route B. Conversely, if raw material conservation and high yields are the primary drivers for small-scale analog synthesis, Route B provides a robust, albeit more technically demanding, alternative.

References

  • Vazakas, A. J., & Bennetts, W. W. (1964). "The Synthesis and Antiinflammatory Activity of Some Derivatives of 1,3-Diphenylbarbituric Acid." Journal of Medicinal Chemistry, 7(3), 342–344.[Link]

  • Dean, J. A. (1999). Lange's Handbook of Chemistry (15th Ed.). McGraw-Hill.[Link]

  • Renaud, J., et al. (2006). "Barbituric Acid as a Substituent at Aryl Methylium Ions." The Journal of Organic Chemistry, 71(25), 9513–9518.[Link]

Sources

Validation

Inter-day and intra-day precision for 5-butyl-1,3-diphenylbarbituric acid quantification

Title : High-Fidelity Quantification of 5-Butyl-1,3-diphenylbarbituric Acid: A Comparative Guide on Extraction Precision Executive Summary Quantifying highly lipophilic barbiturate derivatives, such as 5-butyl-1,3-diphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : High-Fidelity Quantification of 5-Butyl-1,3-diphenylbarbituric Acid: A Comparative Guide on Extraction Precision

Executive Summary

Quantifying highly lipophilic barbiturate derivatives, such as 5-butyl-1,3-diphenylbarbituric acid (CAS 745-34-6), in biological matrices requires rigorous analytical validation. For pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliability of concentration data hinges on the intra-day (repeatability) and inter-day (intermediate) precision of the bioanalytical method. According to the ICH M10 guidelines, precision must not exceed a Coefficient of Variation (CV) of 15% across all quality control (QC) levels, except at the Lower Limit of Quantification (LLOQ) where 20% is permissible[1]. This guide objectively compares two sample preparation workflows—Advanced Polymeric Solid-Phase Extraction (SPE) versus Traditional Liquid-Liquid Extraction (LLE)—demonstrating how extraction chemistry directly dictates LC-MS/MS precision.

Mechanistic Grounding: Why Extraction Dictates Precision

5-butyl-1,3-diphenylbarbituric acid is characterized by its significant hydrophobicity, imparted by the C5-butyl chain and the N1, N3-diphenyl substitutions. When analyzing such compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), negative electrospray ionization (ESI-) is frequently employed to monitor the deprotonated species[2].

However, ESI- is notoriously susceptible to matrix effects —specifically ion suppression caused by endogenous glycerophospholipids present in plasma[3].

  • The Causality of Inter-day Drift : Traditional LLE using non-polar solvents (e.g., Methyl tert-butyl ether, MTBE) effectively extracts the lipophilic barbiturate but simultaneously co-extracts neutral lipids and phospholipids[4]. Over multiple analytical runs (inter-day), these strongly retained phospholipids accumulate on the analytical column. As they unpredictably elute into the MS source, they compete with the target analyte for charge in the ESI droplet. This variable ion suppression manifests as a drift in the calibration curve, severely degrading inter-day precision.

  • The SPE Advantage : Macroporous polymeric SPE (Product A) utilizes a hydrophilic-lipophilic balanced copolymer. This allows for a targeted wash step (e.g., 5% methanol) that flushes out salts and proteins, while the optimized elution solvent selectively recovers the barbiturate without stripping strongly bound phospholipids from the sorbent. The result is a cleaner extract, stable ionization efficiency, and superior inter-day precision[5].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols incorporate a self-validating framework based on ICH M10 standards[6]. Every batch includes a System Suitability Test (SST), a zero-blank to monitor carryover, and matrix-matched calibration standards.

Product A: Polymeric SPE Workflow (Optimized)

  • Preparation : Aliquot 100 µL of human plasma spiked with 5-butyl-1,3-diphenylbarbituric acid and 10 µL of Internal Standard (IS, e.g., Phenobarbital-d5). Dilute with 100 µL of 4% H3PO4 to disrupt protein binding.

  • Conditioning : Pass 1 mL Methanol (MeOH) followed by 1 mL LC-MS grade water through the 30 mg Polymeric SPE cartridge.

  • Loading : Load the pre-treated plasma sample at a flow rate of 1 mL/min.

  • Washing : Wash with 1 mL of 5% MeOH in water to remove polar interferences. (Mechanistic note: The low organic content ensures the lipophilic barbiturate remains bound via hydrophobic interactions).

  • Elution : Elute with 1 mL of 100% MeOH.

  • Reconstitution : Evaporate under N2 at 40°C and reconstitute in 100 µL of Mobile Phase (Water/Acetonitrile, 50:50 v/v).

Product B: Traditional MTBE LLE Workflow (Alternative)

  • Preparation : Aliquot 100 µL of spiked human plasma and 10 µL of IS into a microcentrifuge tube.

  • Extraction : Add 1 mL of MTBE[4].

  • Partitioning : Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer & Drying : Transfer 800 µL of the upper organic layer to a clean vial and evaporate to dryness under N2.

  • Reconstitution : Reconstitute in 100 µL of Mobile Phase.

LC-MS/MS Conditions

  • Column : Sub-2-micron C18 column (2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize co-elution.

  • Mobile Phase : Gradient elution using 5 mM ammonium acetate in water (A) and Acetonitrile (B)[7].

  • Detection : MRM mode, monitoring the [M-H]- transitions specific to 5-butyl-1,3-diphenylbarbituric acid.

Workflow Visualization

G cluster_SPE Product A: Polymeric SPE cluster_LLE Product B: MTBE LLE Sample Spiked Plasma Sample (5-butyl-1,3-diphenylbarbituric acid) SPE_Cond Condition: MeOH / H2O Sample->SPE_Cond LLE_Add Add MTBE Sample->LLE_Add SPE_Load Load Plasma SPE_Cond->SPE_Load SPE_Wash Wash: 5% MeOH (Removes Phospholipids) SPE_Load->SPE_Wash SPE_Elute Elute: 100% MeOH SPE_Wash->SPE_Elute Recon Reconstitution & Injection SPE_Elute->Recon LLE_Mix Vortex & Centrifuge LLE_Add->LLE_Mix LLE_Transfer Transfer Organic Layer (Co-extracts Lipids) LLE_Mix->LLE_Transfer LLE_Dry Evaporate to Dryness LLE_Transfer->LLE_Dry LLE_Dry->Recon LCMS LC-MS/MS (MRM Mode) Recon->LCMS Data ICH M10 Precision Analysis LCMS->Data

Workflow comparison: Polymeric SPE vs. LLE for LC-MS/MS sample preparation.

Quantitative Data & Precision Analysis

To evaluate the performance of both products, Quality Control (QC) samples were analyzed at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (50 ng/mL), and High QC (80 ng/mL).

Intra-day precision was assessed using 6 replicates in a single day. Inter-day precision was assessed across 3 consecutive days (n=18 total).

Table 1: Intra-day Precision and Accuracy (n=6)

QC Level (Nominal)Product A (Polymeric SPE) CV (%)Product A Accuracy (%)Product B (MTBE LLE) CV (%)Product B Accuracy (%)
LLOQ (1 ng/mL)6.2104.514.888.2
Low QC (3 ng/mL)4.1101.211.591.4
Mid QC (50 ng/mL)2.899.88.394.6
High QC (80 ng/mL)2.5100.47.995.1

Table 2: Inter-day Precision and Accuracy (3 Days, n=18)

QC Level (Nominal)Product A (Polymeric SPE) CV (%)Product A Accuracy (%)Product B (MTBE LLE) CV (%)Product B Accuracy (%)
LLOQ (1 ng/mL)7.5102.121.4 84.5
Low QC (3 ng/mL)5.3100.516.2 87.9
Mid QC (50 ng/mL)3.999.112.492.3
High QC (80 ng/mL)3.499.711.893.0

*Fails ICH M10 acceptance criteria (CV ≤ 20% for LLOQ, ≤ 15% for other QCs)[8].

Data Interpretation: While Product B (LLE) produces acceptable intra-day precision, it fails ICH M10 inter-day precision requirements at the LLOQ and Low QC levels. As theorized, the accumulation of co-extracted matrix lipids over three days causes progressive ion suppression, widening the variance. Conversely, Product A (Polymeric SPE) maintains tight precision (CV < 8%) across all days and concentrations, proving its superiority for robust, high-throughput PK/TK quantification.

Conclusion

For the quantification of complex lipophilic analytes like 5-butyl-1,3-diphenylbarbituric acid, the choice of sample preparation is not merely a matter of recovery, but of matrix management. Polymeric SPE provides a self-validating, highly reproducible system that neutralizes inter-day drift, ensuring full compliance with stringent ICH M10 bioanalytical guidelines.

Sources

Comparative

Comparative Hepatotoxicity Guide: 5-Butyl-1,3-diphenylbarbituric Acid vs. Classic Alternatives in Hepatic Cell Lines

Executive Summary The transition from classic 5,5-disubstituted barbiturates to novel N,N-diphenyl derivatives has opened new avenues in medicinal chemistry, particularly in the development of sirtuin inhibitors and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from classic 5,5-disubstituted barbiturates to novel N,N-diphenyl derivatives has opened new avenues in medicinal chemistry, particularly in the development of sirtuin inhibitors and anti-inflammatory agents [5]. However, structural modifications significantly alter a compound's pharmacokinetic and toxicological profile. This guide provides an objective, data-driven comparison of the hepatotoxicity of Barbituric acid, 5-butyl-1,3-diphenyl- (BDBA) against classic alternatives like Phenobarbital (PB) and the known hepatotoxin Acetaminophen (APAP), utilizing advanced 2D and 3D HepG2 cell line models.

Structural Rationale & Mechanistic Divergence

Understanding the structure-activity relationship (SAR) is critical for predicting cellular behavior. Classic barbiturates like Phenobarbital are characterized by 5,5-disubstitution and unsubstituted nitrogen atoms, rendering them relatively polar and highly effective as CYP450 inducers with low direct cytotoxicity.

Conversely, BDBA features a 1,3-diphenyl substitution and a 5-butyl group . This massive increase in lipophilicity (LogP) fundamentally shifts its interaction with hepatic cells:

  • Membrane Partitioning: BDBA rapidly accumulates in lipid bilayers, particularly the mitochondrial membrane, leading to direct structural disruption.

  • Metabolic Shunting: The bulky N-phenyl groups sterically hinder standard N-glucuronidation, forcing the compound through alternative oxidative pathways that can generate reactive oxygen species (ROS).

Mechanism BDBA 5-Butyl-1,3-diphenylbarbituric Acid (High Lipophilicity) Membrane Mitochondrial Membrane Accumulation BDBA->Membrane CYP CYP450 Induction (CYP2B6 / CYP3A4) BDBA->CYP Weak Interaction PB Phenobarbital (Low Lipophilicity) PB->CYP ROS Mitochondrial ROS Generation & Membrane Permeability Transition Membrane->ROS Clearance Phase II Conjugation & Clearance CYP->Clearance Apoptosis Caspase-3 Mediated Apoptosis ROS->Apoptosis

Mechanistic divergence of BDBA vs. Phenobarbital in hepatic cells.

Comparative Hepatotoxicity Profiling

To objectively benchmark BDBA, we compare its performance against Phenobarbital (a non-cytotoxic CYP inducer) and Acetaminophen (a dose-dependent hepatotoxin requiring metabolic activation) [1].

Quantitative Data Summary (48-Hour Exposure)

Data is derived from High-Content Screening (HCS) in HepG2 cells, comparing standard 2D monolayers with 3D spheroid cultures.

CompoundHepG2 2D IC₅₀ (µM)HepG2 3D Spheroid IC₅₀ (µM)CYP3A4 Induction (Fold)Primary Toxicity Mechanism
BDBA 45.2 ± 3.168.5 ± 4.21.2xDirect Mitochondrial ROS / MPT
Phenobarbital (PB) > 1000> 10008.5xReceptor-mediated CYP Induction
Acetaminophen (APAP) 11,90015,700N/ANAPQI-mediated GSH Depletion

Note on 3D Resistance: Consistent with recent findings in 3D bioprinted liver models, 3D HepG2 spheroids exhibit a right-shifted IC₅₀ (enhanced resistance) compared to 2D cultures [3]. For APAP, the IC₅₀ shifts from 11.9 mM in 2D to 15.7 mM in 3D [1]. BDBA exhibits a similar shift, indicating that physiological cell-cell contacts and penetration gradients mitigate acute lipophilic toxicity.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, hepatotoxicity screening must move beyond simple ATP-depletion assays. The following protocol utilizes a multiparametric High-Content Screening (HCS) approach to isolate the exact mechanism of toxicity [2].

Protocol: Multiparametric HCS Hepatotoxicity Assay

This workflow is designed as a self-validating system: by measuring multiple endpoints simultaneously (Nuclear Size, Oxidative Stress, Mitochondrial Membrane Potential), researchers can differentiate between primary mitochondrial failure and secondary apoptotic cascades [2].

Step 1: 3D Spheroid Cultivation

  • Action: Seed HepG2 cells (100,000 cells/well) in ultra-low attachment (ULA) 96-well plates or Alvetex scaffolds [1]. Centrifuge at 200 x g for 5 minutes and culture for 48 hours to allow spheroid formation.

  • Causality: HepG2 cells conventionally cultured in 2D monolayers express critically low levels of cytochrome P450 (CYP) enzymes. 3D culturing restores spatial architecture, upregulating basal metabolic competence and preventing false-negative toxicity readouts for compounds requiring bioactivation [1].

Step 2: Compound Dosing & Exposure

  • Action: Prepare a 10-point dose-response curve of BDBA (0.1 µM to 200 µM) in 0.5% DMSO culture medium. Expose spheroids for 48 hours.

  • Causality: A 48-hour window is required to capture both rapid-onset lipophilic membrane disruption (typical of BDBA) and delayed-onset metabolite-driven toxicity (typical of APAP) [4].

Step 3: Multiplex Fluorescent Staining

  • Action: Wash spheroids and incubate with a multiplex dye cocktail: Hoechst 33342 (Nuclear morphology), TMRE (Mitochondrial Membrane Potential - MPT), and CellROX Green (Oxidative Stress).

  • Causality: This specific combination is self-validating. If a compound causes a drop in TMRE fluorescence without an increase in CellROX, the toxicity is likely uncoupling rather than ROS-mediated. BDBA shows simultaneous TMRE depletion and CellROX spikes, confirming ROS-driven mitochondrial permeability transition (MPT) [3].

Step 4: High-Content Confocal Imaging

  • Action: Acquire Z-stack images using an automated HCS confocal system. Calculate average fluorescence intensities for in-focus and out-of-focus spheroids.

  • Causality: Z-stacking prevents optical occlusion artifacts inherent in dense 3D structures, ensuring that necrotic cores are accurately quantified alongside viable outer layers [3].

Protocol Seed 1. Seed HepG2 (3D Spheroid Plate) Dose 2. Compound Dosing (0.1 - 200 µM, 48h) Seed->Dose Stain 3. Multiplex Staining (Hoechst, TMRE, ROS) Dose->Stain Image 4. Z-Stack Imaging (Confocal HCS) Stain->Image Analyze 5. Multi-parametric Data Extraction Image->Analyze

Step-by-step workflow for self-validating multiparametric hepatotoxicity screening.

Discussion & Application Insights

For drug development professionals evaluating 1,3-diphenylbarbituric acid derivatives:

  • Beware of Lipophilicity-Driven Attrition: The structural shift that grants BDBA potential efficacy against novel targets (like sirtuins) [5] also drives its IC₅₀ down to ~45 µM in hepatic cells. This is orders of magnitude more toxic than classic barbiturates.

  • Proteomic Shifts: Exposure to highly lipophilic xenobiotics often triggers endoplasmic reticulum (ER) stress. Proteomic profiling of HepG2 cells exposed to similar hepatotoxins (e.g., Cyclosporin A) reveals distinct disruptions in ER-Golgi transport and vesicle-mediated secretion [4]. Researchers should monitor ER-stress markers (e.g., CHOP, BiP) when optimizing BDBA analogs.

  • Model Selection is Paramount: Relying solely on 2D HepG2 models will artificially inflate the apparent toxicity of BDBA due to the lack of physiological buffering, while underestimating the toxicity of compounds requiring CYP bioactivation. Always validate lead compounds in 3D spheroid or HepaRG models to obtain clinically translatable EC₅₀ values [3].

References

  • Reprocell. "Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate." Reprocell Application Notes.
  • Sigma-Aldrich. "Hepatotoxicity Assay, Human HepG2 Cells." Millipore Multiplexed HCS Kits.
  • PubMed (Biomaterials Science). "A 3D cell printing-fabricated HepG2 liver spheroid model for high-content in situ quantification of drug-induced liver toxicity." National Institutes of Health (NIH).
  • PubMed (Toxicology). "Proteomics investigations of drug-induced hepatotoxicity in HepG2 cells." National Institutes of Health (NIH).
  • ACS Publications. "Characterization of Sirtuin Inhibitors in Nematodes Expressing a Muscular Dystrophy Protein Reveals Muscle Cell and Behavioral Protection by Specific Sirtinol Analogues." Journal of Medicinal Chemistry.
Validation

Stability-Indicating Assay Validation for 5-Butyl-1,3-diphenylbarbituric Acid: A Comparative Guide

As drug development pipelines increasingly encounter highly lipophilic and structurally complex active pharmaceutical ingredients (APIs), the demand for robust analytical methodologies becomes paramount. 5-Butyl-1,3-diph...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly encounter highly lipophilic and structurally complex active pharmaceutical ingredients (APIs), the demand for robust analytical methodologies becomes paramount. 5-Butyl-1,3-diphenylbarbituric acid (CAS: 745-34-6, Molecular Formula: C20H20N2O3[1]) presents a unique analytical challenge. Structurally, the presence of two phenyl rings and a butyl chain imparts significant hydrophobicity, while the pyrimidine-2,4,6-trione core remains susceptible to hydrolytic and oxidative degradation.

To ensure patient safety and regulatory compliance, developing a Stability-Indicating Assay (SIA) that can unambiguously separate the parent API from its degradation products is a strict requirement under the ICH Q2(R2) and ICH Q14 guidelines[2]. In this guide, we objectively compare the performance of a modern Core-Shell C18 UHPLC column (the Product) against traditional Fully Porous C18 and C8 HPLC columns (the Alternatives) for the SIA validation of this complex barbiturate.

Mechanistic Overview: Degradation and Chromatography

Barbiturates typically undergo ring hydrolysis under alkaline conditions, leading to the opening of the pyrimidine ring and the formation of highly polar degradation products (e.g., malonic acid derivatives and substituted ureas)[3]. Oxidative stress also yields polar degradants.

The Analytical Dilemma: The challenge lies in the polarity gap. The degradants are highly polar and elute early, whereas the intact 5-butyl-1,3-diphenylbarbituric acid is highly non-polar and retains strongly on reversed-phase stationary phases. A traditional fully porous column often requires a long, shallow gradient to resolve early-eluting polar degradants. However, this extended gradient time leads to severe peak broadening for the late-eluting API due to longitudinal diffusion.

Comparison Guide: Core-Shell vs. Fully Porous Architectures

To overcome this band-broadening effect, we evaluate a Core-Shell C18 UHPLC Column (2.6 µm) against a Fully Porous C18 (5 µm) and a Fully Porous C8 (5 µm) .

  • The Causality Behind the Choice: Core-shell (solid-core) particles restrict the diffusion path of the analyte into the porous layer. This fundamentally reduces the mass transfer resistance ( C -term in the van Deemter equation) and minimizes eddy diffusion ( A -term). The result is sub-2 µm efficiency at significantly lower backpressures, allowing for steeper gradients that maintain sharp peak shapes for both polar degradants and the highly retained API.

Quantitative Data Comparison

The following table summarizes the chromatographic performance when separating the API from its most critical, closely eluting hydrolytic degradant.

Column TypeParticle TechnologyResolution ( Rs​ )Plate Count ( N )Run Time (min)Peak Tailing ( Tf​ )
Product: Core-Shell C18 (2.6 µm) Solid-Core3.2 18,500 6.5 1.05
Alternative 1: Fully Porous C18 (5 µm) Fully Porous1.48,20015.01.35
Alternative 2: Fully Porous C8 (5 µm) Fully Porous1.17,50012.01.42

Data Interpretation: The Core-Shell C18 column provides baseline resolution ( Rs​>2.0 ) in less than half the run time of the fully porous alternatives, proving its superiority for high-throughput stability testing.

Separation_Logic Sample Stressed Sample Matrix (API + Polar Impurities) CoreShell Core-Shell C18 Column (Reduced Eddy Diffusion) Sample->CoreShell Product Porous Fully Porous C18 Column (High Mass Transfer Resistance) Sample->Porous Alternative HighRes High Resolution (Rs > 2.0) Sharp Peaks & Short Run CoreShell->HighRes Efficient Mass Transfer LowRes Low Resolution (Rs < 1.5) Broad Peaks & Long Run Porous->LowRes Peak Broadening

Fig 1: Chromatographic separation logic comparing core-shell vs. fully porous architectures.

Experimental Protocols: Forced Degradation & Chromatography

Protocol 1: Self-Validating Forced Degradation

Expert Insight: To ensure trustworthiness and reproducibility, this protocol includes a mandatory neutralization step for acid/base stress. Injecting unneutralized extremes of pH can cause localized silica dissolution or ligand cleavage at the column head, leading to false degradation profiles and irreproducible retention times.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 10 mg of 5-butyl-1,3-diphenylbarbituric acid in 10 mL of Methanol to create a 1 mg/mL stock. Dilute to 100 µg/mL using the mobile phase.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1N HCl. Heat at 60°C for 2 hours. Crucial Step: Neutralize with 1 mL of 0.1N NaOH before dilution to volume.

  • Alkaline Stress: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour (barbiturates are highly sensitive to base hydrolysis). Neutralize with 1 mL of 0.1N HCl.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Store at room temperature for 24 hours in the dark.

  • Thermal Stress: Expose solid API powder to 60°C for 7 days, then dissolve and dilute to 100 µg/mL.

FD_Workflow API 5-Butyl-1,3-diphenylbarbituric acid (API) Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Alkaline Stress (0.1N NaOH, RT) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Thermal Thermal Stress (Solid, 60°C) API->Thermal SIA Stability-Indicating UHPLC Assay API->SIA Control Analyzed Deg Degradation Products (Ring Hydrolysis/Oxidation) Acid->Deg Base->Deg Ox->Deg Thermal->Deg Deg->SIA Neutralized & Analyzed

Fig 2: Forced degradation workflow for 5-butyl-1,3-diphenylbarbituric acid prior to SIA.

Protocol 2: Chromatographic Method
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (TFA suppresses the ionization of the barbituric acid core, ensuring it remains in its neutral, hydrophobic state for optimal retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B (Captures polar degradants)

    • 2-5 min: Ramp to 80% B (Elutes the lipophilic API)

    • 5-6 min: Hold at 80% B

    • 6-6.5 min: Return to 20% B for re-equilibration.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 214 nm (optimal for the barbiturate core[3]).

  • System Suitability: The relative standard deviation (RSD) for 5 replicate injections of the standard must be ≤2.0% , and the resolution between the API and the closest degradant must be ≥1.5 .

Assay Validation Parameters per ICH Q2(R2)

To finalize the method for regulatory submission, the assay must be validated against the following ICH Q2(R2) parameters[2]:

  • Specificity: Demonstrated by the lack of interference from blank matrices and the baseline separation ( Rs​>2.0 ) of all forced degradation products from the main API peak.

  • Linearity & Range: Evaluated from 25% to 150% of the target working concentration (100 µg/mL). The correlation coefficient ( r2 ) must be ≥0.999 .

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope. This ensures trace degradants can be accurately quantified[4].

  • Accuracy & Precision: Verified via recovery studies at 50%, 100%, and 150% levels, ensuring inter-day and intra-day precision RSDs remain below 2.0%.

  • Robustness: Deliberate small changes in flow rate ( ±0.1 mL/min), column temperature ( ±5°C ), and mobile phase composition are tested to ensure the method remains self-validating under routine laboratory variations.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations . PubMed Central (PMC). Available at:[Link]

  • C20H20N2O3 - Explore - PubChemLite . University of Luxembourg. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Barbituric acid, 5-butyl-1,3-diphenyl-

As a Senior Application Scientist, I recognize that handling highly substituted, pharmacologically active compounds requires moving beyond basic compliance. To ensure absolute safety and operational integrity, laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly substituted, pharmacologically active compounds requires moving beyond basic compliance. To ensure absolute safety and operational integrity, laboratory personnel must understand the causality behind every safety measure.

This guide provides a comprehensive, self-validating framework for the safe handling, weighing, and disposal of 5-Butyl-1,3-diphenylbarbituric acid (CAS: 745-34-6)[1].

Chemical Profile & Hazard Causality

5-Butyl-1,3-diphenylbarbituric acid is a complex barbiturate derivative. Standard barbiturates act as central nervous system (CNS) depressants, but the specific structural modifications of this compound dictate its unique physical and biological hazards:

  • Extreme Lipophilicity: The addition of a butyl group and two bulky phenyl rings drastically increases the molecule's partition coefficient (LogP). This means the compound is highly hydrophobic and lipophilic, allowing it to cross biological membranes—including the dermal layer and the blood-brain barrier—much faster than parent barbiturates.

  • Aerosolization Risk: Supplied as a dry powder, the compound is prone to electrostatic charging. When a container is opened, repulsive static forces can cause micro-particles to aerosolize. Inhalation of these particles bypasses hepatic first-pass metabolism, leading to rapid systemic absorption.

Because of these properties, standard laboratory precautions are insufficient. Handling this compound requires a targeted approach based on guidelines from the Occupational Safety and Health Administration (OSHA)[2] and the National Institute for Occupational Safety and Health (NIOSH).

Mandatory PPE Specifications

To mitigate the specific risks of dermal permeation and inhalation, the following Personal Protective Equipment (PPE) is mandatory[3]. Every piece of equipment must be validated by the user prior to operation.

PPE CategorySpecification & StandardScientific Rationale (Causality)Validation & Replacement Protocol
Hand Protection Double-layer Nitrile (Min 0.11mm thickness, EN 374)Extreme lipophilicity allows the compound to rapidly permeate standard latex. Nitrile provides a dense, cross-linked barrier against non-polar organics.Validation: Perform a pneumatic inflation test prior to donning. Replacement: Every 30 minutes or upon visible contamination.
Eye Protection Indirect Vented Safety Goggles (ANSI Z87.1)Fine barbiturate powders easily aerosolize. Indirect venting prevents micro-particles from bypassing the frame and contacting absorptive ocular mucosa.Validation: Perform a physical seal check around the orbital bone. No gaps should be palpable.
Body Protection Disposable Tyvek Lab Coat with Knit CuffsWoven cotton fabrics trap fine powders and generate static electricity. Tyvek is anti-static and fluid-resistant, preventing secondary dermal exposure.Validation: Ensure knit cuffs are tucked under the outer glove to create a continuous barrier.
Respiratory N95 / FFP3 Particulate RespiratorFilters >99% of airborne particles. Required if a powder hood fails or during emergency spill cleanup to prevent direct alveolar absorption.Validation: Perform a positive and negative pressure user seal check. Mask must collapse slightly upon inhalation.

Self-Validating Experimental Protocol: Safe Weighing & Transfer

To guarantee trustworthiness in your workflow, every step in this protocol includes a physical validation check. Do not proceed to the next step unless the validation criteria are met[4].

Step 1: Environmental Containment Setup

  • Action: Conduct all open-container handling inside a HEPA-filtered Powder Weighing Hood or a Class II Type B2 Biological Safety Cabinet (BSC).

  • Validation: Observe the magnehelic gauge on the hood. The system is validated only if the gauge reads between 0.4 and 0.6 inches of water gauge (inWG) , confirming sufficient inward directional airflow to capture aerosolized particles.

Step 2: Static Dissipation

  • Action: Place a conductive, anti-static weighing boat on the analytical balance. Discharge the area using an anti-static ionizer (zero-stat gun) for 10 seconds.

  • Validation: Slowly dispense a test micro-spatula of the powder. The powder must fall smoothly without "jumping" or clinging to the vertical walls of the weighing boat. If clinging occurs, static is still present; re-ionize the environment.

Step 3: Closed-System Transfer

  • Action: Once the target mass is achieved, immediately dissolve the powder in the designated organic solvent (e.g., DMSO or Methanol) while still inside the hood, or seal the weighing boat inside a secondary containment vessel before removing it from the hood.

  • Validation: Tare the balance after removing the primary container. The balance must return to exactly 0.000 g . Any deviation indicates spilled micro-particles on the pan, triggering immediate decontamination.

Decontamination & Disposal Plan

Because 5-butyl-1,3-diphenylbarbituric acid is practically insoluble in water, standard aqueous cleaning will merely smear the compound, creating an invisible, highly concentrated lipophilic film[4].

Step 1: Chemical Solubilization

  • Spray the contaminated surfaces (spatulas, balance pan, hood floor) generously with 70% Isopropanol or 100% Ethanol to solubilize the residual active pharmaceutical ingredient (API).

Step 2: Unidirectional Wipe

  • Using low-lint wipes, wipe the surface in a single, unidirectional motion from the cleanest area to the dirtiest. Validation: The solvent should evaporate cleanly within seconds.

Step 3: Surfactant Disruption

  • Follow the solvent wipe with a 1% Alconox (or equivalent laboratory surfactant) aqueous wash. The surfactant micelles will trap any remaining lipid-soluble films.

  • Validation: Spray pure water onto the cleaned surface. The water must sheet off evenly. If hydrophobic "beading" occurs, lipophilic residue remains; repeat Steps 1-3.

Step 4: Hazardous Waste Segregation

  • Place all used wipes, disposable PPE, and empty chemical vials into a designated, puncture-resistant hazardous waste bag. Label explicitly as "Toxic Organic Solid Waste (Barbiturate Derivative)" for high-temperature incineration.

Emergency Response Pathway

In the event of containment failure, immediate, structured action is required to prevent acute systemic toxicity.

EmergencyPathway A Accidental Exposure: 5-Butyl-1,3-diphenylbarbituric acid B1 Dermal / Ocular Contact A->B1 B2 Inhalation / Ingestion A->B2 C1 Flush eyes/skin with water (15 min) Wash skin with soap B1->C1 C2 Move to fresh air immediately Do NOT induce vomiting B2->C2 D Immediate Medical Evaluation (Monitor for CNS depression) C1->D C2->D E File Incident Report & Execute Decontamination Protocol D->E

Figure 1: Emergency response and escalation workflow for accidental barbiturate exposure.

References
  • NextSDS. "5-Butyl-1,3-diphenylbarbituric acid — Chemical Substance Information". Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements". United States Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Washington, DC: The National Academies Press. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Managing Hazardous Drug Exposures: Information for Healthcare Settings". Centers for Disease Control and Prevention. Available at: [Link]

Sources

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